o-Phenanthroline
Description
What is 1,10-Phenanthroline?
1.10-Phenanthroline is a heterocyclic organic compound. It is an opaque white substance that is easily soluble within organic solvents. The 1,10 refer to the location of the nitrogen atoms that replace CHs in the hydrocarbon called phenanthrene. 1.10-Phenanthrolineis is a ligand in coordination chemistry, forming stable complexes with most metal ions. It is often sold as a monohydrate.
Phenanthroline may be prepared by two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid, and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene. Dehydration of glycerol gives acrolein which condenses with the amine, followed by cyclization.
The chemistry of coordination in 1,10-Phenanthroline
In terms of properties of coordination, phenanthroline is like bipyridine 2,2' and has the benefit that both nitrogen donors are organized to facilitate the chelation process. Phenanthroline is a more robust basis than bipy. Based on one ligand ranking scale, phen is a less powerful donor than bipy.
There are various homoleptic complexes of the type [M(phen)3]2+. The most studied of them are [Fe(phen)3]2+, also known as "ferroin." It is a good choice to determine the photometric value of Fe(II). It can measure redox with a normal voltage of +1.06 (V). A reduced ferrous form is a deep red hue, while the oxidized form appears light-blue. The pink-coloured complex [Ni(phen)3]2+ was separated into the D and L forms. This Complex [Ru(phen)3]2+ can be described as bioactive.Copper(I) creates [Cu(phen)2+ and is luminescent.
The bioinorganic chemistry of 1,10-Phenanthroline
1,10-Phenanthroline inhibits metallopeptidases. One of the earliest instances of it being reported within carboxypeptidase A.Inhibition of the enzyme happens through removal and chelation of the metal ion needed to catalyze the enzyme, which results in an inactive apoenzyme. 1,10-Phenanthroline targets mainly zinc metallopeptidases but has a lesser concentration of calcium.
The use of 1,10-Phenanthroline
1,10-Phenanthroline is a metal chelator that prevents the induction of chromosomal aberrations in streptozotocin-treated cells.1,10-Phenanthroline forms a red chelate with Fe2+ that absorbs maximally at 510 nm.1,10-Phenanthroline is also an MMP inhibitor,1,2,3 It inhibits zinc-dependent hydrolysis of Fa-Gly-Leu-NH2 by B. subtilis neutral protease and B. thermoproteolyticus thermolysin. 1,10-Phenanthrine is fungistatic against P. verrucosa (MIC = 0.8 μg/ml) and inhibits zinc-induced P. verrucosa Metallo-type peptidase activity in a concentration-dependent manner.2 It induces uncoupling of and inhibits egg production by adult S. mansoni worm pairs in vitro when used at concentrations ranging from 0.5 to 150 μM. Three 1,10-Phenanthrine (20 mg/kg per day) reduces worm burden in a mouse model of S. mansoni infection. It is also used as an organic bidentate ligand and forms complexes with metal for detection. Further, it plays a vital role in colourimetric sensors, coordination polymer, monochromatism and luminescence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |
| Record name | 1,10-Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025857 | |
| Record name | 1,10-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,10-Phenanthroline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
> 300 °C | |
| Record name | 1,10-Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 1,10-Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Vapor Pressure |
0.0000523 [mmHg] | |
| Record name | 1,10-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-71-7 | |
| Record name | 1,10-Phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,10-phenanthroline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4X6ZO7939 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of o-Phenanthroline
Introduction
1,10-Phenanthroline, commonly referred to as this compound (phen), is a heterocyclic organic compound with a rigid, planar structure. It is a white solid soluble in organic solvents and is often sold as a monohydrate[1]. As a bidentate chelating ligand, it forms strong, stable complexes with most metal ions, a property that has led to its widespread use in various fields of chemistry[1][2]. Its applications range from a ligand in coordination chemistry and a colorimetric reagent for the quantitative determination of metals like iron and copper, to an indicator in redox titrations[2][3]. The synthesis of pure this compound is crucial for these applications, as impurities can significantly interfere with its complexing and analytical properties. This guide provides a detailed overview of the core synthesis and purification methodologies for this compound, complete with experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Skraup reaction being the most traditional and widely cited method. Modern variations aim to improve yields, reduce reaction times, and employ greener reaction conditions.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines and their derivatives. For this compound, this involves two successive Skraup reactions starting from o-phenylenediamine or a single Skraup reaction starting from 8-aminoquinoline.
-
From o-Phenylenediamine: The synthesis involves reacting o-phenylenediamine with glycerol, concentrated sulfuric acid (as a catalyst and dehydrating agent), and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol in situ produces acrolein, which then condenses with the amine followed by cyclization.
-
From 8-Aminoquinoline: This is a more direct approach where 8-aminoquinoline undergoes a Skraup reaction with glycerol and an oxidizing agent to form the final phenanthroline ring system.
An improved version of the Skraup synthesis starting from o-nitroaniline has been reported to significantly increase the overall yield from a previously reported 7-8% to 20%. This multi-step process involves the initial synthesis of 8-aminoquinoline, which is then used in a second Skraup reaction.
Diagram of the Skraup Synthesis from o-Phenylenediamine
Caption: General workflow of the Skraup synthesis of this compound.
Diagram of the Improved Skraup Synthesis Pathway
Caption: Multi-step synthesis of this compound starting from o-nitroaniline.
Experimental Protocol: Improved Skraup Synthesis from 8-Aminoquinoline
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mercury-sealed metal stirrer and reflux condenser, place 2 pounds of ground 8-aminoquinoline and 2 pounds of arsenic pentoxide.
-
Addition of Reagents: Add 4 pounds and 6.2 ounces of dry glycerol to the flask. While stirring vigorously, slowly add 5 pounds and 5.75 ounces of concentrated sulfuric acid in small portions through the reflux condenser.
-
Heating: After the addition is complete, heat the mixture. The reaction is exothermic and requires careful temperature control. The reaction should be maintained for a longer time interval compared to the first Skraup synthesis (for 8-nitroquinoline).
-
Work-up: After the reaction is complete, allow the mixture to cool. The mixture is then neutralized with a strong base (e.g., NaOH solution) with cooling. This process precipitates a tar-like substance that occludes the product.
-
Isolation: The this compound is separated from the large amount of sodium salts and the tar. This involves dissolving the crude product in a large volume of boiling water, adding clarifying carbon, and filtering while hot. The filtrate is allowed to cool and crystallize. Multiple crystallization steps may be necessary to obtain a colorless product.
Synthesis from 8-Aminoquinoline and Acrolein Diethyl Acetal
A more recent and higher-yielding method involves the reaction of 8-aminoquinoline with acrolein diethyl acetal, catalyzed by a deep eutectic solvent (DES).
Experimental Protocol: DES-Catalyzed Synthesis
-
Catalyst Preparation: Prepare the deep eutectic solvent by weighing choline chloride and succinic acid in a 1:1 molar ratio into a mortar, grinding them, and adding them to a round-bottomed flask. Dry the DES in a vacuum oven.
-
Reaction: In a 100 mL three-necked round-bottomed flask, add 10 mL of N,N-dimethylformamide (DMF), 0.1442 g (1 mmol) of 8-aminoquinoline, and the prepared DES (6% by mass of the 8-aminoquinoline).
-
Reagent Addition and Heating: At 75°C, add 0.138 mL (1.2 mmol) of acrolein diethyl acetal.
-
Reaction Time: Maintain the reaction at 75°C for 2 hours.
-
Analysis: The product can be analyzed directly from the reaction mixture. This method reports a conversion of 88.3% for 8-aminoquinoline and a yield of 80.6% for 1,10-phenanthroline.
Quantitative Data Summary for Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Yield | Reference |
| Improved Skraup | o-Nitroaniline | Glycerol, H₂SO₄, As₂O₅ | 20% (overall) | |
| Improved Skraup | 8-Aminoquinoline | Glycerol, H₂SO₄, As₂O₅ | 40% | |
| DES-Catalyzed | 8-Aminoquinoline | Acrolein diethyl acetal, DES | 80.6% | |
| Microwave-Assisted Skraup | Nitroaniline | Glycerol, Water | 15-52% |
Purification of this compound
Crude this compound, especially from Skraup-type reactions, is often heavily colored and contains basic nitrogen-containing byproducts that are difficult to remove by simple acid-base extractions. Several methods are available for purification, ranging from traditional recrystallization to more advanced non-chromatographic techniques.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include benzene, methanol, ethanol, or water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to remove residual solvent.
Non-Chromatographic Purification via ZnCl₂ Complexation
This highly effective method takes advantage of the high stability and low solubility of the (phenanthroline)ZnCl₂ complex to separate it from soluble impurities.
Diagram of the ZnCl₂ Complexation Purification Workflow
Caption: Workflow for purifying this compound via ZnCl₂ complexation.
Experimental Protocol: ZnCl₂ Complexation
-
Complex Formation: Dissolve the crude this compound product in ethylene glycol. In a separate flask, dissolve one equivalent of zinc chloride (ZnCl₂) in ethylene glycol.
-
Precipitation: Mix the two solutions at approximately 50°C. Heat the combined solution to 100°C to ensure complete coordination, then allow it to cool slowly to room temperature. The (phenanthroline)ZnCl₂ complex will precipitate out of the solution.
-
Isolation of Complex: Collect the solid complex by filtration on a Buchner funnel. The precipitate can be further washed by heating it in fresh ethylene glycol.
-
Ligand Recovery (Decomplexation): Suspend the collected complex in a biphasic system of dichloromethane (CH₂Cl₂) and water. Add concentrated aqueous ammonia solution to the mixture and stir vigorously. The ammonia forms the water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure this compound ligand into the dichloromethane layer.
-
Final Purification: Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.
Acid-Base Purification
This method improves upon simple acid-base extraction by selectively precipitating impurities through partial neutralization.
Diagram of the Acid-Base Purification Workflow
References
physicochemical properties of 1,10-phenanthroline
An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core , a heterocyclic organic compound widely utilized in research and drug development. The information is presented to facilitate easy access and application in a laboratory setting, with detailed experimental protocols and visual representations of key mechanisms.
Core Physicochemical Data
1,10-Phenanthroline (phen) is a white crystalline solid that is a well-known chelating agent, forming stable complexes with many metal ions.[1][2][3] It is often sold as the monohydrate.[1] The anhydrous form has a melting point of approximately 117°C.[2]
Table 1: Physicochemical Properties of 1,10-Phenanthroline
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂ | |
| Molecular Weight | 180.21 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 114-117 °C (anhydrous) | |
| 93-94 °C (monohydrate) | ||
| Boiling Point | >330 °C | |
| Solubility in Water | Slightly soluble; 2.69 g/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene | |
| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C | |
| LogP | 1.78 |
Experimental Protocols
The following sections detail the methodologies for determining the key .
Determination of Melting Point
The melting point of 1,10-phenanthroline can be determined using the capillary method with a melting point apparatus.
Materials:
-
1,10-Phenanthroline sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube setup
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the 1,10-phenanthroline sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
-
For an accurate measurement, heat the new sample to about 10-15°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting point range (0.5-1°C) is indicative of a pure compound.
Determination of Solubility
The solubility of 1,10-phenanthroline can be qualitatively and quantitatively determined in various solvents.
Qualitative Solubility Testing: This method helps to classify the compound based on its solubility in different solvents.
Materials:
-
1,10-Phenanthroline
-
Test tubes
-
Vortex mixer
-
Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether
Procedure:
-
Add approximately 25 mg of 1,10-phenanthroline to a small test tube.
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely, partially, or not at all.
-
Record the solubility. Based on its structure, 1,10-phenanthroline is expected to be soluble in organic solvents and slightly soluble in water. Its basic nitrogen atoms suggest solubility in acidic solutions.
Quantitative Solubility Determination (Shake-Flask Method): This method provides a more precise measure of solubility.
Materials:
-
1,10-Phenanthroline
-
Selected solvent (e.g., water)
-
Erlenmeyer flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of 1,10-phenanthroline to a known volume of the solvent in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.
-
Dilute the supernatant with a known volume of the solvent to a concentration suitable for UV-Vis analysis.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 1,10-phenanthroline.
-
Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration.
Determination of pKa
The pKa of the conjugate acid of 1,10-phenanthroline can be determined by potentiometric titration.
Materials:
-
1,10-Phenanthroline
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 1,10-phenanthroline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the aqueous solubility is too low for accurate titration.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
UV-Visible Spectroscopy: The UV-Vis spectrum of 1,10-phenanthroline is useful for quantitative analysis and for studying its complexation with metal ions.
Materials:
-
1,10-Phenanthroline
-
Spectrophotometric grade solvent (e.g., ethanol or water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 1,10-phenanthroline of known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
Fluorescence Spectroscopy:
Materials:
-
1,10-Phenanthroline
-
Fluorescence grade solvent
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of 1,10-phenanthroline in the chosen solvent.
-
Place the solution in a quartz cuvette in the fluorometer.
-
Set the excitation wavelength (typically near the absorbance maximum) and scan the emission wavelengths to obtain the fluorescence spectrum.
-
The intensity and wavelength of the emission can be influenced by the solvent and the presence of metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 1,10-phenanthroline.
Materials:
-
1,10-Phenanthroline
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of 1,10-phenanthroline in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns will be characteristic of the 1,10-phenanthroline structure.
Key Mechanisms and Workflows
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like 1,10-phenanthroline.
Mechanism of Metalloprotease Inhibition
1,10-Phenanthroline acts as an inhibitor of metalloproteases, particularly zinc-dependent ones, by chelating the metal ion essential for the enzyme's catalytic activity. This removes the metal from the active site, rendering the enzyme inactive.
DNA Intercalation Mechanism
The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of a DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, forming the basis for some of its biological activities, including potential anticancer properties.
References
The Core Mechanism of o-Phenanthroline as a Chelating Agent: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline, commonly referred to as o-phenanthroline (phen), is a heterocyclic organic compound widely recognized for its potent metal-chelating properties. Its rigid, planar structure and strategically positioned nitrogen atoms enable it to act as a powerful bidentate ligand, forming highly stable complexes with a vast array of metal ions. This chelating action is the cornerstone of its diverse applications, ranging from classical analytical chemistry to its role as a modulator of biological systems. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its coordination chemistry, therapeutic implications as an enzyme inhibitor, and the experimental protocols used to characterize its function.
The Fundamental Mechanism of Chelation
The chelating activity of this compound is a direct consequence of its molecular structure. The molecule consists of a planar tricyclic system with two nitrogen atoms located at positions 1 and 10. These nitrogen atoms possess lone pairs of electrons, acting as Lewis base donor sites.
When this compound encounters a metal ion (a Lewis acid) in solution, each nitrogen atom can form a coordinate covalent bond with the metal center. Because a single ligand molecule binds to the central metal ion at two distinct points, it is classified as a bidentate ligand . This dual coordination results in the formation of a stable, five-membered heterocyclic ring that includes the metal ion.[1][2] This ring structure significantly enhances the stability of the metal-ligand complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect . The rigid structure of this compound pre-organizes the nitrogen donors for chelation, further contributing to the high stability of its metal complexes.[2][3]
Typically, three molecules of this compound coordinate with a single divalent metal ion in an octahedral geometry, forming a tris-complex, such as the well-known [Fe(phen)₃]²⁺.[3]
References
The Discovery and Enduring Legacy of o-Phenanthroline in Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline, commonly known as o-phenanthroline, is a heterocyclic organic compound that has carved an indispensable niche in the realm of analytical chemistry. Its journey from a laboratory curiosity to a cornerstone reagent is a testament to the collaborative efforts of synthetic chemists and analytical scientists. This technical guide delves into the discovery, historical development, and key analytical applications of this compound, providing researchers with a comprehensive understanding of its utility. The remarkable ability of this compound to form stable, intensely colored complexes with various metal ions, most notably iron(II), has led to its widespread use in spectrophotometry and as a redox indicator. This guide will explore the fundamental principles behind these applications, furnish detailed experimental protocols for seminal procedures, and present key quantitative data to aid in methodological design and interpretation.
A Chronicle of Discovery and Development
The story of this compound in analytical chemistry begins in the late 19th century. In 1898, the German chemist F. Blau first reported the synthesis of 1,10-phenanthroline and its characteristic intense red color reaction with ferrous ions[1]. However, the analytical potential of this observation lay dormant for several decades.
It was not until the early 1930s that the true analytical prowess of this compound was unlocked. The pioneering work of G. H. Walden, Jr., L. P. Hammett, and R. P. Chapman at Columbia University led to the development of the tris(1,10-phenanthroline)iron(II) complex, which they named "ferroin," as a practical and highly efficient oxidation-reduction indicator[1]. Their research, published in 1931, demonstrated ferroin's sharp and reversible color change from red (reduced form) to a pale blue (oxidized form) at a high redox potential, making it an ideal indicator for titrations with strong oxidizing agents like ceric sulfate.
The commercial availability and widespread adoption of this compound and its derivatives were significantly advanced by the efforts of G. Frederick Smith of the University of Illinois and his eponymous chemical company[2][3]. Smith recognized the immense value of ferroin and other phenanthroline-based indicators and developed improved methods for their synthesis and production, making these crucial reagents readily accessible to the broader scientific community. His work, including the publication of a booklet titled "Orththis compound" in 1935, was instrumental in popularizing the use of these compounds in volumetric analysis[1].
Quantitative Data for Analytical Applications
The utility of this compound and its metal complexes in analytical chemistry is underpinned by their specific physicochemical properties. The following tables summarize key quantitative data for researchers.
| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |
| Fe(II) | log K₁: 5.9, log K₂: 5.4, log K₃: 9.9 | log β₃: 21.2 |
| Ni(II) | log K₁: 8.6, log K₂: 8.2, log K₃: 7.7 | log β₃: 24.5 |
| Co(II) | log K₁: 7.0, log K₂: 6.6, log K₃: 5.9 | log β₃: 19.5 |
| Cu(II) | log K₁: 8.8, log K₂: 6.5, log K₃: 5.2 | log β₃: 20.5 |
| Zn(II) | log K₁: 6.4, log K₂: 5.8, log K₃: 5.2 | log β₃: 17.4 |
| Cd(II) | log K₁: 5.8, log K₂: 5.0, log K₃: 4.1 | log β₃: 14.9 |
| Data compiled from various sources. Stability constants can vary with experimental conditions such as ionic strength and temperature. |
| Complex | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| [Fe(phen)₃]²⁺ (Ferroin) | 508 - 510 | 11,100 - 11,500 |
| [Ni(phen)₃]²⁺ | ~520 | ~7,800 |
| [Co(phen)₃]²⁺ | ~450 | ~8,000 |
| [Cu(phen)₂]²⁺ | ~680 | ~110 |
| Values are approximate and can be influenced by solvent and pH. |
| Analyte | Method | Limit of Detection (LOD) |
| Iron (Fe²⁺) | Spectrophotometry | 0.03 mg/L |
| Iron (Fe²⁺) | Capillary Electrophoresis | < 5 x 10⁻⁹ M |
Key Experimental Protocols
Spectrophotometric Determination of Iron with this compound
This method remains a cornerstone for the determination of trace amounts of iron in various matrices, including water, biological samples, and pharmaceutical preparations. The procedure involves the reduction of any Fe³⁺ to Fe²⁺, followed by the formation of the stable, colored ferroin complex, the absorbance of which is measured spectrophotometrically.
1. Reagents and Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. Adjust the pH to approximately 5.
2. Procedure:
-
Pipette a suitable aliquot of the sample solution containing iron into a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions to the ferrous state. Mix well.
-
Add 10 mL of the this compound solution. Mix thoroughly.
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH to the optimal range for complex formation (pH 3-9).
-
Dilute the solution to the 100 mL mark with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes to ensure complete color development.
-
Prepare a blank solution using deionized water and the same quantities of reagents.
-
Measure the absorbance of the sample solution against the blank at the wavelength of maximum absorbance (λmax), which is approximately 510 nm, using a spectrophotometer.
-
Determine the concentration of iron in the sample by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions treated in the same manner.
Redox Titration of Ferrous Ions with Ceric Sulfate using Ferroin Indicator
This classic titrimetric method demonstrates the application of ferroin as a sharp and reliable redox indicator.
1. Reagents and Preparation:
-
Standard Ceric Sulfate Solution (0.1 M): Prepare and standardize a 0.1 M solution of ceric sulfate in 1 M sulfuric acid.
-
Ferroin Indicator Solution (0.025 M): Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of FeSO₄·7H₂O.
-
Sulfuric Acid (1 M): Prepare a 1 M solution of sulfuric acid.
2. Procedure:
-
Pipette a known volume of the ferrous iron solution into a conical flask.
-
Add a sufficient amount of 1 M sulfuric acid to ensure the solution is acidic.
-
Add 1-2 drops of the ferroin indicator solution. The solution will turn a distinct red color.
-
Titrate the ferrous solution with the standardized 0.1 M ceric sulfate solution.
-
The endpoint is reached when the color of the solution sharply changes from red to a pale blue or greenish-blue, indicating the complete oxidation of Fe²⁺ to Fe³⁺.
-
Record the volume of the ceric sulfate solution used to reach the endpoint.
-
Calculate the concentration of ferrous ions in the original sample based on the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Skraup synthesis of 1,10-phenanthroline.
Caption: Workflow for spectrophotometric iron determination.
Caption: Redox mechanism of the ferroin indicator.
Conclusion
From its initial synthesis to its establishment as a workhorse in analytical laboratories, this compound has had a profound impact on chemical analysis. Its versatility as both a chromogenic reagent for spectrophotometry and a high-potential redox indicator has enabled accurate and sensitive quantification of a wide range of analytes, particularly iron. The foundational work of early pioneers laid the groundwork for its myriad applications, which continue to be relevant in modern research, quality control, and clinical diagnostics. This guide has provided a technical overview of the discovery, key data, and fundamental experimental protocols associated with this compound, offering a valuable resource for scientists and researchers leveraging this remarkable compound in their analytical endeavors.
References
A Technical Guide to the Theoretical Calculation of o-Phenanthroline's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of ortho-phenanthroline (1,10-phenanthroline), a versatile N-heterocyclic compound. Its unique properties make it a crucial ligand in coordination chemistry, a building block in materials science, and a scaffold in medicinal chemistry.[1] Understanding its electronic landscape through computational analysis is paramount for the rational design of novel molecules with tailored functionalities.[1]
Core Theoretical Methodologies
The electronic properties of this compound are primarily investigated using quantum chemical calculations. The most prominent and effective methods are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
-
Density Functional Theory (DFT): DFT is a powerful computational method for predicting the ground-state electronic structure of molecules.[1][2] It is widely used for geometry optimization and calculating various electronic properties.[1] Common functionals employed for this compound and its derivatives include B3LYP and PBE1PBE.
-
Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT is employed. This method is used to calculate the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.
-
Ab initio Methods: While less common for routine calculations due to their computational cost, ab initio methods like Restricted Hartree-Fock (RHF) can also be used to determine the structure and energetics of this compound and its complexes.
Key Calculated Electronic Properties
Theoretical calculations provide valuable insights into several key electronic properties of this compound.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as FMOs. These orbitals play a significant role in the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. For this compound, both the HOMO and LUMO are typically delocalized over the entire phenanthroline moiety.
-
Electronic Spectra: TD-DFT calculations can accurately predict the electronic absorption spectra of this compound. The calculations provide information on the major electronic transitions, which are often of π → π* and n → π* character.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (ς).
Data Presentation
The following tables summarize key quantitative data obtained from theoretical calculations of this compound and its related complexes.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| This compound | -6.71 | -2.52 | 4.19 | DFT | |
| [Cu(phen)(Gln)(H₂O)]⁺ (in vacuum) | - | - | 3.20 - 4.26 | DFT | |
| Re(I) phenanthroline complexes | - | - | 3.09 - 4.07 | DFT |
Table 2: Calculated UV-Vis Absorption Data for this compound Metal Complexes
| Complex | Calculated λ_max (nm) | Oscillator Strength (f) | Transition Character | Computational Method | Reference |
| [Fe(Phen)₃]³⁺ | 437.36, 317.47, 305.48 | 0.249, 0.265, 0.521 | n → π | ZINDO/s | |
| [Ni(Phen)₂]²⁺ | - | - | π → π, n → π | ZINDO/s | |
| [Zn(Phen)₂]²⁺ | - | - | π → π, n → π* | ZINDO/s | |
| Re(I) phenanthroline complexes | 256 - 421 | - | ¹MLCT / ¹LLCT | TD-DFT |
Table 3: Calculated Global Reactivity Descriptors for [Cu(phen)(Gln)(H₂O)]⁺
| Parameter | Value (eV) |
| Ionization Potential (IP) | - |
| Electron Affinity (EA) | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Softness (ς) | - |
| Electrophilicity Index (ω) | 4.54 - 5.88 |
| Note: Specific values for some descriptors were not available in the provided search results. |
Experimental Protocols
Typical Protocol for DFT and TD-DFT Calculations of this compound:
-
Geometry Optimization: The ground-state geometry of the this compound molecule is optimized without any symmetry constraints. This is typically performed using a DFT functional such as B3LYP with a basis set like 6-31G(d). The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain the energies of the frontier molecular orbitals (HOMO and LUMO) and other ground-state electronic properties.
-
Excited State Calculations: TD-DFT calculations are then carried out on the optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_abs). This provides a theoretical UV-Vis absorption spectrum.
-
Solvation Effects: To simulate experimental conditions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the DFT and TD-DFT calculations.
-
Analysis of Results: The calculated orbital energies, HOMO-LUMO gap, and simulated spectra are then analyzed to understand the electronic structure and photophysical properties of the molecule. The nature of the electronic transitions is often characterized by examining the molecular orbitals involved.
Visualizations
Caption: A generalized workflow for the computational analysis of this compound.
Caption: Relationship between calculated properties and their applications.
Applications in Research and Development
The theoretical insights into the electronic structure of this compound are invaluable for various fields:
-
Drug Development: The ability of this compound derivatives to intercalate with DNA is a key mechanism for their anticancer activity. Computational studies can elucidate the nature of these interactions and guide the design of more potent and selective therapeutic agents.
-
Materials Science: this compound and its derivatives are extensively used in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors. Theoretical calculations help in tuning the electronic properties to achieve desired emission colors and sensing capabilities.
-
Coordination Chemistry: As a versatile ligand, this compound forms stable complexes with a wide range of metal ions. Computational studies are essential for predicting the geometric and electronic structures of these complexes, which in turn determine their catalytic, photophysical, and magnetic properties.
Conclusion
References
A Technical Guide to the Spectroscopic Properties of 1,10-Phenanthroline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound with the chemical formula C₁₂H₈N₂.[1][2] Its structure, composed of two fused pyridine rings, gives it exceptional coordinating ability, allowing it to form stable complexes with a wide variety of metal ions.[1][3] This property, combined with its rich photophysical and electrochemical characteristics, has established 1,10-phenanthroline and its derivatives as crucial components in numerous scientific fields.
In drug research and development, phenanthroline-based compounds are investigated for their potential as anti-cancer and antibacterial agents.[4] In materials science and photochemistry, they are integral to the development of sensors, photocatalysts, and light-emitting devices. The unique spectroscopic properties of these molecules are central to understanding their function and optimizing their performance in these applications. This guide provides an in-depth overview of the core spectroscopic characteristics of 1,10-phenanthroline and its derivatives, detailed experimental protocols, and visualizations of key concepts and workflows.
Core Spectroscopic Properties
The electronic and structural properties of 1,10-phenanthroline and its derivatives can be extensively studied using several key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of 1,10-phenanthroline is characterized by intense absorption bands in the ultraviolet region, which are attributed to spin-allowed π → π* transitions within the aromatic system. The parent molecule typically shows a strong absorbance peak around 230-270 nm. Upon coordination with a metal ion, new, less intense bands often appear at longer wavelengths (the visible region). These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of the metal ion, the substituents on the phenanthroline ring, and the solvent environment.
| Compound/Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Solvent | Reference |
| 1,10-Phenanthroline (phen) | ~265 | ~30,000 | π → π | Various | |
| 1,10-Phenanthroline (phen) | 229, 282, 302, 313 | Not specified | π → π / CT | CH₂Cl₂ | |
| [Fe(phen)₃]²⁺ | 510 | ~11,000 | MLCT | Water | |
| [Ru(phen)₂(Cl-phen)]²⁺ | ~450 | Not specified | MLCT | Acetonitrile | |
| --INVALID-LINK--₂ | 273 | Not specified | π → π | Solid State | |
| 2,9-Diphenyl-1,10-phenanthroline | Not specified | Not specified | π → π | CH₂Cl₂ | |
| 4,7-Diphenyl-1,10-phenanthroline | 290 | Not specified | π → π* | Not specified |
Photoluminescence Spectroscopy
Many phenanthroline derivatives and their metal complexes exhibit strong luminescence, a property that is highly valuable for applications in sensing and bio-imaging. Uncomplexed phenanthroline derivatives typically display fluorescence from ligand-centered ¹π → π* excited states.
Upon coordination to heavy metal ions like ruthenium(II) or iridium(III), efficient spin-orbit coupling facilitates intersystem crossing to a triplet state. The resulting emission is phosphorescence, originating from a ³MLCT excited state, which leads to significantly longer excited-state lifetimes (τ) and large Stokes shifts. The emission wavelength (λem), quantum yield (Φ), and lifetime are exquisitely tunable by modifying the substituents on the phenanthroline ligand or by changing the other ligands in the metal's coordination sphere. For instance, extending the π-conjugation of the ligand generally leads to a red-shift in the emission.
| Compound/Complex | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Emission Type | Solvent/State | Reference |
| [Ir(cf₃ppy)₂(H₂bfip)]²⁺ (Ir1) | 543 | 0.44 - 0.68 | 1.8 µs | Phosphorescence | Acetonitrile | |
| [Ir(cf₃piq)₂(H₂bfip)]²⁺ (Ir2) | 597 | 0.44 - 0.68 | 2.3 µs | Phosphorescence | Acetonitrile | |
| [Ir(C^N)₂(N^N)]⁺ Series | ~580 - 600 | up to >0.60 | Not specified | Phosphorescence | CH₂Cl₂ / MeCN | |
| m-PXZP | Not specified | High | Microseconds | TADF | Not specified | |
| Cd(II)-phenanthroline Complex | ~410 | Varies with solvent | Not specified | Fluorescence | Solid / Various |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of phenanthroline derivatives. The aromatic region of the spectrum for the parent 1,10-phenanthroline is complex but well-defined, typically showing signals between 7.5 and 9.2 ppm. The protons adjacent to the nitrogen atoms (H-2 and H-9) are the most deshielded and appear furthest downfield.
Substitution on the phenanthroline ring leads to predictable changes in the chemical shifts and coupling patterns, allowing for unambiguous structural assignment. For example, introducing methyl groups causes the disappearance of the corresponding aromatic proton signal and the appearance of a new singlet in the aliphatic region. ¹³C NMR provides complementary information on the carbon skeleton.
| Proton Position (1,10-phenanthroline) | Approximate ¹H Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-9 | ~9.1 | Doublet of doublets |
| H-3, H-8 | ~7.6 | Doublet of doublets |
| H-4, H-7 | ~8.2 | Doublet of doublets |
| H-5, H-6 | ~7.8 | Singlet |
Note: Exact chemical shifts and coupling constants are solvent and derivative dependent.
Mass Spectrometry
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of newly synthesized phenanthroline derivatives and their metal complexes. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used to characterize charged metal complexes, providing clear evidence of the complex's formation and stoichiometry. Laser Desorption/Ionization (LDI-MS) has also been shown to be effective for characterizing these types of complexes.
Experimental Protocols
Reproducible and accurate data collection is paramount. The following sections provide generalized protocols for the key spectroscopic techniques discussed.
Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy
-
Solution Preparation :
-
Prepare a stock solution of the analyte (phenanthroline derivative or complex) of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or water).
-
From the stock solution, prepare a series of dilutions to the desired concentration range (typically 1-10 µM for fluorescence and 10-50 µM for UV-Vis). Ensure the maximum absorbance does not exceed ~1.0 to maintain linearity with Beer's Law.
-
-
Instrument Setup (UV-Vis Spectrophotometer) :
-
Turn on the instrument and allow the lamps (deuterium and tungsten/xenon) to warm up for at least 15-20 minutes for stable output.
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction/autozero.
-
-
Sample Measurement (UV-Vis) :
-
Rinse the cuvette with the analyte solution before filling it.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Instrument Setup (Fluorometer) :
-
Turn on the instrument and allow the excitation source (typically a Xenon lamp) to stabilize.
-
Select the excitation wavelength (λex), often corresponding to a λmax from the absorption spectrum to maximize the signal.
-
Set the emission wavelength range, ensuring it is longer than the excitation wavelength.
-
Adjust excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Sample Measurement (Fluorescence) :
-
Measure the fluorescence emission spectrum of the blank (pure solvent) to check for background signals.
-
Measure the emission spectrum of the analyte solution.
-
To determine the quantum yield, a standard with a known quantum yield absorbing at a similar wavelength is measured under identical conditions.
-
Protocol 2: NMR Sample Preparation
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified phenanthroline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a clean, dry vial.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
-
Transfer to NMR Tube : Use a pipette to transfer the solution into a clean 5 mm NMR tube.
-
Data Acquisition :
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H spectrum, followed by other desired experiments like ¹³C NMR or COSY.
-
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the spectroscopic analysis of phenanthroline derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of a new phenanthroline derivative.
Caption: Relationship between structural modifications and resulting spectroscopic properties.
Caption: Signaling pathway for a luminescent phenanthroline-based sensor for Cu²⁺ detection.
Conclusion
1,10-Phenanthroline and its derivatives are a versatile class of compounds with tunable spectroscopic properties that are fundamental to their wide-ranging applications. A thorough understanding of their behavior under UV-Vis, fluorescence, and NMR spectroscopy is essential for designing new molecules with tailored functions. By correlating structural modifications with changes in absorption and emission characteristics, researchers can rationally develop advanced materials for drug delivery, bio-imaging, and optoelectronics. The protocols and workflows outlined in this guide serve as a foundational resource for professionals engaged in the synthesis and characterization of these important molecules.
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. o-Phenanthroline [webbook.nist.gov]
- 3. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 4. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
exploring the role of o-phenanthroline in enzyme inhibition
O-Phenanthroline in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of this compound (1,10-phenanthroline) as an enzyme inhibitor. It covers the core mechanisms of action, quantitative inhibition data, experimental protocols for characterization, and the broader implications for cellular signaling and therapeutic development.
Core Mechanism of Action: Metalloenzyme Inhibition via Metal Ion Chelation
This compound's primary and most well-documented mechanism of enzyme inhibition is its function as a potent metal ion chelator.[1][2][3] Many enzymes, known as metalloenzymes, require a metal ion cofactor—often a divalent cation like zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), or magnesium (Mg²⁺)—for their catalytic activity. This metal ion is typically located within the enzyme's active site, where it plays a crucial role in substrate binding or catalysis.
This compound is a heterocyclic organic compound with two nitrogen atoms positioned to form a stable, pincer-like coordination complex with these metal ions.[4][5] By binding to and sequestering the essential metal ion from the enzyme's active site, this compound effectively removes the cofactor, rendering the enzyme catalytically inactive. This process leaves behind an inactive "apoenzyme." The inhibition is particularly prominent against zinc-dependent metalloenzymes.
Key Enzyme Classes Inhibited by this compound
Due to its mechanism, this compound is a broad-spectrum inhibitor of metalloenzymes. Key targets include:
-
Matrix Metalloproteinases (MMPs): This is a major family of zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components. This compound is widely used as a non-specific MMP inhibitor in research. For instance, it has been shown to inhibit collagenase activity.
-
Alcohol Dehydrogenases: These enzymes, which are crucial for alcohol metabolism, often contain zinc at their active sites. The kinetics of inhibition of both horse liver and yeast alcohol dehydrogenases by this compound have been studied extensively.
-
DNA and RNA Polymerases: Some polymerases require divalent metal ions for their function. For example, this compound can inhibit E. coli DNA polymerase I by forming a complex with the template-primer and a divalent cation.
-
Other Metalloproteases: Beyond MMPs, this compound inhibits various other metalloproteases, such as aminoacylase and carboxypeptidase A. Its broad effects on metalloproteases have been demonstrated in studies on organisms like Schistosoma mansoni.
Quantitative Inhibition Data
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity. It is crucial to note that the IC₅₀ value is dependent on experimental conditions (like substrate concentration), whereas the Kᵢ is a more absolute measure of inhibitor potency.
The following table summarizes reported inhibition data for this compound against various enzymes.
| Enzyme Target | Enzyme Class | Organism/Source | Inhibition Value | Notes | Reference |
| Collagenase | Matrix Metalloproteinase (MMP) | Not Specified | IC₅₀ = 110.5 μM | A non-specific MMP inhibitor. | |
| Metalloproteases | Metalloendopeptidase | Schistosoma mansoni | 5-150 μM (effective range) | Dose-dependent effects observed on worm motor activity and viability. | |
| T-cell protein tyrosine phosphatase | Protein Tyrosine Phosphatase | Not Specified | Potent Inhibition | Achieved via a dinuclear Cu(II) complex with this compound. | |
| Ribonucleotide Reductase (RR) | Oxidoreductase | Human (SiHa cells) | IC₅₀ = 9.34 μM | Achieved by a hydroxamate derivative of this compound. | |
| Histone Deacetylases (HDAC) | Hydrolase | Human (SiHa cells) | IC₅₀ = 10.80 μM | Achieved by a hydroxamate derivative of this compound. |
Downstream Cellular Effects and Signaling Pathways
By inhibiting key enzymes, this compound can trigger significant downstream cellular events. The inhibition of MMPs, for example, disrupts the normal remodeling of the extracellular matrix. This can impact cell migration, proliferation, and survival—processes that are highly relevant in cancer biology and developmental processes. Furthermore, this compound and its metal complexes have been shown to induce apoptosis (programmed cell death) in cancer cells, partly by inhibiting the proteasome, a key cellular machine for protein degradation. Complexed with metals like copper or vanadium, this compound can also promote the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Experimental Protocol: General Enzyme Inhibition Assay
This section provides a detailed methodology for determining the inhibitory effect of this compound on a model metalloenzyme using a spectrophotometric assay. This protocol is a generalized template and should be adapted based on the specific enzyme and substrate used.
Materials and Reagents
-
Purified metalloenzyme
-
Enzyme-specific substrate
-
This compound (inhibitor) stock solution (e.g., in DMSO or ethanol)
-
Assay buffer (optimized for enzyme pH and stability)
-
Cofactors (if any, other than the targeted metal ion)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Experimental Workflow
Detailed Procedure
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of desired inhibitor concentrations.
-
Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal enzyme concentration should provide a linear reaction rate for the duration of the measurement.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and the corresponding this compound dilution.
-
Positive Control (100% Activity): Add assay buffer, enzyme solution, and buffer/solvent (matching the inhibitor's solvent).
-
Negative Control (0% Activity/Blank): Add assay buffer, substrate, and buffer/solvent but no enzyme. This accounts for non-enzymatic substrate degradation.
-
-
Pre-incubation:
-
Incubate the plate at the enzyme's optimal temperature for a set period (e.g., 10-15 minutes). This allows the this compound to interact with and chelate the metal ion from the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously (using a multichannel pipette is recommended).
-
-
Monitor Reaction:
-
Immediately place the plate in a microplate reader set to the optimal temperature.
-
Measure the change in absorbance at the appropriate wavelength in kinetic mode (e.g., readings every 30 seconds for 10-20 minutes). The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear phase of the reaction.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Applications in Research and Drug Development
This compound's role extends across various scientific domains:
-
Biochemical Research: It is a standard laboratory tool used to identify and characterize metalloenzymes. If an enzyme's activity is diminished by this compound, it strongly suggests the enzyme is a metalloenzyme.
-
Drug Development: While this compound itself is too non-specific for therapeutic use, its structure serves as a scaffold for designing more targeted inhibitors. For example, derivatives of 1,10-phenanthroline are being explored as potential inhibitors of enzymes crucial for parasites like T. cruzi. Furthermore, its ability to enhance the cellular uptake and activity of metal-based anticancer drugs (e.g., copper or vanadium complexes) is an active area of investigation.
-
Antibacterial Research: Metal complexes containing 1,10-phenanthroline have shown broad-spectrum antibacterial activity, offering a potential avenue for developing new therapeutics to combat antibiotic resistance.
References
Preliminary Studies on the Cytotoxicity of o-Phenanthroline Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies investigating the cytotoxic properties of ortho-phenanthroline (this compound) complexes. These metal-based compounds have emerged as a promising class of potential anticancer agents, exhibiting significant cytotoxic effects against a range of cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols for assessing their efficacy, and visualizes the elucidated signaling pathways and experimental workflows involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of various this compound complexes is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of representative this compound complexes against several human cancer cell lines.
Table 1: IC50 Values (µM) of Copper-o-phenanthroline Complexes
| Complex | HCT116 (Colon) | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) |
| [Cu(phen)₂]²⁺ | - | - | - | - | 4.03[1] |
| Cu(sal)(phen) | <25 | - | - | - | - |
| [Cu(ICAn)₂(phen)] | - | - | - | - | - |
| [Cu(phen)(trop)(Cl)] | - | - | - | - | - |
| [Cu(phen)(H₄Que)(Cl)] | - | - | + | - | - |
Note: Specific IC50 values for some complexes were not available in the provided search results, but their cytotoxic activity was reported. "+" indicates reported activity without a specific IC50 value.
Table 2: IC50 Values (µM) of Ruthenium-o-phenanthroline Complexes
| Complex | HeLa (Cervical) | DU145 (Prostate) | A2780 (Ovarian) |
| [Ru(Hdpa)₂PPIP]²⁺ | + | - | - |
| [Ru(Hdpa)₂PIP]²⁺ | + | - | - |
| [Ru(Hdpa)₂4HEPIP]²⁺ | + | - | - |
| VNK-572 | + | + | - |
| JHOR11 | - | - | + |
Note: "+" indicates reported cytotoxic activity. Specific IC50 values were not consistently provided in the search results.
Experimental Protocols
The following sections detail the methodologies for key experiments commonly employed in the preliminary cytotoxic evaluation of this compound complexes.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound complexes for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO (typically 200 µL), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound complex at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine in apoptotic cells) and PI fluorescence (detecting compromised cell membranes in late apoptotic/necrotic cells) are measured.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the complex and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the this compound complex.
-
Probe Loading: After treatment, wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM in serum-free media) at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of cytotoxicity, such as the activation of apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with the complex, harvest them, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase-3, Bax, Bcl-2, p-JAK2, p-STAT5).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (e.g., enhanced chemiluminescence reagent) and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound complexes are often mediated through the induction of apoptosis and interference with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and the workflows of the key experimental protocols.
Signaling Pathways
Many this compound complexes induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, changes in the expression of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[2] Some copper-phenanthroline complexes have been shown to upregulate p53 and the Bax/Bcl-2 ratio, leading to the activation of caspases-3, -8, and -9.[1]
References
- 1. Probing the cell death signaling pathway of HepG2 cell line induced by copper-1,10-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted o-Phenanthroline Derivatives: A Technical Guide for Researchers
Introduction
1,10-Phenanthroline (phen) and its substituted derivatives represent a cornerstone in coordination chemistry and have garnered significant interest in drug development due to their diverse biological activities. The rigid, planar, and electron-deficient nature of the phenanthroline core, combined with the ability to introduce a wide array of functional groups at various positions, allows for the fine-tuning of their chemical, physical, and biological properties.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing substituted o-phenanthroline derivatives, complete with experimental protocols, quantitative data, and visualizations of their roles in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Core Synthetic Strategies
The synthesis of the 1,10-phenanthroline scaffold can be broadly categorized into two main approaches: the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors, and the direct functionalization of the pre-formed phenanthroline core.
Ring-Forming Reactions
Classical condensation reactions remain a staple for the de novo synthesis of the phenanthroline skeleton.
-
Skraup Reaction: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,10-phenanthroline itself, two successive Skraup reactions of glycerol with o-phenylenediamine are employed.[3]
-
Doebner-von Miller Reaction: A variation of the Skraup reaction, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid catalyst. It is a common method for preparing 2,9-dialkyl-1,10-phenanthrolines.[4]
-
Friedländer Annulation: This versatile reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or β-diketone) to form a quinoline ring, which is a key component of the phenanthroline structure.[5]
-
Combes Reaction: This acid-catalyzed reaction of anilines with β-diketones is another classical method for quinoline synthesis that can be adapted for phenanthroline synthesis.
Direct Functionalization of the Phenanthroline Core
Modern synthetic chemistry offers a plethora of methods to directly introduce substituents onto the 1,10-phenanthroline ring system. These methods are often more efficient and allow for greater functional group tolerance compared to the classical ring-forming reactions.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at various positions of the phenanthroline ring is a crucial first step for many subsequent functionalization reactions.
-
Nitration: Direct nitration of 1,10-phenanthroline can be achieved to introduce nitro groups, which can then be reduced to amino groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, with halogenated phenanthrolines.
-
Direct Arylation and Alkylation: These methods involve the direct formation of carbon-carbon bonds between the phenanthroline core and aryl or alkyl groups, often catalyzed by transition metals. This approach avoids the pre-functionalization step of halogenation.
-
C-H Functionalization: This emerging field allows for the direct conversion of C-H bonds on the phenanthroline ring into new functional groups, offering a highly atom-economical synthetic route.
-
Nucleophilic Addition: Organometallic reagents, such as Grignard and organolithium reagents, can add to the electron-deficient positions of the phenanthroline ring.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key substituted this compound derivatives.
Synthesis of 5-Nitro-1,10-phenanthroline
This protocol describes the direct nitration of 1,10-phenanthroline.
Procedure: To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, fuming nitric acid is added dropwise while maintaining the temperature below 170°C. The reaction mixture is then heated to 165°C and stirred for a period of time. After cooling, the mixture is poured onto ice, and the resulting precipitate is collected by filtration. The crude product is washed with cold water to remove acidic impurities and then dried. Recrystallization from 95% ethanol yields the purified 5-nitro-1,10-phenanthroline as light yellow crystals.
Synthesis of 2,9-Dichloro-1,10-phenanthroline
This procedure outlines the chlorination of a phenanthrolinedione precursor.
Procedure: A mixture of the appropriate phenanthrolinedione precursor, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) is heated under reflux. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully treated with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent.
Synthesis of 2,9-Diaryl-1,10-phenanthrolines via Direct Arylation
This protocol details a transition-metal-free direct arylation method.
Procedure: A mixture of 1,10-phenanthroline, an arylating agent (e.g., an aryl iodide), a base (e.g., NaH), and a catalytic amount of 1,10-phenanthroline as a ligand is heated in a suitable solvent under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Quantitative Data
The following tables summarize the yields and key spectroscopic data for selected substituted this compound derivatives.
| Derivative | Synthetic Method | Yield (%) | Melting Point (°C) | Reference(s) |
| 5-Nitro-1,10-phenanthroline | Direct Nitration | 90-95 | 197-198 | |
| 2,9-Dichloro-1,10-phenanthroline | Chlorination of Dione | 70 | - | |
| 2,9-Di(p-methoxyphenyl)-1,10-phenanthroline | Direct Arylation | - | - | |
| 5,6-Diamino-1,10-phenanthroline | Reduction of Dinitro | - | - |
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) | Reference(s) |
| 1,10-Phenanthroline | 9.20 (dd), 8.25 (dd), 7.78 (dd), 7.62 (s) | 150.4, 145.8, 136.2, 128.9, 126.7, 123.5 | 3060, 3038, 1647, 1586 | 180.07 | |
| 1,10-Phenanthroline-5,6-dione | 9.15 (dd), 8.45 (dd), 7.80 (dd) | 178.1, 153.2, 141.5, 137.9, 130.5, 125.8 | - | 210.04 | |
| 1,10-Phenanthroline-5,6-diamine | 8.65 (dd), 8.05 (dd), 7.55 (dd), 5.50 (s, NH2) | 149.5, 142.1, 134.5, 125.8, 120.9, 118.2 | 3440 (NH) | 210.09 |
Signaling Pathways and Mechanisms of Action
Substituted this compound derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. Their ability to chelate metal ions is central to many of these activities.
Inhibition of Metalloproteinases
1,10-Phenanthroline is a well-known broad-spectrum inhibitor of zinc-dependent metalloproteinases (MMPs). By chelating the catalytic zinc ion in the active site of these enzymes, phenanthroline derivatives can disrupt their function. MMPs play crucial roles in tissue remodeling, cell signaling, and cancer metastasis. Their inhibition by phenanthroline derivatives represents a potential therapeutic strategy for diseases characterized by excessive MMP activity.
Induction of Apoptosis
Many phenanthroline derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), DNA damage, and the activation of intrinsic and extrinsic apoptotic pathways. Copper complexes of phenanthroline derivatives have been shown to be particularly effective in this regard.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Certain phenanthroline derivatives have been identified as topoisomerase I and II inhibitors. By intercalating into the DNA or stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to DNA breaks and cell death.
Conclusion
The synthesis of substituted this compound derivatives is a rich and evolving field of chemical research. From classical ring-forming reactions to modern direct functionalization techniques, chemists have a powerful arsenal of methods to create a vast array of tailored phenanthroline-based molecules. The ability to precisely modify the electronic and steric properties of the phenanthroline scaffold has led to the discovery of potent biological activities, including the inhibition of key enzymes and the induction of apoptosis. This technical guide provides a foundational understanding of the synthesis and mechanisms of action of these important compounds, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Redox Heart of Reactivity: An In-depth Technical Guide to o-Phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the core redox properties of ortho-phenanthroline (this compound) complexes, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. From the fundamental principles of their synthesis and electrochemical behavior to their intricate roles in biological systems, this document serves as a detailed resource. We will explore how the versatile redox characteristics of these metal complexes are being harnessed to design novel therapeutic agents, with a focus on their pro-oxidant mechanisms that can be selectively targeted against cancer cells and microbial pathogens.
Introduction to the Redox Activity of this compound Complexes
1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that acts as a strong bidentate chelating ligand for a wide array of transition metals. The resulting complexes often exhibit rich and tunable redox chemistry, a feature that is central to their diverse applications, including as redox indicators, catalysts, and, increasingly, as therapeutic agents.[1][2] The stability of the metal-ligand association, coupled with the ability of the central metal ion to exist in multiple oxidation states, allows these complexes to participate in electron transfer reactions.
The redox potential of a metal-phenanthroline complex is a critical parameter that dictates its reactivity. This potential can be finely tuned by modifying the electronic properties of the phenanthroline ligand through the introduction of electron-donating or electron-withdrawing substituents.[3] For instance, electron-donating groups like methyl substituents tend to make the oxidation of the metal center easier, resulting in a lower redox potential, while electron-withdrawing groups like nitro substituents have the opposite effect.[3] This ability to modulate the redox potential is a key strategy in the design of phenanthroline-based drugs with specific biological targets and mechanisms of action.
In the realm of drug development, the redox activity of this compound complexes is particularly relevant to their pro-oxidant anticancer and antimicrobial properties. Many of these complexes, especially those of copper, can undergo redox cycling in biological environments, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and highly reactive hydroxyl radicals (•OH).[4] Cancer cells, which often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells, are particularly vulnerable to this induced oxidative stress, leading to apoptosis or other forms of cell death.
Quantitative Redox Properties of Transition Metal-Phenanthroline Complexes
The electrochemical behavior of this compound complexes is most commonly studied using cyclic voltammetry. This technique provides valuable information about the redox potentials of the metal center and the reversibility of the electron transfer processes. The formal reduction potential (E°') is a key piece of quantitative data derived from these studies and is crucial for comparing the redox properties of different complexes.
Below is a summary of the redox potentials for a selection of transition metal-phenanthroline complexes. It is important to note that the exact values can vary depending on the solvent, supporting electrolyte, and reference electrode used in the experimental setup.
| Complex | Redox Couple | E°' or E₁/₂ (V vs. reference electrode) | Reference Electrode | Solvent | Reference(s) |
| [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | +1.14 | SCE | Not Specified | |
| [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | +1.06 | Not Specified | 1 M H₂SO₄ | |
| [Co(phen)₃]²⁺ | Co(III)/Co(II) | +0.37 | SCE | Not Specified | |
| [Ru(phen)₃]²⁺ | Ru(III)/Ru(II) | +1.26 | Ag/AgCl | Acetonitrile | |
| [Ni(phen)₃]²⁺ | Ni(III)/Ni(II) | Not readily oxidized | - | - | |
| [Cu(phen)₂]²⁺ | Cu(II)/Cu(I) | +0.174 | Not Specified | Not Specified | |
| [Cu(2,9-dimethyl-phen)₂]²⁺ | Cu(II)/Cu(I) | +0.594 | Not Specified | Not Specified | |
| [Co(3,4,7,8-tetramethyl-phen)₃]²⁺ | Co(III)/Co(II) | +0.24 | Ag/Ag⁺ | Acetonitrile | |
| [Co(4,7-diphenyl-phen)₃]²⁺ | Co(III)/Co(II) | +0.41 | Ag/Ag⁺ | Acetonitrile | |
| [Ru(phen)₂(dppz)]²⁺ | Ru(III)/Ru(II) | +1.32 | Ag/AgCl | Acetonitrile |
Note: dppz = dipyrido[3,2-a:2',3'-c]phenazine
Experimental Protocols
Synthesis of this compound Complexes
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
1,10-phenanthroline monohydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 50 mL of ethanol.
-
In a separate beaker, dissolve 0.695 g of FeSO₄·7H₂O in 50 mL of deionized water.
-
Slowly add the iron(II) sulfate solution to the 1,10-phenanthroline solution with constant stirring.
-
A deep red solution of [Fe(phen)₃]²⁺ will form immediately.
-
The complex can be used in solution as a redox indicator or precipitated by the addition of a suitable counter-ion and recrystallized if a solid product is required.
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O, CuCl₂)
-
1,10-phenanthroline
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve the copper(II) salt (1 mmol) in a minimal amount of water or a water/alcohol mixture.
-
Dissolve 1,10-phenanthroline (2 mmol) in ethanol or methanol.
-
Slowly add the copper(II) salt solution to the 1,10-phenanthroline solution with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours.
-
The resulting colored precipitate of the copper(II)-phenanthroline complex is collected by filtration, washed with the solvent, and dried. The specific color and properties of the complex will depend on the copper salt used.
Electrochemical Analysis: Cyclic Voltammetry
Equipment and Reagents:
-
Potentiostat with a three-electrode cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Inert solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, 0.1 M)
-
The this compound complex of interest
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Prepare a solution of the this compound complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Using the potentiostat software, set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate.
-
Run the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).
-
Analyze the voltammogram to determine the peak potentials for the oxidation and reduction processes. The formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible redox couple.
Measurement of Intracellular Reactive Oxygen Species (ROS) Production
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
The this compound complex to be tested
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the H₂DCFDA probe (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark. H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with various concentrations of the this compound complex in fresh cell culture medium. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Incubate for the desired period.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells using a fluorescence microscope.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
The this compound complex to be tested
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat the cells with the this compound complex as described for the ROS assay.
-
After treatment, incubate the cells with JC-1 dye (typically 2-10 µM) in the cell culture medium for 15-30 minutes at 37°C.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of early apoptosis.
Visualizing the Mechanisms of Action
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates a typical workflow for investigating the cytotoxic and pro-oxidant properties of a novel this compound complex.
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound complexes.
Signaling Pathway of Redox-Induced Apoptosis
The redox cycling of many this compound complexes, particularly those containing copper, in the presence of intracellular reducing agents like glutathione (GSH), leads to the generation of ROS. This surge in oxidative stress can trigger a cascade of events culminating in programmed cell death (apoptosis), primarily through the mitochondrial pathway.
Caption: Redox cycling of this compound complexes leading to ROS-mediated apoptosis.
Structure-Activity Relationship
The biological efficacy of this compound complexes is intrinsically linked to their structural and electronic properties. Modifications to the phenanthroline ligand or changes in the central metal ion can significantly alter the redox potential, which in turn influences the complex's ability to generate ROS and induce cytotoxicity.
Caption: The relationship between structure, redox properties, and cytotoxicity of this compound complexes.
Conclusion
The redox properties of this compound complexes are at the heart of their diverse and significant applications, particularly in the development of new therapeutic agents. The ability to systematically modify their structure to fine-tune their redox potentials provides a powerful platform for rational drug design. By understanding the intricate relationship between the electrochemical behavior of these complexes and their biological mechanisms of action, researchers can continue to develop novel compounds with enhanced efficacy and selectivity for the treatment of cancer and infectious diseases. This guide provides a foundational framework of the key concepts, quantitative data, and experimental methodologies essential for advancing research in this exciting and impactful field.
References
Foundational Research on o-Phenanthroline in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline (o-phenanthroline), a heterocyclic organic compound, has emerged as a versatile building block in materials science. Its rigid, planar structure and potent metal-chelating properties have led to its integration into a wide array of functional materials. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its synthesis, key physicochemical properties, and its transformative applications in organic light-emitting diodes (OLEDs), corrosion inhibition, and catalysis. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal synthesis and characterization techniques, and visualizes complex processes through diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
This compound (phen) is a bicyclic aromatic compound with the chemical formula C₁₂H₈N₂.[1] Its two nitrogen atoms are positioned to act as a bidentate ligand, forming stable complexes with a wide range of metal ions.[2] This strong coordination ability is the cornerstone of its utility in materials science, enabling the development of materials with tailored electronic, optical, and chemical properties. From enhancing the efficiency of light-emitting devices to protecting metals from corrosion and catalyzing complex organic reactions, this compound continues to be a subject of intensive research. This guide will delve into the core principles and practical aspects of this compound's role in these key areas.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its application in materials science. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂ | [1] |
| Molar Mass | 180.21 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 117 °C (anhydrous) | |
| Boiling Point | >360 °C | |
| Solubility | Soluble in water, ethanol, benzene, and acetone; insoluble in petroleum ether. | |
| pKa (of protonated form) | 4.84 |
Synthesis of this compound and its Derivatives
The most common method for synthesizing the this compound core is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which can be generated in situ from glycerol.
Experimental Protocol: Skraup Synthesis of 1,10-Phenanthroline
This protocol outlines the synthesis of 1,10-phenanthroline from 8-aminoquinoline and glycerol.
Materials:
-
8-Aminoquinoline
-
Glycerol (dry)
-
Arsenic pentoxide (oxidizing agent)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Chloroform
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, add 8-aminoquinoline and arsenic pentoxide.
-
Slowly add dry glycerol to the mixture while stirring.
-
Carefully add concentrated sulfuric acid to the reaction mixture. The temperature should be kept below 100 °C during the addition.
-
Gradually heat the mixture to 110 °C over 1 hour, and then increase the temperature in 5-degree intervals per hour until it reaches 135 °C.
-
Maintain the temperature at 140 °C for 2 hours.
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the crude this compound with chloroform.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the product.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are extensively used in OLEDs, primarily as electron-transporting materials (ETMs) and host materials for phosphorescent emitters. Their high electron mobility and ability to form stable amorphous films contribute to enhanced device performance.
Quantitative Data on this compound-based OLEDs:
The performance of OLEDs is evaluated based on several parameters, including external quantum efficiency (EQE), luminous efficiency, and power efficiency. Table 2 summarizes the performance of various OLEDs incorporating pyrazino[2,3-f]phenanthroline derivatives as thermally activated delayed fluorescence (TADF) emitters.
| Emitter | Host Material | Doping Conc. (%) | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| tCz-DPPN | DPEPO | 10 | 1.7 | (0.15, 0.23) | Sky-Blue | |
| Ac-DPPN | DPEPO | 10 | 5.8 | (0.28, 0.52) | Green | |
| PXZ-DPPN | DPEPO | 10 | 20.1 | (0.49, 0.50) | Yellow-Orange |
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) host and dopant materials (e.g., a phenanthroline derivative)
-
Electron-transport layer (ETL) material (e.g., a phenanthroline derivative)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrate in an oven and then treat it with oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation. The thickness of each layer is critical and should be precisely controlled using a quartz crystal microbalance. Typical thicknesses are in the range of 10-80 nm.
-
Cathode Deposition: Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: In a nitrogen-filled glovebox, encapsulate the device using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Workflow for OLED Fabrication and Characterization:
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.
Quantitative Data on Corrosion Inhibition:
The inhibition efficiency (IE) of this compound is dependent on its concentration and the environmental conditions. Table 3 presents the corrosion inhibition efficiency of a phenanthroline derivative (OPP) on mild steel in a mixed acid solution.
| Inhibitor Concentration (mg/L) | Corrosion Inhibition Efficiency (%) at 20 °C | Reference |
| 10 | 96.23 | |
| 200 | 99.18 | |
| 250 | 99.57 |
Table 4 shows the electrochemical parameters for cast iron in 1 M HCl with and without different concentrations of phenanthroline (Phen).
| Inhibitor Conc. (mM) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (%) | Reference |
| 0 | 1150 | -485 | - | |
| 0.2 | 210 | -480 | 81.7 | |
| 0.6 | 115 | -475 | 90.0 | |
| 1.0 | 80 | -470 | 93.0 | |
| 1.4 | 55 | -465 | 95.2 |
Experimental Protocol: Electrochemical Corrosion Studies
This protocol describes the use of potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion inhibition performance of this compound.
Materials and Equipment:
-
Working electrode (e.g., mild steel coupon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solution of various concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the working electrode with successively finer grades of abrasive paper, rinse with deionized water and acetone, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium (with and without the inhibitor).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP. The impedance data is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). The resulting Tafel plot is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
Mechanism of Corrosion Inhibition by this compound:
Catalysis
The ability of this compound to form stable complexes with a wide range of transition metals makes it an excellent ligand for catalysis. These complexes have been employed in various organic transformations, including C-H activation and cross-coupling reactions. Metal-Organic Frameworks (MOFs) incorporating phenanthroline ligands have shown promise as heterogeneous catalysts with high activity and recyclability.
Quantitative Data on Catalytic Performance:
Table 5 provides data on the catalytic performance of phenanthroline-catalyzed stereoselective 1,2-cis furanosylations.
| Donor | Acceptor | Catalyst | Yield (%) | α/β ratio | Reference |
| Xylofuranosyl bromide | Pyranoside | BPhen | 72-90 | 17:1 | |
| Arabinofuranosyl bromide | Pyranoside | BPhen | 90 | 1:8 | |
| Ribofuranosyl bromide | Pyranoside | BPhen | 60-90 | ~7:1 |
Experimental Protocol: Synthesis of a Phenanthroline-based MOF for Catalysis
This protocol outlines the synthesis of a terbium(III) luminescent metal-organic framework based on a functionalized 1,10-phenanthroline.
Materials:
-
TbBr₃·6H₂O
-
trans-1,4-cyclohexanedicarboxylic acid (H₂chdc)
-
4,7-Di(N-morpholino)-1,10-phenanthroline (morphen)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a glass vial, mix TbBr₃·6H₂O (40.5 mg, 0.080 mmol), H₂chdc (13.7 mg, 0.080 mmol), and morphen (14.0 mg, 0.040 mmol).
-
Dissolve the mixture in 2.0 mL of DMF.
-
Heat the resulting solution at 110 °C for 48 hours.
-
A white precipitate will form. Filter the solid, wash it with DMF, and air-dry to obtain the MOF.
Workflow for Synthesis and Characterization of a Phenanthroline-based Sensor:
Conclusion
This compound has proven to be an exceptionally valuable and versatile molecule in the field of materials science. Its unique structural and electronic properties have been harnessed to create advanced materials for a diverse range of applications, from high-performance OLEDs to robust corrosion inhibitors and efficient catalysts. The foundational research summarized in this guide highlights the immense potential of this compound and its derivatives. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable compound, pushing the boundaries of materials science and enabling the development of next-generation technologies.
References
O-Phenanthroline Derivatives: Versatile Building Blocks in Supramolecular Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Supramolecular chemistry, a field focused on the assembly of molecular subunits through non-covalent interactions, has revolutionized materials science, sensing, and medicine.[1] At the heart of this discipline is the "building block," a molecular unit whose specific properties dictate the structure and function of the final supramolecular assembly. 1,10-Phenanthroline (phen) and its derivatives have emerged as exceptionally versatile building blocks. Their rigid, planar structure and powerful metal-chelating capabilities make them ideal candidates for constructing complex, functional supramolecular architectures.[2]
Phenanthrolines are N-heterocyclic compounds widely used in coordination chemistry.[2] Their ability to form stable complexes with a vast range of metal ions is a cornerstone of their utility.[3] In supramolecular chemistry, this property is exploited to direct the assembly of intricate structures, including mechanically interlocked molecules (MIMs) like rotaxanes and catenanes.[4] By modifying the core phenanthroline structure—a process known as derivatization—researchers can fine-tune the electronic, optical, and binding properties of the resulting assemblies, paving the way for applications in targeted drug delivery, advanced chemical sensing, and novel catalytic systems.
Synthesis of O-Phenanthroline and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in developing new supramolecular systems.
Core Synthesis: The Skraup Reaction The traditional method for synthesizing this compound involves two consecutive Skraup reactions, starting from o-phenylenediamine and glycerol. However, yields can be low. An improved, three-stage process starting from o-nitroaniline has been developed to increase the overall yield to around 20%.
Derivatization Strategies Functionalization of the phenanthroline scaffold is key to its application. Derivatives can be prepared through various organic reactions, allowing for precise control over the final molecule's properties.
-
Oxidation: Phenanthroline-5,6-dione, a valuable intermediate, can be synthesized by oxidizing this compound with a halogen acid or salt in an acidic solution.
-
Cross-Coupling: Aryl-functionalized phenanthrolines can be synthesized via direct arylation through oxidative C–H/C–H cross-coupling, providing a concise route to ligands with extended aromatic systems.
-
Substitution: Derivatization at the 2,9-, 3,8-, and 4,7- positions allows for the creation of ligands with tailored steric and electronic properties, which is particularly important for developing chemosensors.
Applications in Supramolecular Assembly and Function
The unique geometry and coordination properties of this compound derivatives enable their use in a wide array of supramolecular applications.
1. Mechanically Interlocked Molecules (MIMs) this compound is a cornerstone in the synthesis of rotaxanes and catenanes. The ability of two phenanthroline units to coordinate with a copper(I) ion, forming a tetrahedral complex, acts as a template, guiding molecular threads through rings or linking rings together. This templating strategy is a classic and efficient method for creating these complex, interlocked structures.
2. Chemosensors Derivatization of the phenanthroline core alters its electronic structure. These changes can be harnessed to create chemosensors that signal the presence of specific ions. The binding of a target analyte (cation or anion) to the phenanthroline derivative perturbs its conjugated system, leading to a detectable change in its UV-visible absorption or fluorescence emission spectrum.
3. Drug Development and Biological Interactions The planar nature of the phenanthroline ring system allows its derivatives to function as DNA intercalating agents, a key mechanism for some anticancer drugs. Furthermore, metal complexes of phenanthroline derivatives have been shown to bind to proteins like bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds. Some iridium(III) complexes of phenanthroline have also demonstrated the ability to generate singlet oxygen, indicating potential for use in photodynamic therapy.
Quantitative Data Summary
The efficacy of phenanthroline derivatives in various applications is quantified by several key parameters, including binding and coordination constants and quantum yields.
Table 1: Binding and Quenching Constants for Phenanthroline Complexes with Biomolecules
| Complex | Biomolecule | Method | Binding Constant (K / M-1) | Stern-Volmer Constant (KSV / M-1) | Reference |
|---|---|---|---|---|---|
| [Y(Daf)2Cl3·OH2] | DNA | UV-vis | 1.61 × 105 | - | |
| [Y(Daf)2Cl3·OH2] | DNA | Fluorescence | 3.39 × 105 | - | |
| [Y(Daf)2Cl3·OH2] | BSA | UV-vis | 0.49 × 105 | - | |
| [Y(Daf)2Cl3·OH2] | BSA | Fluorescence | 3.63 × 105 | - |
| Cyclometalated Ir(III) Complex | DNA | - | 1.04 × 105 | 7.35 × 109 | |
Table 2: Photophysical and Coordination Data
| Compound / System | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Cyclometalated Ir(III) Complex | Singlet Oxygen Quantum Yield (ΦΔ) | 0.0613 | Potential for Photodynamic Therapy | |
| Cu(II)-Phenanthroline | Coordination Constants (log K) | K1, K2 >> K3 | Favors formation of bis-chelated complexes, useful for building blocks |
| Zn(II)-Phenanthroline | Coordination Constants (log K) | K1, K2 >> K3 | Great difference between K2 and K3 favors specific complex formation | |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these supramolecular systems.
Protocol 1: Improved Synthesis of this compound Monohydrate This protocol describes the third stage of an improved synthesis, converting 8-aminoquinoline to this compound.
-
Reaction Setup: In a suitable reaction vessel, combine 2 pounds of ground 8-aminoquinoline and 2 pounds of arsenic pentoxide.
-
Glycerol Addition: Add 4 pounds and 6.2 ounces of dry glycerol to the mixture.
-
Acidification: Slowly add 5 pounds and 5.3 ounces of concentrated sulfuric acid in small portions through a reflux condenser to the well-stirred mixture. The addition rate should be controlled to keep the temperature below 100°C (approx. 30 minutes).
-
Heating Profile: After adding the acid, gradually heat the mixture to 110°C over 1 hour. Then, increase the temperature in 5-degree intervals per hour until 135°C is reached.
-
Final Reaction: Finally, allow the temperature to rise to 140°C (but no higher) and maintain it for 2 hours. Careful temperature control is critical for optimal results.
-
Workup and Purification: (Workup details would follow standard procedures for isolating and purifying heterocyclic compounds, typically involving neutralization, extraction, and recrystallization).
Protocol 2: Synthesis of a Nano-Supramolecular Complex ([CuI(CN)(phen)2CuII(CN)2(phen)]·5H2O) This protocol uses a self-assembly approach under ultrasonic radiation.
-
Solution Preparation: Prepare a solution of 99 mg (0.33 mmol) of K3[Cu(CN)4] in 30 mL of H2O. Prepare a separate solution of 60 mg (0.334 mmol) of 1,10-phenanthroline in 20 mL of CH3CN.
-
Mixing and Sonication: Combine the two solutions under ambient conditions. Stir the mixture gently and subject it to ultrasonic waves.
-
Crystallization: The yellow solution will produce green needle-like crystals after a few hours.
-
Isolation: Separate the crystals by filtration, wash them with H2O, and allow them to air dry overnight.
Protocol 3: Determination of DNA Binding Constant (Kb) via UV-Vis Absorption Titration This is a general method for studying the interaction of a phenanthroline complex with Calf Thymus DNA (CT-DNA).
-
Solution Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a fixed concentration of the metal complex to be studied.
-
Titration: Add increasing aliquots of a concentrated CT-DNA stock solution to the complex solution. After each addition, allow the system to equilibrate.
-
Data Acquisition: Record the UV-Vis absorption spectrum after each addition of DNA. Note the changes in the metal-to-ligand charge transfer (MLCT) band of the complex.
-
Calculation: The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation. The ratio of the slope to the intercept of the resulting line gives the value of Kb.
Computational Analysis Workflow
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the electronic properties of phenanthroline derivatives and guiding the design of new molecules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. Phenanthroline based rotaxanes: recent developments in syntheses and applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01318E [pubs.rsc.org]
Methodological & Application
Application Notes: Spectrophotometric Determination of Iron Using o-Phenanthroline
Introduction
The spectrophotometric determination of iron using ortho-phenanthroline (this compound) is a robust, sensitive, and widely adopted analytical method for quantifying trace amounts of iron in various matrices.[1] This method is particularly valuable in pharmaceutical analysis, environmental monitoring (e.g., water analysis), and quality control processes in research and industrial settings.[2][3] The procedure relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and this compound.[2][4] The intensity of the resulting orange-red color is directly proportional to the iron concentration and can be measured using a spectrophotometer, adhering to the Beer-Lambert Law.
Principle of the Method
The core of this analytical technique involves a two-step chemical reaction:
-
Reduction of Ferric Iron (Fe³⁺): In many samples, particularly those exposed to air, iron exists predominantly in its trivalent, ferric state (Fe³⁺). Since only the ferrous form (Fe²⁺) reacts with this compound to produce the colored complex, a reducing agent is required to convert all ferric ions to ferrous ions. Hydroxylamine hydrochloride is a commonly used and effective reducing agent for this purpose. The reaction is as follows: 4 Fe³⁺ + 2 NH₂OH·HCl → 4 Fe²⁺ + N₂O + H₂O + 4 H⁺ + 2 HCl
-
Complexation with this compound: In a solution buffered to a slightly acidic pH (typically between 3 and 6), three molecules of this compound, a bidentate ligand, chelate a single ferrous ion. This reaction forms a stable, soluble, and intensely orange-red colored tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. The color develops rapidly and is stable for extended periods, making it ideal for spectrophotometric analysis. The complex exhibits maximum absorbance (λmax) at approximately 510-522 nm.
The absorbance of the complex is then measured and compared against a calibration curve prepared from standards of known iron concentrations to determine the iron content in an unknown sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and provide an example dataset for a typical calibration curve.
Table 1: Key Parameters for Spectrophotometric Determination of Iron with this compound
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 522 nm | |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹ | |
| Optimal pH Range | 3 - 9 | |
| Recommended pH for Analysis | 3.5 - 5.0 | |
| Linearity Range | Typically 0.5 - 8.0 mg/L (ppm) | |
| Stability of Complex | Highly stable; color can last for years under proper conditions. |
Table 2: Example Standard Curve Data
| Standard Concentration (mg/L Fe) | Absorbance at 510 nm (1 cm path length) |
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.110 |
| 1.0 | 0.220 |
| 2.0 | 0.441 |
| 4.0 | 0.882 |
| 5.0 | 1.101 |
Experimental Protocols
Protocol 1: Preparation of Reagents
1. Standard Iron Stock Solution (100 mg/L or 100 ppm):
- Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).
- Dissolve it in a 400 mL beaker containing approximately 250 mL of deionized water and 5 mL of 6 M HCl or 1 mL of concentrated H₂SO₄.
- Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months if stored properly.
2. Hydroxylamine Hydrochloride Solution (10% w/v):
- Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. This solution should be freshly prepared.
3. This compound Solution (0.25% w/v):
- Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle heating may be necessary to facilitate dissolution. Store in a dark bottle to protect from light.
4. Sodium Acetate Buffer Solution (1.0 M):
- Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. Adjust pH to between 3.5 and 5.0 if necessary with acetic acid.
Protocol 2: Preparation of Calibration Standards
-
Prepare a 10 mg/L Iron Working Standard: Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.
-
Prepare a Series of Calibration Standards: Label a series of 100 mL volumetric flasks for your standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) and one for a reagent blank.
-
Aliquot Working Standard: Pipette the appropriate volumes of the 10 mg/L iron working standard into each flask (e.g., for a 1.0 mg/L standard in a 100 mL flask, add 10.0 mL of the 10 mg/L standard). The blank receives no iron standard.
-
Add Reagents: To each flask (including the blank), add the following reagents in order, mixing after each addition:
-
1.0 mL of 10% Hydroxylamine Hydrochloride solution.
-
5.0 mL of Sodium Acetate Buffer solution.
-
5.0 mL of 0.25% this compound solution.
-
-
Color Development: Allow the solutions to stand for at least 10-15 minutes for complete color development.
-
Dilute to Volume: Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 510 nm).
-
Use the reagent blank solution to zero the absorbance of the instrument.
-
Measure the absorbance of each standard, starting from the lowest concentration.
-
-
Construct Calibration Curve: Plot a graph of absorbance versus iron concentration (mg/L). The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown sample.
Protocol 3: Analysis of an Unknown Sample
-
Sample Preparation: Obtain the unknown iron-containing sample. If it is a solid, dissolve an accurately weighed portion in a known volume of deionized water, adding acid if necessary to ensure dissolution. If the sample is a concentrated solution, perform an appropriate dilution to bring the expected iron concentration into the linear range of the calibration curve.
-
** aliquot Sample:** Pipette a known volume (e.g., 25.0 mL) of the prepared unknown solution into a 100 mL volumetric flask.
-
Add Reagents and Develop Color: Follow the same procedure as for the standards (Protocol 2, steps 4-6), adding hydroxylamine hydrochloride, sodium acetate buffer, and this compound solution, allowing time for color development, and diluting to the mark.
-
Measure Absorbance: Measure the absorbance of the prepared unknown sample solution at the same λmax used for the standards, using the reagent blank to zero the instrument.
-
Calculate Concentration: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of iron in the measured solution (y is the absorbance, x is the concentration).
-
Concentration (mg/L) = (Absorbance_unknown - Intercept) / Slope
-
-
Account for Dilution: Correct the calculated concentration for any dilutions made during the sample preparation to determine the iron concentration in the original, undiluted sample.
Visualizations
References
Application Notes and Protocols for o-Phenanthroline-Based Assay for Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,10-Phenanthroline (o-phenanthroline) is a heterocyclic organic compound that serves as a bidentate ligand in coordination chemistry.[1] It is widely utilized as a sensitive and reliable colorimetric reagent for the quantitative determination of various metal ions, most notably iron.[1] The reaction between this compound and specific metal ions results in the formation of intensely colored complexes, allowing for their quantification using spectrophotometry.[1] This application note provides a detailed protocol for the this compound-based assay, with a primary focus on the well-established method for iron detection, and also discusses its application for other metal ions. The stability of the colored complex and the high molar absorptivity make this method particularly suitable for analyzing low concentrations of metals in diverse samples, including water, food products, and biological materials.[1][2]
Principle of the Assay: The fundamental principle of the this compound assay lies in the formation of a stable coordination complex between the this compound ligand and the metal ion of interest. In its most common application for iron analysis, three molecules of this compound chelate one ferrous ion (Fe²⁺), forming a stable, intensely red-orange colored complex, [Fe(phen)₃]²⁺, often referred to as "ferroin". The intensity of the color produced is directly proportional to the concentration of the ferrous ion in the sample, which can be quantified by measuring the absorbance of the solution at its maximum absorption wavelength (λmax), typically around 510 nm. Since this compound selectively complexes with the ferrous form of iron, a reducing agent, such as hydroxylamine hydrochloride, is typically added to the sample to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), ensuring the determination of total iron content. The color intensity of the complex is stable over a wide pH range of 2 to 9.
Data Presentation
The following table summarizes the quantitative data for the this compound-based assay for the detection of various metal ions.
| Metal Ion | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Notes |
| Iron (Fe²⁺) | 508-510 nm | 11,100 M⁻¹cm⁻¹ | Up to 5 mg/L | Highly sensitive and stable complex. |
| Nickel (Ni²⁺) | 540 nm | 7.1 x 10⁴ L·mol⁻¹·cm⁻¹ | 0-10 µg in 25 mL | Requires extraction with chloroform in the presence of eosine. |
| Copper (Cu⁺/Cu²⁺) | ~450-550 nm | Not specified | Not specified | Forms colored complexes; specific protocols are less common. |
| Cobalt (Co²⁺) | Not specified | Not specified | 0–407 µmol/L | Can be determined simultaneously with Cu and Fe using principal component regression. |
Experimental Protocols
Detailed Protocol for Spectrophotometric Determination of Iron (Fe²⁺)
This protocol outlines the steps for the determination of total iron in an aqueous sample.
1. Reagent Preparation:
-
Standard Iron Stock Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add a small amount of concentrated sulfuric acid to prevent the oxidation of Fe²⁺. Dilute to a known volume in a volumetric flask.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
Sodium Acetate Buffer Solution (1 M): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to the desired range (typically between 4.5 and 6) using acetic acid.
2. Preparation of Standard Curve:
-
Prepare a series of standard solutions by diluting the iron stock solution to known concentrations (e.g., 0.5, 1, 2, 3, 4, 5 mg/L) in separate volumetric flasks.
-
To each standard solution and a blank (containing only deionized water), add 1 mL of hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of the this compound solution to each flask and mix.
-
Add 8 mL of the sodium acetate buffer solution to each flask, dilute to the final volume with deionized water, and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for complete color development.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Take a known volume of the sample and place it in a volumetric flask.
-
Follow the same steps (2-5) as for the preparation of the standard curve, adding hydroxylamine hydrochloride, this compound, and sodium acetate buffer.
-
Measure the absorbance of the sample solution at 510 nm.
-
Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.
Visualizations
Application to Other Metal Ions
While the this compound assay is most prominently used for iron determination, it can also be adapted for the detection of other metal ions that form colored complexes with the ligand.
-
Nickel (Ni²⁺): A method for the determination of nickel involves the formation of an ion-association complex with this compound and eosine, which is then extracted into chloroform for spectrophotometric measurement at 540 nm. This method has been successfully applied to the analysis of nickel in aluminum bronze samples.
-
Copper (Cu²⁺): this compound forms complexes with copper ions, and colorimetric methods for copper determination have been reported. However, detailed, standardized protocols are less common in the literature compared to those for iron.
-
Cobalt (Co²⁺): The simultaneous determination of cobalt, copper, and iron has been achieved using this compound as a complexing agent, with data analysis performed using principal component regression.
It is important to note that the presence of other complex-forming ions can interfere with the assay. Therefore, the selectivity of the assay for a specific metal ion may require adjustments to the experimental conditions, such as pH and the use of masking agents. For instance, when analyzing for iron, high concentrations of ions like zinc, chromium, cobalt, and nickel can potentially interfere.
References
Application of o-Phenanthroline in Wastewater Analysis for Heavy Metals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
o-Phenanthroline (1,10-phenanthroline) is a heterocyclic organic compound widely utilized in analytical chemistry as a chelating agent for the determination of various metal ions. Its rigid structure and the presence of two nitrogen atoms in a fixed orientation allow it to form stable and often intensely colored complexes with many heavy metals. This property makes it a valuable reagent in spectrophotometric and other analytical methods for quantifying trace metal concentrations in environmental samples, including wastewater.
The most prominent application of this compound in wastewater analysis is the determination of iron. The formation of a stable, orange-red complex with iron(II) ions provides a highly sensitive and selective method for its quantification. While this compound can also form complexes with other heavy metals such as copper, nickel, cobalt, lead, and mercury, its use in direct spectrophotometric analysis for these metals in wastewater is less common due to potential interferences and the availability of other, more specific reagents.[1][2][3] Electrochemical sensors incorporating this compound have also been developed for the detection of lead and mercury.[4][5]
This document provides detailed application notes and protocols for the determination of iron in wastewater using this compound-based spectrophotometry.
Principle of Iron Determination
The determination of iron in wastewater using this compound is based on the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, orange-red complex known as ferroin. The reaction is highly specific for Fe²⁺. The color intensity of the complex is directly proportional to the concentration of iron and can be measured spectrophotometrically at a wavelength of 510 nm.
Since iron in wastewater can exist in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states, a reducing agent, typically hydroxylamine hydrochloride or hydroquinone, is added to the sample to convert all ferric ions to ferrous ions, ensuring the determination of total iron. The reaction is carried out in a slightly acidic to neutral pH range (typically pH 3-9), which is maintained using a buffer solution such as sodium acetate.
Quantitative Data
The spectrophotometric method for iron determination using this compound is characterized by its high sensitivity and stability. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Optimal pH Range | 2 - 9 | |
| Lowest Detection Level | 0.03 mg/L | |
| Minimum Detection Limit | 0.12 mg/L | |
| Maximum Detection Limit | 5.00 mg/L (can be extended by dilution) | |
| Stability of the Complex | Stable for long periods |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Total Iron in Wastewater
This protocol details the step-by-step procedure for the determination of total iron in a wastewater sample using this compound.
1. Reagents and Materials
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1000 mL with distilled water.
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of 95% ethanol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of distilled water.
-
Sodium Acetate Buffer Solution (2 M): Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in distilled water and dilute to 1000 mL.
-
Wastewater Sample: Collected and preserved according to standard methods.
-
Spectrophotometer: Capable of measuring absorbance at 510 nm.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
2. Procedure
-
Sample Preparation: If the wastewater sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
Preparation of Calibration Standards:
-
Prepare a series of standard iron solutions (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L) by diluting the 100 mg/L standard iron solution in 50 mL volumetric flasks.
-
To each standard, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer solution.
-
Add 2 mL of the this compound solution, dilute to the mark with distilled water, and mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
-
-
Preparation of the Sample:
-
Take a suitable aliquot (e.g., 25 mL) of the filtered wastewater sample and place it in a 50 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer solution.
-
Add 2 mL of the this compound solution, dilute to the mark with distilled water, and mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
-
-
Preparation of the Blank:
-
Prepare a blank solution by taking the same volume of distilled water as the sample aliquot and adding the same amounts of hydroxylamine hydrochloride, sodium acetate buffer, and this compound solution.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each of the calibration standards and the sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the iron concentration in the original wastewater sample.
-
Visualizations
Chemical Reaction of Iron with this compound
Caption: Reaction of ferrous iron with this compound.
Experimental Workflow for Spectrophotometric Iron Analysis
Caption: Spectrophotometric iron analysis workflow.
Application to Other Heavy Metals
While this compound forms complexes with other heavy metals, its direct application for their spectrophotometric determination in complex matrices like wastewater is limited. This is due to several factors:
-
Interference: The presence of iron, which is often abundant in wastewater, can significantly interfere with the determination of other metals.
-
Less Intense Color: The complexes formed with other metals may not be as intensely colored as the ferroin complex, leading to lower sensitivity.
-
pH Dependence: The optimal pH for complex formation can vary for different metals, making simultaneous determination challenging.
For the analysis of other heavy metals such as copper, lead, zinc, and cadmium in wastewater, other analytical techniques are generally preferred, including:
-
Atomic Absorption Spectrometry (AAS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Anodic Stripping Voltammetry (ASV)
These methods offer higher selectivity and sensitivity for a wider range of heavy metals in complex environmental samples.
Conclusion
This compound is a highly effective and widely used reagent for the spectrophotometric determination of iron in wastewater. The method is sensitive, reliable, and relatively simple to perform. While this compound can chelate other heavy metals, its practical application for their direct spectrophotometric analysis in wastewater is limited due to interferences and the availability of more suitable analytical techniques. Researchers and scientists involved in wastewater analysis can confidently employ the this compound method for accurate iron quantification, following the detailed protocols provided in this document.
References
- 1. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. dojindo.com [dojindo.com]
- 4. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for the Quantification of Iron in Biological Samples using the o-Phenanthroline Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The o-phenanthroline (1,10-phenanthroline) method is a sensitive and widely used colorimetric technique for the quantification of iron in various samples, including those of biological origin. The method relies on the formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and three molecules of this compound.[1][2][3] This complex, tris(1,10-phenanthroline)iron(II) or ferroin, exhibits a maximum absorbance at approximately 510 nm, allowing for accurate spectrophotometric determination.[1][4]
The procedure first involves the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺) using a reducing agent, typically hydroxylamine hydrochloride. The subsequent addition of this compound in a buffered solution (pH 3-9) leads to the rapid development of the colored complex, the intensity of which is directly proportional to the iron concentration and follows Beer's law over a defined range.
Principle of the Method
The quantification of iron by the this compound method involves two key chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): Since this compound reacts specifically with ferrous iron, any Fe³⁺ in the sample must first be reduced to Fe²⁺. Hydroxylamine hydrochloride is a common reducing agent used for this purpose.
-
Reaction: 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂O + 4H⁺ + 2H₂O + 2Cl⁻ (simplified)
-
-
Formation of the Ferroin Complex: In a slightly acidic to neutral solution, ferrous iron reacts with this compound to form the intensely colored ferroin complex.
-
Reaction: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)
-
The absorbance of the resulting solution is then measured at 510 nm, and the iron concentration is determined by comparison with a standard curve prepared from solutions of known iron concentrations.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound method for iron determination.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 508 - 511 nm | The peak absorbance of the ferroin complex. |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | Indicates the high sensitivity of the method. |
| Optimal pH Range | 2 - 9 | The color intensity of the complex is stable within this range. A pH of 3.2-3.3 ensures rapid color development. |
| Linearity Range | Typically 0.1 - 5.0 µg/mL (ppm) | The range over which the absorbance is directly proportional to the iron concentration. This can vary with the instrument and path length. |
| Detection Limit | As low as 10 µg/L with a 5 cm path length cell | Can be improved with capillary electrophoresis to < 5 x 10⁻⁹ M. |
| Stability of the Complex | Stable for at least 6 months | The colored complex is very stable, allowing for flexibility in measurement timing. |
Experimental Protocols
Preparation of Reagents
-
Standard Iron Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve in approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid and mix well.
-
Dilute to the 1 L mark with deionized water. This solution contains 100 µg of Fe per mL.
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
-
This compound Solution (0.25% w/v):
-
Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.
-
-
Sodium Acetate Buffer Solution (1.2 M):
-
Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in approximately 800 mL of deionized water.
-
Adjust the pH to the desired range (e.g., 4.5) with acetic acid.
-
Dilute to 1 L with deionized water.
-
Preparation of Standard Curve
-
Prepare a series of iron standards by diluting the stock solution. For a range of 1-5 µg/mL, pipette 1, 2, 3, 4, and 5 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks.
-
To each flask, and a blank flask containing only deionized water, add the following reagents in the specified order, mixing after each addition:
-
1.0 mL of hydroxylamine hydrochloride solution.
-
10.0 mL of this compound solution.
-
8.0 mL of sodium acetate buffer solution.
-
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10-15 minutes for complete color development.
-
Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with the blank solution as the reference.
-
Plot a calibration curve of absorbance versus iron concentration (µg/mL).
Preparation of Biological Samples
The preparation of biological samples will vary depending on the nature of the sample (e.g., tissue, serum, cell lysate). A general procedure for tissue homogenate is provided below.
-
Homogenize a known weight of the biological tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for iron determination. For total iron, an acid digestion step may be necessary to release iron from proteins.
-
To an aliquot of the supernatant in a volumetric flask, add the reagents as described in the standard curve preparation (hydroxylamine hydrochloride, this compound, and sodium acetate buffer).
-
Dilute to the final volume with deionized water and mix.
-
Measure the absorbance at 510 nm.
-
Determine the iron concentration in the sample using the standard curve. The final concentration should be expressed relative to the initial weight or protein content of the biological sample.
Potential Interferences
Several ions can interfere with the this compound method. Strong oxidizing agents, cyanide, and nitrite can be removed by boiling with acid. High concentrations of metals such as zinc, copper, cobalt, and nickel can also interfere. The interference from some metal ions can be minimized by adding an excess of this compound.
Visualizations
Caption: Experimental workflow for iron quantification.
Caption: Key chemical reactions in the this compound method.
References
Application Notes and Protocols for the Preparation of o-Phenanthroline Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Phenanthroline and its derivatives are versatile heterocyclic compounds renowned for their strong chelating affinity for various metal ions. This property, coupled with the unique physicochemical characteristics of nanoparticles, has led to the development of this compound functionalized nanoparticles with a wide range of applications in sensing, catalysis, and medicine. These functionalized nanoparticles offer enhanced stability, biocompatibility, and the ability to selectively interact with target molecules, making them promising candidates for advanced technological and biomedical applications.
This document provides detailed protocols for the synthesis and functionalization of various nanoparticles with this compound and its derivatives. It includes quantitative data for key parameters to allow for comparison and detailed experimental workflows visualized using diagrams.
Data Presentation: A Comparative Overview of this compound Functionalized Nanoparticles
The following tables summarize key quantitative data from various studies on the synthesis and characterization of this compound functionalized nanoparticles.
Table 1: Synthesis Parameters and Physicochemical Properties of this compound Functionalized Gold Nanoparticles (AuNPs)
| Nanoparticle Type | Synthesis Method | Functionalization Strategy | Average Size (nm) | Zeta Potential (mV) | Application | Reference |
| [Cu(phen)(cys)(H2O)]NO3-AuNPs | Turkevich Method | Step-wise addition of L-cysteine, copper nitrate, and 1,10-phenanthroline | 15-25 | -25 to -35 | Anticancer Agent |
Table 2: Synthesis Parameters and Physicochemical Properties of this compound Functionalized Magnetic Nanoparticles (MNPs)
| Nanoparticle Type | Synthesis Method | Functionalization Strategy | Average Size (nm) | Key Feature | Application | Reference |
| C1-BTPhen-ZrO2-γ-Fe2O3 | Co-precipitation & Sol-gel | Covalent immobilization of phenanthroline-bis triazine | ~10-20 | Magnetic separability | Co-extraction of Am(III) and Eu(III) | |
| [Fe3O4@DAA-BTrzPhen–Cu(ii)] | Co-precipitation | Stepwise synthesis of bistriazolyl-phenanthroline on Fe3O4 | ~15-30 | High thermal stability | Catalyst for imidazole synthesis |
Table 3: Synthesis Parameters and Physicochemical Properties of this compound Functionalized Silica Nanoparticles (SiNPs)
| Nanoparticle Type | Synthesis Method | Functionalization Strategy | Average Size (nm) | Pore Size (nm) | Adsorption Capacity (mg/g) | Application | Reference |
| PCA-MSNs | Hydrothermally-assisted sol-gel | Amine functionalization followed by Schiff base condensation with phenanthroline-2-carbaldehyde | ~50-100 | ~2-4 | Ni: 132, Co: 130, Pb: 121, Cd: 116 | Solid phase extraction of heavy metals |
Experimental Protocols
Protocol 1: Preparation of this compound-Copper Complex Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a step-wise method for the functionalization of gold nanoparticles with a ternary copper(II) complex of phenanthroline and cysteine.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Trisodium citrate
-
L-cysteine
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,10-phenanthroline
-
Ethanol
-
Ultrapure water
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
Heat 100 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution.
-
Continue heating and stirring for 15-20 minutes until the solution color changes to a stable ruby red.
-
Allow the solution to cool to room temperature.
-
-
Functionalization with L-cysteine:
-
Add a 1 mM aqueous solution of L-cysteine to the AuNP solution at a 1:5 volume ratio (cysteine:AuNPs).
-
Stir the mixture at room temperature for 12 hours. The solution color will gradually change from red to blue.
-
-
Formation of the Copper Complex:
-
To the cysteine-functionalized AuNPs, add a 1 mM aqueous solution of Cu(NO₃)₂·3H₂O. The volume added should be equivalent to the initial volume of the L-cysteine solution.
-
Heat the mixture gently for a few minutes.
-
-
Attachment of this compound:
-
Prepare a 1 mM solution of 1,10-phenanthroline in ethanol.
-
Add the phenanthroline solution to the copper-cysteine-AuNP mixture. The volume added should be equivalent to the initial volume of the L-cysteine solution.
-
Stir the final mixture at room temperature for 2 hours.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation and redispersion in ultrapure water three times.
-
Protocol 2: Immobilization of a Phenanthroline Derivative on Magnetic Nanoparticles (MNPs)
This protocol details the covalent attachment of a phenanthroline-bis-triazine (C1-BTPhen) ligand onto zirconia-coated maghemite nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Zirconium(IV) isopropoxide
-
3-Iodopropyltrimethoxysilane (IPTMS)
-
C1-BTPhen ligand with a 4-hydroxyphenol linker
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Maghemite (γ-Fe₂O₃) Nanoparticles:
-
Prepare a solution of FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water.
-
Add this solution dropwise to 1 L of 1.5 M NaOH solution under vigorous stirring.
-
Continue stirring for 1 hour.
-
Collect the black precipitate using a strong magnet and wash with deionized water until the pH is neutral.
-
-
Zirconia Coating:
-
Disperse the MNPs in a mixture of 400 mL ethanol and 100 mL deionized water.
-
Add 36 mL of 35% ammonium hydroxide and 1 g of zirconium(IV) isopropoxide.
-
Sonicate the mixture for 2 hours at room temperature.
-
-
Iodo-functionalization:
-
Add 6.3 mL of 3-IPTMS to the zirconia-coated MNP suspension.
-
Continue sonication for another 3 hours.
-
Collect the iodo-functionalized MNPs by magnetic separation, wash with ethanol, and dry at 120 °C.
-
-
Immobilization of C1-BTPhen:
-
Dissolve 0.3 g of the C1-BTPhen ligand with a 4-hydroxyphenol linker in 100 mL of DMF.
-
Adjust the pH to 11 with 10 M KOH.
-
Heat the solution to 120 °C with stirring.
-
Slowly add 0.2 g of the iodo-functionalized ZrO₂-coated MNPs.
-
Stir the reaction mixture at 120 °C overnight.
-
Collect the final C1-BTPhen functionalized MNPs by magnetic separation, wash thoroughly with ethanol, and dry at 120 °C.
-
Protocol 3: Preparation of Phenanthroline-Functionalized Mesoporous Silica Nanoparticles (MSNs)
This protocol describes the synthesis of mesoporous silica nanoparticles and their subsequent functionalization with phenanthroline-2-carbaldehyde.
Materials:
-
Sodium silicate solution
-
Cetyltrimethylammonium chloride (CTAC)
-
Polyethylene glycol (PEG)
-
Ammonium hydroxide (NH₄OH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene
-
Phenanthroline-2-carbaldehyde (PCA)
-
Ethanol
Procedure:
-
Synthesis of Mesoporous Silica Nanoparticles:
-
Prepare an aqueous solution containing 1.0 g of PEG and 15 mL of 25% CTAC.
-
Add 3 mL of 25% NH₄OH to the solution.
-
Slowly add 10 mL of a sodium silicate solution (pre-treated with a cation exchange resin) under vigorous stirring.
-
Transfer the mixture to a hydrothermal autoclave and heat at 120 °C for 12 hours.
-
Collect the white precipitate by centrifugation, wash with water and ethanol, and dry at 100 °C.
-
Calcine the dried powder at 550 °C for 5 hours to remove the templates.
-
-
Amine Functionalization:
-
Disperse 1.0 g of the calcined MSNs in 50 mL of dry toluene.
-
Add 1.0 mL of APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized MSNs (MSNs-NH₂) by centrifugation, wash with toluene and ethanol, and dry.
-
-
Immobilization of Phenanthroline-2-carbaldehyde:
-
Disperse 0.5 g of MSNs-NH₂ in 30 mL of ethanol.
-
Add a solution of 0.2 g of PCA in 10 mL of ethanol.
-
Stir the mixture at room temperature for 24 hours to form the Schiff base.
-
Collect the PCA-functionalized MSNs by centrifugation, wash with ethanol to remove unreacted PCA, and dry.
-
Visualizations
Experimental Workflow Diagrams (DOT Language)
Caption: Workflow for the synthesis and functionalization of gold nanoparticles with a phenanthroline-copper complex.
Caption: Multi-step workflow for the functionalization of magnetic nanoparticles with a phenanthroline derivative.
Generalized Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the induction of apoptosis in cancer cells by this compound functionalized nanoparticles, a potential application in drug development. This is a representative pathway and the exact mechanism may vary depending on the specific nanoparticle and cell type.
Application Notes: o-Phenanthroline as a Modulator and Catalyst in Reactive Oxygen Species Studies
Introduction
o-Phenanthroline (1,10-phenanthroline) is a heterocyclic organic compound widely utilized in chemical and biological research. While not a direct fluorescent or colorimetric probe for reactive oxygen species (ROS), it plays a crucial role as both a catalyst for ROS generation and as a chelating agent to prevent their formation. Its application is particularly prominent in studies involving the highly reactive hydroxyl radical (•OH). These notes provide an overview of the principles and applications of this compound in ROS research.
Principle of Action
This compound's primary role in ROS-related studies stems from its high affinity for transition metal ions, most notably iron (Fe²⁺) and copper (Cu²⁺). By forming stable complexes with these metals, this compound modulates their redox activity, which is central to the generation of hydroxyl radicals via Fenton and Fenton-like reactions.
-
Catalyst of Hydroxyl Radical Generation: In the presence of a reducing agent (like ascorbate) and molecular oxygen, the this compound-copper complex (Cu-Phen) can catalyze the production of hydrogen peroxide (H₂O₂) and subsequently hydroxyl radicals.[1] This system is often employed to induce oxidative stress in experimental models to study its effects on cells and biomolecules.[2][3] The reaction mechanism involves the reduction of Cu²⁺ to Cu⁺ by the reducing agent, which then reacts with H₂O₂ in a Fenton-like reaction to produce •OH.[1]
-
Inhibitor of Hydroxyl Radical Formation: Conversely, by chelating ferrous iron (Fe²⁺), this compound can prevent the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[4] This inhibitory effect is valuable for dissecting the role of iron-mediated ROS production in biological damage.
Applications
-
Induction of Oxidative Stress: The Cu-phenanthroline system is used to generate hydroxyl radicals to study oxidative damage to DNA, proteins, and lipids.
-
Artificial Nuclease Activity: The copper-phenanthroline complex was one of the first recognized "chemical nucleases" due to its ability to cleave DNA through the localized generation of hydroxyl radicals.
-
Antioxidant Assays: this compound is a key reagent in some assays designed to measure the hydroxyl radical scavenging capacity of antioxidants. In these assays, the antioxidant competes with a detector molecule for the hydroxyl radicals produced by a Fenton reaction system that can be modulated by this compound.
-
Mechanistic Studies of Cell Death: By inducing ROS production, this compound complexes can be used to investigate the signaling pathways involved in oxidative stress-induced apoptosis.
Quantitative Data Summary
The following tables summarize the types of quantitative data that can be obtained in experiments utilizing this compound for ROS studies. The specific values are illustrative and will vary depending on the experimental conditions.
Table 1: Example Data for Hydroxyl Radical Scavenging Assay
| Sample | Concentration (µg/mL) | Absorbance at 536 nm | Hydroxyl Radical Scavenging Activity (%) |
| Control (No Scavenger) | - | 0.850 | 0% |
| Ascorbic Acid | 50 | 0.210 | 75.3% |
| Test Compound A | 50 | 0.425 | 50.0% |
| Test Compound B | 50 | 0.680 | 20.0% |
Table 2: Example Data from EPR Spin Trapping Experiment
| Condition | DMPO-OH Adduct Signal Intensity (Arbitrary Units) |
| H₂O₂ + FeSO₄ (Fenton Reaction) | 15,000 |
| H₂O₂ + FeSO₄ + this compound | 5,000 |
| H₂O₂ + CuSO₄ | 2,000 |
| H₂O₂ + CuSO₄ + this compound | 25,000 |
| H₂O₂ + CuSO₄ + this compound + DMSO | 3,000 |
Experimental Protocols
Protocol 1: In Vitro Generation of Hydroxyl Radicals using the Cu-Phenanthroline System
This protocol describes a method for generating hydroxyl radicals for studying their effects on a target molecule (e.g., DNA, protein).
Materials:
-
Copper (II) Sulfate (CuSO₄) solution (1 mM)
-
This compound solution (2 mM)
-
Ascorbic acid solution (10 mM)
-
Target molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Hydrogen Peroxide (H₂O₂) (30%)
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Buffer
-
Target molecule to the desired final concentration.
-
CuSO₄ solution to a final concentration of 100 µM.
-
This compound solution to a final concentration of 200 µM.
-
-
Mix gently by inversion.
-
Initiate the reaction by adding ascorbic acid to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction by adding a chelating agent like EDTA or by proceeding immediately to the analysis of the target molecule (e.g., gel electrophoresis for DNA cleavage).
Protocol 2: Hydroxyl Radical Scavenging Activity Assay
This protocol is a modified version of the method used to assess the antioxidant capacity of a test compound against hydroxyl radicals generated by a Fenton-like reaction.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound solution (5 mM)
-
Ferrous sulfate (FeSO₄) solution (5 mM)
-
Hydrogen peroxide (H₂O₂) solution (0.1%)
-
Safranin dye solution (e.g., 100 µg/mL)
-
Test compounds and standards (e.g., Ascorbic acid) at various concentrations.
Procedure:
-
To a set of test tubes, add 1.0 mL of phosphate buffer.
-
Add 0.5 mL of this compound solution.
-
Add 0.5 mL of the test compound solution at different concentrations (or buffer for the control).
-
Add 0.5 mL of FeSO₄ solution.
-
Initiate the reaction by adding 0.5 mL of H₂O₂ solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add 1.0 mL of Safranin dye solution and incubate for an additional 10 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm for Safranin).
-
The scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(A_sample - A_control) / (A_blank - A_control)] * 100
-
Where A_sample is the absorbance of the test sample, A_control is the absorbance of the control (without the test sample), and A_blank is the absorbance of the blank (without H₂O₂).
-
Visualizations
Caption: Catalytic cycle of hydroxyl radical generation by the Cu-phenanthroline complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-phenanthroline-induced site-specific oxygen-radical damage to DNA. Detection of loosely bound trace copper in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research communication copper-1,10-phenanthroline induces internucleosomal DNA fragmentation in HepG2 cells, resulting from direct oxidation by the hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of mammalian cells by this compound from lethal and DNA-damaging effects produced by active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of o-Phenanthroline in the Development of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ortho-phenanthroline (this compound, phen) is a heterocyclic organic compound that has garnered significant attention in the field of antimicrobial drug development.[1][2] Its potent, broad-spectrum activity against a variety of pathogenic bacteria and fungi, including multidrug-resistant strains, makes it a promising scaffold for the design of novel therapeutic agents.[2][3] The antimicrobial efficacy of this compound is often enhanced when complexed with metal ions, such as silver (Ag+), copper (Cu2+), and manganese (Mn2+), which can lead to synergistic effects and novel mechanisms of action.[4]
The primary antimicrobial mechanisms of this compound and its derivatives are multifaceted. A key mode of action is the chelation of essential metal ions, thereby disrupting critical enzymatic processes and bacterial metabolism. Additionally, these compounds have been shown to induce damage to mitochondrial function, uncouple cellular respiration, and compromise cell membrane integrity. Another significant application is in the inhibition and disruption of biofilms, which are structured communities of microorganisms that exhibit high resistance to conventional antibiotics. This compound and its derivatives have demonstrated the ability to prevent biofilm formation and eradicate established biofilms, highlighting their potential in combating chronic and persistent infections.
This document provides detailed protocols for the synthesis of key this compound derivatives and the evaluation of their antimicrobial properties, along with a summary of their reported antimicrobial activities.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and its derivatives against various microbial strains.
Table 1: Antimicrobial Activity of this compound and its Derivatives against Acinetobacter baumannii
| Compound | Geometric Mean MIC (µM) | Geometric Mean MBC (µM) |
| This compound (phen) | 70.46 | 184.28 |
| 1,10-Phenanthroline-5,6-dione (phendione) | 9.44 | 9.70 |
| [Ag(phendione)₂]ClO₄ (Ag-phendione) | 2.48 | 3.63 |
| --INVALID-LINK--₂·4H₂O (Cu-phendione) | 1.56 | 2.30 |
Table 2: Antimicrobial Activity of Metal-Phenanthroline Complexes against Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) | MIC Range (µM) |
| {[Mn(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n (Mn-tdda-phen) | 8–16 | 10.9–21.8 |
| {[Cu(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n (Cu-tdda-phen) | 8–16 | 10.7–21.4 |
| [Ag₂(3,6,9-tdda)(phen)₄]·EtOH (Ag-tdda-phen) | 8–16 | 6.7–13.4 |
Table 3: Antifungal Activity of this compound Metal Complexes against Candida albicans
| Compound | MIC Range (µg/mL) |
| 1,10-phenanthroline (phen) | 1.25-5.0 |
| [Cu(phen)₂(mal)]·2H₂O | 1.25-5.0 |
| [Mn(phen)₂(mal)]·2H₂O | 1.25-5.0 |
| [Ag₂(phen)₃(mal)]·2H₂O | 1.25-5.0 |
Experimental Protocols
Synthesis of 1,10-Phenanthroline-5,6-dione (phendione)
This protocol describes the synthesis of phendione, a key intermediate in the preparation of many bioactive this compound derivatives.
Materials:
-
1,10-Phenanthroline monohydrate
-
Potassium bromide (KBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous ethanol
-
Ice bath
-
Three-necked flask
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked flask cooled in an ice bath, add 35 mL of concentrated H₂SO₄.
-
Slowly add 2.5 g of 1,10-phenanthroline monohydrate to the flask with stirring.
-
Sequentially add 5 g of KBr and 17.5 mL of concentrated HNO₃ while maintaining the temperature at 5 °C.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Heat the reaction mixture to 130 °C and maintain for 2 hours.
-
Carefully and slowly pour the hot reaction solution into 150 g of ice water.
-
Neutralize the solution to pH 7 with Na₂CO₃.
-
Extract the aqueous solution with CHCl₃ using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 1,10-phenanthroline-5,6-dione.
Synthesis of Metal-Phenanthroline Complexes
This protocol provides a general method for the synthesis of metal-phenanthroline complexes.
Materials:
-
This compound or a derivative (e.g., phendione)
-
A metal salt (e.g., AgNO₃, Cu(ClO₄)₂·6H₂O, MnCl₂·4H₂O)
-
Appropriate solvent (e.g., methanol, ethanol, water)
-
Stir plate and stir bar
-
Reaction flask
Procedure:
-
Dissolve the this compound ligand in a suitable solvent in a reaction flask.
-
In a separate container, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries (e.g., 1:1, 1:2, 1:3).
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours).
-
The resulting complex may precipitate out of solution or can be isolated by solvent evaporation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the synthesized complex using techniques such as IR spectroscopy, elemental analysis, and X-ray crystallography.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., saline, PBS)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL) in fresh growth medium.
-
Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a further two-fold dilution of the antimicrobial agent.
-
Include a positive control (medium with inoculum, no antimicrobial agent) and a negative control (medium only) on each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Biofilm Disruption Assay using Crystal Violet
This protocol describes a common method to quantify the effect of an antimicrobial agent on biofilm biomass.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation
-
Appropriate growth medium
-
Antimicrobial agent
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension in the appropriate growth medium to an OD₆₀₀ of 0.05.
-
Add 200 µL of the bacterial suspension to the wells of a 96-well plate.
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with Antimicrobial Agent:
-
Carefully remove the planktonic (non-adherent) bacteria from each well by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells, being careful not to disturb the biofilm.
-
Prepare serial dilutions of the antimicrobial agent in fresh growth medium.
-
Add 200 µL of the diluted agent to the biofilm-containing wells. Include an untreated control (medium only).
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Invert the plate on a paper towel and allow it to air dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Visualizations of Mechanisms and Workflows
Proposed Antimicrobial Mechanisms of this compound and its Metal Complexes
Caption: Proposed antimicrobial mechanisms of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow for the crystal violet biofilm disruption assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols for O-Phenanthroline Iron Assay in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the determination of iron concentration in cell culture media using the o-phenanthroline assay. This colorimetric method is a sensitive and reliable technique suitable for quantifying iron levels, which are critical for cell growth, proliferation, and various metabolic processes.
Principle of the Assay
The this compound assay is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable orange-red complex, tris(1,10-phenanthroline)iron(II).[1][2][3][4] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample and can be measured spectrophotometrically at a maximum absorbance of approximately 510 nm.[2]
Since iron in cell culture media can exist in both the ferric (Fe³⁺) and ferrous (Fe²⁺) states, a reducing agent, such as hydroxylamine hydrochloride, is used to convert all ferric iron to ferrous iron, ensuring the measurement of total iron content.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm
-
Volumetric flasks (various sizes: 50 mL, 100 mL, 1000 mL)
-
Pipettes and pipette tips
-
Beakers
-
Cuvettes or 96-well microplates
-
pH meter
Reagents
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle heating may be required to fully dissolve the reagent.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water. Caution: This solution is harmful and should be handled with care.
-
Sodium Acetate Buffer (1 M): Dissolve 136 g of sodium acetate trihydrate in distilled water and make up to 1 L. Adjust the pH to approximately 5.0.
-
Iron Standard Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in a 1 L volumetric flask with distilled water containing 1-2 mL of concentrated sulfuric acid.
-
Working Iron Standard Solution (10 mg/L): Dilute 10 mL of the 100 mg/L iron standard stock solution to 100 mL with distilled water in a volumetric flask.
Experimental Protocols
Preparation of Standard Curve
-
Label a series of 50 mL volumetric flasks from 0 to 6.
-
Prepare the iron standards by adding the volumes of the 10 mg/L working iron standard solution as indicated in the table below.
-
The flask labeled "0" will serve as the blank.
-
To each flask, add 2.0 mL of the 10% hydroxylamine hydrochloride solution and mix well.
-
Add 2.0 mL of the 0.25% this compound solution to each flask and mix.
-
Add 10 mL of the 1 M sodium acetate buffer to each flask and mix thoroughly.
-
Bring the total volume in each flask to 50 mL with distilled water and mix well.
-
Allow the solutions to stand for at least 10-15 minutes for complete color development.
-
Measure the absorbance of each standard solution at 510 nm using the blank (Flask 0) to zero the spectrophotometer.
-
Plot a graph of absorbance versus the concentration of iron (mg/L). This will be your standard curve.
Sample Preparation and Assay Procedure
-
Collect the cell culture media to be analyzed. If the media contains cells, centrifuge the sample to pellet the cells and collect the supernatant.
-
In a 50 mL volumetric flask, add a known volume of the cell culture medium supernatant (e.g., 10 mL). The exact volume will depend on the expected iron concentration.
-
Follow steps 4-8 from the "Preparation of Standard Curve" protocol.
-
Measure the absorbance of the prepared sample at 510 nm.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Calculate the final iron concentration in the original cell culture medium, accounting for any dilutions made during sample preparation.
Data Presentation
Table 1: Preparation of Iron Standards for Standard Curve
| Flask Number | Volume of 10 mg/L Iron Standard (mL) | Final Iron Concentration (mg/L) |
| 0 (Blank) | 0 | 0 |
| 1 | 1.0 | 0.2 |
| 2 | 2.5 | 0.5 |
| 3 | 5.0 | 1.0 |
| 4 | 7.5 | 1.5 |
| 5 | 10.0 | 2.0 |
| 6 | 12.5 | 2.5 |
Table 2: Typical Iron Concentrations in Common Cell Culture Media
| Cell Culture Medium | Typical Iron Concentration (µM) | Iron Source |
| DMEM | ~0.25 | Ferric Nitrate |
| RPMI-1640 | Varies (often from impurities) | Not specified in basal formula |
| Ham's F-10/F-12 | Varies | Ferrous Sulfate |
| IMDM | Not specified in basal formula | Not specified in basal formula |
| Media with 10% Fetal Calf Serum (FCS) | Does not exceed 5 µM | From FCS |
Table 3: Potential Interferences in the this compound Assay
| Interfering Substance | Effect | Mitigation |
| Strong Oxidizing Agents | Can interfere with the reduction of Fe³⁺ | Add excess hydroxylamine hydrochloride |
| Polyphosphates | Can interfere with color development | Boiling with acid can convert them to orthophosphate |
| High concentrations of certain metals (e.g., Zn, Cu, Co, Ni) | Can form complexes with this compound | Use a larger excess of this compound |
| Bismuth, cadmium, mercury, molybdate, silver | Can precipitate this compound | May require specific removal methods if present in high concentrations |
Visualizations
This compound Iron Assay Workflow
References
Application Notes and Protocols for the Use of o-Phenanthroline in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthophenanthroline (o-phenanthroline) and its derivatives are a critical class of organic materials extensively utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent properties, including high electron mobility, wide energy gap, and excellent thermal stability, make them ideal candidates for various layers within the OLED architecture. These compounds primarily function as electron transport materials (ETMs) and hole-blocking layers (HBLs), contributing significantly to enhanced device efficiency, brightness, and operational lifetime.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound-based materials in OLEDs.
Key Applications of this compound Derivatives in OLEDs
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored optoelectronic properties. These derivatives are strategically employed in different layers of an OLED to optimize device performance.
-
Electron Transport Layer (ETL): Due to their high electron mobility, phenanthroline derivatives facilitate the efficient transport of electrons from the cathode to the emissive layer, ensuring balanced charge injection and recombination.[2][3] Bathophenanthroline (BPhen) is a widely used ETL material, and its performance can be further enhanced by doping with alkali metals like lithium or cesium to improve conductivity and lower the electron injection barrier.[4]
-
Hole-Blocking Layer (HBL): The wide energy gap and high ionization potential of phenanthroline derivatives effectively confine holes within the emissive layer, preventing their leakage to the ETL. This confinement enhances the probability of electron-hole recombination in the desired region, leading to higher quantum efficiency.
-
Emissive Layer (EML): Certain phenanthroline derivatives have been designed to function as emitters or as host materials for dopants in the EML. For instance, pyrazino[2,3-f]phenanthroline derivatives have shown promise as emitters in thermally activated delayed fluorescence (TADF) OLEDs, which can achieve high internal quantum efficiencies.
-
Exciton-Blocking Layer (EBL): Similar to their hole-blocking function, these materials can also be used to confine excitons within the emissive layer, preventing non-radiative decay at the EML/ETL interface and improving device efficiency.
Performance Data of OLEDs with this compound Derivatives
The following tables summarize the performance of various OLEDs incorporating this compound derivatives, providing a comparative overview of their impact on key device metrics.
Table 1: Performance of OLEDs with Phenanthroline-based Electron Transport Layers
| Phenanthroline Derivative | Device Structure | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Driving Voltage (V) |
| BPhen | ITO/NPB(50)/TCTA(10)/Blue Emitter(20)/TPBi(30)/BPhen(20)/Liq(2)/Al(100) | 1.45 | 1.52 | 0.99 | 8.0 |
| p-bPPhenB | Red Phosphorescent OLED | - | 56.8 | 30.8 | 2.7 |
| m-bPPhenB | Red Phosphorescent OLED | - | - | - | - |
| BPhen (Control for p-bPPhenB) | Red Phosphorescent OLED | - | 39 | 27.1 | 3.7 |
Device layer thicknesses are in nanometers (nm). NPB: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine; TCTA: Tris(4-carbazoyl-9-ylphenyl)amine; TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); Liq: Lithium quinolate. p-bPPhenB: 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene; m-bPPhenB: 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene.
Table 2: Performance of OLEDs with Pyrazino[2,3-f]phenanthroline-based Emitters
| Emitter | Host Material | Doping Conc. (%) | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |
| tCz-DPPN | DPEPO | 10 | 1.7 | (0.15, 0.23) | Sky-Blue |
| Ac-DPPN | DPEPO | 10 | 5.8 | (0.28, 0.52) | Green |
| PXZ-DPPN | DPEPO | 10 | 20.1 | (0.49, 0.50) | Yellow-Orange |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage. DPEPO: Bis[2-(diphenylphosphino)phenyl]ether oxide.
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of OLEDs incorporating this compound derivatives.
Protocol 1: Fabrication of a Blue Fluorescent OLED using a Phenanthroline Derivative as an Emitter
This protocol is based on the fabrication of a blue-emitting OLED where a 1,10-phenanthroline derivative serves as the emissive material.
1. Substrate Preparation: a. Use pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of approximately 15 Ω/sq. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each. c. Dry the substrates in an oven. d. Treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr. b. Sequentially deposit the following layers by thermal evaporation: i. Hole Injection Layer (HIL): Not specified in this specific device, but a common HIL is HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile). ii. Hole Transport Layer (HTL): 50 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). iii. Exciton Blocking Layer (EBL): 10 nm of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA). iv. Emissive Layer (EML): 20 nm of the synthesized blue-emitting 1,10-phenanthroline derivative (e.g., 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f]phenanthroline). v. Electron Transport Layer (ETL): 30 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). vi. Electron Injection Layer (EIL): 2 nm of lithium quinolate (Liq). vii. Cathode: 100 nm of Aluminum (Al). c. The deposition rate for organic layers is typically maintained at 1-2 Å/s, while for metals it is higher.
3. Encapsulation: a. Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy resin and a glass lid to protect the organic layers from degradation.
Protocol 2: Fabrication of an OLED with a Doped BPhen Electron Transport Layer
This protocol describes the fabrication of an OLED where the BPhen ETL is doped to improve electron injection and transport.
1. Substrate Preparation: a. Follow the same procedure as in Protocol 1, steps 1a-1d.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal co-evaporation chamber. b. Sequentially deposit the HIL, HTL, and EML as required for the specific device architecture. c. Doped Electron Transport Layer (d-ETL): Co-evaporate BPhen with a dopant such as Cesium (Cs) or Lithium (Li). The doping concentration is critical and needs to be optimized; for example, a 6 wt% Cs-doping in BPhen has been shown to enhance thermal stability. The deposition rates of BPhen and the dopant are controlled independently to achieve the desired doping ratio. d. Electron Injection Layer (EIL): A thin layer of LiF (Lithium Fluoride) or Liq is commonly used. e. Cathode: Deposit the metal cathode (e.g., Al).
3. Encapsulation: a. Follow the same procedure as in Protocol 1, step 3.
Visualizations
The following diagrams illustrate key workflows and concepts in the fabrication and function of OLEDs utilizing this compound derivatives.
Caption: General workflow for the fabrication of an OLED device.
Caption: A representative multilayer structure of an OLED.
References
Application Notes and Protocols for o-Phenanthroline-Based High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing o-phenanthroline in high-throughput screening (HTS) assays. The protocols focus on two primary applications: the screening of metalloprotease inhibitors and the identification of DNA-binding compounds.
Application Note 1: High-Throughput Screening for Metalloprotease Inhibitors
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound is a known broad-spectrum inhibitor of metalloproteinases, acting as a chelating agent that removes the catalytic zinc ion essential for their activity.[1][2] This property can be leveraged to develop a robust HTS assay to screen for novel MMP inhibitors. In this assay, this compound serves as a positive control, and its inhibitory effect is measured using a fluorogenic peptide substrate.
Principle
The assay is based on fluorescence resonance energy transfer (FRET). A synthetic peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence. Putative inhibitors, and the positive control this compound, will prevent this cleavage, thus keeping the fluorescence signal low.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying MMP inhibitors.
Detailed Protocol for a 384-Well Plate Assay
a. Materials and Reagents:
-
Enzyme: Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Substrate: Fluorogenic FRET peptide substrate for the specific MMP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Positive Control: this compound solution (10 mM stock in DMSO).
-
Negative Control: DMSO.
-
Test Compounds: Compound library dissolved in DMSO.
-
Plates: 384-well, black, flat-bottom plates.
-
Instrumentation: Automated liquid handler, fluorescence microplate reader.
b. Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds, positive control (this compound), and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
For the final assay volume of 20 µL, a 100 nL compound addition results in a 1:200 dilution.
-
-
Enzyme Addition:
-
Prepare a working solution of the MMP enzyme in cold assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Add 10 µL of the enzyme solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the FRET substrate in the assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization depending on the enzyme activity.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/520 nm).
-
c. Data Analysis:
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Where Signal_Compound is the fluorescence of the test compound well, Signal_Negative is the average fluorescence of the negative control wells (DMSO), and Signal_Positive is the average fluorescence of the positive control wells (this compound).
-
-
Z'-Factor Calculation for Assay Quality Control:
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[3][4][5] It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
An assay is considered excellent for HTS if the Z'-factor is > 0.5.
-
Quantitative Data Summary
The following table provides example IC50 values for known MMP inhibitors that could be used as controls in this assay.
| Compound | Target MMP | IC50 (nM) |
| GM6001 (Ilomastat) | MMP-1, -2, -3, -8, -9 | 0.4 - 27 |
| Marimastat | MMP-1, -2, -7, -9, -14 | 3 - 9 |
| Doxycycline | MMP-8, -9, -13 | Micromolar range |
| This compound | Broad-spectrum | Micromolar range |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Diagram
The diagram below illustrates the mechanism of MMP inhibition by a chelating agent like this compound.
Application Note 2: High-Throughput Screening for DNA-Binding Compounds
Introduction
The interaction of small molecules with DNA is a fundamental aspect of many biological processes and a key mechanism for the action of several therapeutic agents. This compound is a planar molecule that can interact with DNA, and its intrinsic fluorescence is known to be quenched upon this interaction. This property can be exploited in a high-throughput fluorescence quenching assay to screen for compounds that bind to DNA.
Principle
This assay is based on the principle of fluorescence quenching. This compound exhibits fluorescence when excited with UV light. In the presence of DNA, this compound intercalates into the DNA helix, leading to a decrease in its fluorescence intensity. Test compounds that bind to DNA with higher affinity will displace this compound, resulting in a recovery of its fluorescence. Alternatively, a direct quenching assay can be designed where the quenching of a fluorescent DNA intercalator by a test compound is measured.
Experimental Workflow
The following diagram outlines the workflow for screening DNA-binding compounds using a fluorescence displacement assay.
Detailed Protocol for a 384-Well Plate Assay
a. Materials and Reagents:
-
DNA: Calf thymus DNA or a specific oligonucleotide sequence.
-
Fluorescent Probe: this compound.
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 50 mM NaCl.
-
Positive Control: A known DNA intercalator (e.g., ethidium bromide).
-
Negative Control: DMSO.
-
Test Compounds: Compound library dissolved in DMSO.
-
Plates: 384-well, black, flat-bottom plates.
-
Instrumentation: Automated liquid handler, fluorescence microplate reader.
b. Assay Procedure:
-
Preparation of DNA/o-Phenanthroline Complex:
-
Prepare a solution of DNA in the assay buffer.
-
Add this compound to the DNA solution to a final concentration where its fluorescence is significantly quenched (this needs to be determined empirically).
-
Incubate for 30 minutes at room temperature to allow complex formation.
-
-
Plating of the Complex:
-
Dispense 20 µL of the DNA/o-phenanthroline complex into all wells of a 384-well plate.
-
-
Compound Addition:
-
Dispense 100 nL of test compounds, positive control, and negative control into the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for displacement of this compound by the test compounds.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths suitable for this compound (e.g., Ex/Em = 265/360 nm).
-
c. Data Analysis:
-
Percentage Fluorescence Recovery Calculation:
-
Calculate the percentage of fluorescence recovery for each test compound: % Recovery = 100 * (Signal_Compound - Signal_Quenched) / (Signal_Unquenched - Signal_Quenched)
-
Where Signal_Compound is the fluorescence of the test compound well, Signal_Quenched is the fluorescence of the DNA/o-phenanthroline complex (negative control), and Signal_Unquenched is the fluorescence of this compound alone in the buffer.
-
-
Z'-Factor Calculation:
-
The Z'-factor can be calculated as described in the previous application note to assess assay quality.
-
Quantitative Data Summary
The following table provides example data for known DNA intercalators that could be used as controls.
| Compound | DNA Binding Affinity (K_d) |
| Ethidium Bromide | Micromolar range |
| DAPI | Nanomolar to micromolar range |
| Actinomycin D | Nanomolar range |
| This compound | Affinity is sequence and context-dependent |
Note: Binding affinities are highly dependent on the specific DNA sequence and experimental conditions.
DNA Interaction Diagram
The diagram below illustrates the principle of the fluorescent intercalator displacement assay.
References
- 1. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
overcoming interference in the o-phenanthroline iron determination method
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the o-phenanthroline method for iron determination. It is designed for researchers, scientists, and drug development professionals to help overcome common interferences and ensure accurate experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound iron determination assay.
| Issue | Potential Cause | Recommended Solution |
| Low or no color development | Iron is in the ferric (Fe³⁺) state. The this compound complex only forms with ferrous (Fe²⁺) iron.[1][2] | Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the this compound reagent.[1][2] |
| Incorrect pH of the solution. The optimal pH range for color development is between 3 and 9.[1] | Adjust the pH of the solution to be between 3 and 9 using a buffer, such as sodium acetate. The most rapid color development occurs at a pH between 2.9 and 3.5. | |
| Fading or unstable color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents. |
| Interference from other metal ions. | See the "Interfering Ions and Masking Agents" section below for guidance on using appropriate masking agents. | |
| Precipitate formation | Presence of ions that precipitate with this compound, such as bismuth, cadmium, mercury, or silver. | An excess of the this compound reagent can help to minimize precipitation from some interfering metals. If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary. |
| Inconsistent or non-reproducible results | Contamination of glassware with iron. | Thoroughly clean all glassware with acid (e.g., soak in hydrochloric acid) and rinse with deionized or distilled water before use. |
| Inaccurate reagent concentrations or volumes. | Ensure all reagents are prepared accurately and that precise volumes are added during the assay. It is recommended to use a burette for adding reagents to avoid errors. | |
| Sample matrix effects. | Prepare calibration standards in a matrix that closely matches the sample matrix to account for any background interference. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for iron determination?
A1: The this compound method is a colorimetric technique used to determine the concentration of iron in a sample. It is based on the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, orange-red complex. The intensity of the color is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at a maximum absorbance of approximately 510 nm.
Q2: Why is a reducing agent necessary for this method?
A2: this compound only reacts with ferrous iron (Fe²⁺) to produce the colored complex. Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺ before the addition of this compound. Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose as it does not interfere with the absorbance measurement.
Q3: What is the optimal pH for the reaction, and how is it maintained?
A3: The color of the iron-o-phenanthroline complex is stable over a wide pH range of 3 to 9. However, for rapid and complete color development, a pH between 2.9 and 3.5 is often recommended. The pH is typically controlled by adding a buffer solution, such as sodium acetate, to the reaction mixture.
Q4: What are the common interfering substances in this method?
A4: Several ions can interfere with the this compound method. These include strong oxidizing agents, cyanide, nitrite, and phosphates. Certain metal ions can also interfere by forming complexes with this compound or by precipitating the reagent. These include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.
Q5: How can interference from other ions be overcome?
A5: Interference can be overcome in several ways:
-
Use of a reducing agent: An excess of a reducing agent like hydroxylamine hydrochloride can mitigate interference from strong oxidizing agents.
-
pH control: Adjusting the pH can prevent the precipitation of some metal hydroxides.
-
Use of masking agents: Masking agents are compounds that form stable, often colorless, complexes with interfering ions, preventing them from reacting with this compound. For example, fluoride can be used to mask Fe³⁺, and citrate can be used to overcome interference from phosphates.
Interfering Ions and Masking Agents
The following table summarizes common interfering ions and suggested methods to mitigate their effects.
| Interfering Ion | Potential Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add excess hydroxylamine hydrochloride. |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | For phosphates, adding citrate can help to eliminate interference. |
| Zinc (Zn²⁺) | Forms a colorless complex with this compound, reducing color intensity, especially at concentrations exceeding 10 times that of iron. | Add an excess of this compound. |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with this compound and interfere, especially at high concentrations. | Add an excess of this compound. For significant interference, consider solvent extraction methods. |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the this compound reagent. | Add an excess of this compound. |
| Ferric Iron (Fe³⁺) | Does not react with this compound. | Use a reducing agent (hydroxylamine hydrochloride). For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺. |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron Solution (e.g., 10 mg/L):
-
Weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve it in distilled water in a 1 L volumetric flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid.
-
Dilute to the 1 L mark with distilled water.
-
Calculate the exact concentration in mg of iron per mL.
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
-
This compound Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound monohydrate in 100 mL of distilled water. Warm gently if necessary to dissolve.
-
-
Sodium Acetate Buffer Solution (10% w/v):
-
Dissolve 10 g of sodium acetate in 100 mL of distilled water.
-
2. Standard Assay Procedure
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of the this compound solution and mix.
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix.
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a blank solution (containing all reagents except the iron standard/sample) as the reference.
-
Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.
Visualizations
Caption: Experimental workflow for this compound iron determination.
Caption: Chemical reaction pathway for the this compound method.
References
Technical Support Center: O-Phenanthroline Spectrophotometric Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-phenanthroline spectrophotometric assays for iron determination.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental workflow.
Question: Why are my absorbance readings lower than expected?
Answer: Low absorbance readings can stem from several factors:
-
Incomplete reduction of Fe(III) to Fe(II): The this compound reagent specifically forms a colored complex with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), it must first be reduced. Ensure that the reducing agent, typically hydroxylamine hydrochloride, is fresh and added in sufficient quantity.[1][2][3]
-
Precipitation of the reagent: Certain ions, such as molybdate, cadmium, silver, mercury, and bismuth, can precipitate the this compound reagent, leading to inaccurate results.[1] The presence of perchlorate in more than small amounts can also cause precipitation.[4]
-
Incorrect pH: The formation of the iron(II)-o-phenanthroline complex is stable within a pH range of 2 to 9. If the pH of your solution is outside this range, the color development will be incomplete. It is recommended to use a buffer, such as sodium acetate, to maintain the optimal pH.
-
Insufficient color development time: Allow sufficient time for the color to develop completely before taking absorbance readings. A waiting period of at least 10-30 minutes is generally recommended.
-
Insoluble iron forms: Very insoluble forms of iron, such as magnetite or ferrite, may require a digestion step prior to analysis to ensure they are available for reaction.
Question: My results show a false negative or unexpectedly low iron concentration. What could be the cause?
Answer: A false negative or significantly lower than expected iron concentration can be caused by:
-
Presence of interfering substances: Nitrite can cause a false negative result in the analysis of soluble and ferrous iron. Strong oxidizing agents can also interfere with the assay.
-
Chelating agents: The presence of strong chelating agents like EDTA can interfere with the assay as they form stable complexes with iron, preventing it from reacting with this compound. Cyanide and polyphosphates may also interfere.
Question: I am observing a precipitate in my sample after adding the reagents. What should I do?
Answer: The formation of a precipitate can be due to the presence of certain metal ions like cadmium, silver, mercury, or bismuth that precipitate the this compound reagent. Using an excess of the this compound solution can help to minimize this interference. If perchlorate is present, it may form a slightly soluble precipitate with this compound.
Question: The color of my samples is unstable or fades over time. How can I prevent this?
Answer: The orange-red complex formed between ferrous iron and this compound is generally very stable. However, instability can be caused by redox processes in the sample. If both Fe(II) and Fe(III) are present, 1,10-phenanthroline can induce the reduction of Fe(III), leading to an unstable color intensity. Masking Fe(III) with complexing agents like nitrilotriacetic acid can suppress this interference.
Question: What is the optimal wavelength for measuring the absorbance of the iron-o-phenanthroline complex?
Answer: The maximum absorbance (λmax) for the ferrous-o-phenanthroline complex is typically observed around 510 nm.
Quantitative Data Summary
For accurate and reproducible results, it is crucial to adhere to optimized experimental parameters. The following table summarizes key quantitative data for the this compound spectrophotometric assay.
| Parameter | Recommended Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 508 - 511 nm | Use this wavelength for all absorbance measurements. |
| Optimal pH Range | 2 - 9 | A pH of around 3.5 is often used. |
| Hydroxylamine Hydrochloride Concentration | 10% aqueous solution | Added to reduce Fe³⁺ to Fe²⁺. |
| This compound Concentration | 0.1% - 0.25% aqueous solution | Ensure the monohydrate form is used for preparation. |
| Sodium Acetate Buffer Concentration | 25% aqueous solution | Used to maintain the optimal pH. |
| Color Development Time | 10 - 30 minutes | Allow for complete formation of the colored complex. |
| Linearity Range | Typically up to 5 mg/L (ppm) Fe²⁺ | Dilute samples with higher concentrations to fall within this range. |
Experimental Protocol
This section provides a detailed methodology for the determination of total iron using the this compound spectrophotometric assay.
1. Preparation of Reagents:
-
Standard Iron Solution (100 ppm): Dissolve a known quantity of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to aid dissolution.
-
Sodium Acetate Solution (25% w/v): Dissolve 25 g of sodium acetate in 100 mL of deionized water.
2. Preparation of Standard Curve:
-
Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1, 2, 3, 4, 5 ppm) by diluting the standard iron solution.
-
To a 25 mL volumetric flask, add a known volume of a standard solution.
-
Add 2 mL of 10% hydroxylamine hydrochloride solution and mix.
-
Add 2 mL of 0.25% this compound solution and mix.
-
Add 10 mL of 25% sodium acetate solution to adjust the pH and mix.
-
Dilute to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 30 minutes for complete color development.
-
Measure the absorbance of each standard solution at 510 nm using a spectrophotometer, with a reagent blank (containing all reagents except the iron standard) to zero the instrument.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Analysis of Unknown Sample:
-
Take a known volume of the unknown sample and place it in a 25 mL volumetric flask.
-
Follow steps 3-7 from the "Preparation of Standard Curve" section.
-
Measure the absorbance of the unknown sample at 510 nm.
-
Determine the iron concentration in the unknown sample by comparing its absorbance to the standard curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound spectrophotometric assay.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for iron detection.
References
minimizing background absorbance in o-phenanthroline-based measurements
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using o-phenanthroline for quantitative measurements, particularly for iron determination.
Troubleshooting Guide
This section addresses common problems encountered during this compound assays.
Question: Why is my blank/background absorbance too high?
Answer: High background absorbance is a common issue that can obscure the signal from your sample. The following are potential causes and solutions:
-
Contaminated Reagents: Reagents, especially water and buffer solutions, may contain trace amounts of iron.
-
Solution: Use high-purity, iron-free water (doubly distilled or deionized) for all reagent preparations and dilutions.[1] Prepare fresh reagents and store them in clean, acid-washed glassware.
-
-
Improper Reagent Order: The order of reagent addition is critical.[1]
-
Solution: Ensure that the reducing agent (e.g., hydroxylamine hydrochloride) is added before the this compound and that the pH is adjusted after the this compound has been added to prevent the oxidation of ferrous ions in alkaline conditions.[2]
-
-
Instrumental Factors: Spectrophotometer issues like stray light can lead to artificially high readings.[3]
-
Solution: Allow the spectrophotometer to warm up properly. Check for and clean any dust or smudges on the cuvettes. Ensure the instrument is calibrated and functioning correctly. Dirty optics within the instrument can also contribute to stray light.
-
-
Cuvette Contamination or Mismatch: Dirty cuvettes or using different cuvettes for the blank and sample can introduce errors.
-
Solution: Thoroughly clean cuvettes before each use. Avoid fingerprints on the optical surfaces. Use the same cuvette for the blank and subsequent sample measurements, or use a matched set of cuvettes.
-
Question: My absorbance readings are unstable or not reproducible. What should I do?
Answer: Fluctuating readings can result from incomplete reactions, temperature changes, or interfering substances.
-
Incomplete Color Development: The reaction between ferrous iron and this compound requires time to reach completion.
-
Solution: Allow the solutions to stand for at least 10-30 minutes after adding all reagents before taking measurements to ensure full color development.
-
-
pH Fluctuation: The color intensity of the iron-phenanthroline complex is stable within a pH range of 2 to 9. Outside this range, the complex may be unstable.
-
Solution: Use a buffer, such as sodium acetate, to maintain a stable pH between 3 and 9. Verify the pH of the final solution.
-
-
Presence of Interfering Ions: Certain ions can interfere with the measurement. For example, strong oxidizing agents can affect the reduction of Fe(III) to Fe(II). High concentrations of metals like copper, cobalt, nickel, and zinc can also form complexes with this compound.
-
Solution: Add an excess of this compound to minimize interference from competing metals. If interfering ions are known to be present, consider using masking agents or solvent extraction methods to remove them.
-
Question: I am not observing any color development, or the signal is too low.
Answer: A lack of signal suggests a problem with one of the critical reaction components or conditions.
-
Absence of Reducing Agent: this compound reacts specifically with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), it must be reduced.
-
Solution: Ensure that a reducing agent like hydroxylamine hydrochloride has been added to the sample to convert Fe³⁺ to Fe²⁺.
-
-
Incorrect Wavelength: The maximum absorbance of the Fe(II)-phenanthroline complex occurs around 510 nm.
-
Solution: Set the spectrophotometer to the correct wavelength (λmax) for measurement. Perform a wavelength scan if you are unsure of the peak absorbance for your specific conditions.
-
-
Reagent Degradation: Reagents can degrade over time.
-
Solution: Prepare fresh solutions, particularly the standard iron solution and the reducing agent. Store reagents in the dark and at room temperature as recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the main interfering substances in the this compound method?
A1: Several substances can interfere with this assay. These include:
-
Metal Ions: High concentrations of ions such as zinc, copper, cobalt, nickel, cadmium, silver, and mercury can form complexes with this compound or cause precipitation.
-
Anions: Phosphates and polyphosphates can interfere by forming complexes with iron.
-
Oxidizing/Reducing Agents: Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺, while nitrite can be a significant positive interference.
-
Chelating Agents: Substances like EDTA can form stable complexes with iron, preventing its reaction with this compound.
Q2: What is the optimal pH for the reaction?
A2: The color of the ferrous-phenanthroline complex is stable over a wide pH range, typically between 2 and 9. However, to ensure consistent results, it is best to use a buffer solution, such as sodium acetate, to maintain a pH around 5-6.
Q3: Why is a reducing agent necessary?
A3: this compound forms a stable, colored complex with ferrous iron (Fe²⁺), but not with ferric iron (Fe³⁺). Since environmental or biological samples often contain a mixture of both oxidation states, a reducing agent like hydroxylamine hydrochloride is added to quantitatively convert all dissolved iron into the ferrous state before the addition of this compound.
Q4: How long does the color of the complex remain stable?
A4: The orange-red complex formed between Fe²⁺ and this compound is very stable. Its color intensity has been observed to remain unchanged for long periods, even up to six months. However, for best results, it is recommended to measure the absorbance after allowing for complete color development (10-30 minutes) and within a few hours of preparation.
Quantitative Data Summary
The table below summarizes key quantitative parameters for this compound-based iron determination.
| Parameter | Value | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 508 - 511 nm | |
| Optimal pH Range | 2 - 9 | |
| Molar Absorptivity (ε) | ~11,100 M⁻¹cm⁻¹ | |
| Recommended Incubation Time | 10 - 30 minutes | |
| Stability of Complex | Very stable (up to 6 months) |
Experimental Protocols
Protocol: Determination of Total Iron in an Aqueous Sample
This protocol provides a standard procedure for measuring total iron concentration.
1. Reagent Preparation:
- Standard Iron Solution (e.g., 10 mg/L): Prepare by diluting a certified stock solution with iron-free deionized water.
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
- This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary.
- Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.
2. Preparation of Calibration Curve:
- Pipette known volumes (e.g., 1, 5, 10, 25 mL) of the standard iron solution into separate 100 mL volumetric flasks.
- Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.
- To each flask (standards and blank), add the following reagents in order, mixing after each addition:
- 1 mL of hydroxylamine hydrochloride solution.
- 10 mL of this compound solution.
- 8 mL of sodium acetate solution.
- Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10 minutes for full color development.
- Set the spectrophotometer to the determined λmax (~510 nm). Zero the instrument using the blank solution.
- Measure the absorbance of each standard.
- Plot a calibration curve of absorbance versus iron concentration.
3. Sample Measurement:
- Pipette a suitable aliquot of your unknown sample into a 100 mL volumetric flask.
- Follow the same reagent addition and incubation steps as for the standards.
- Measure the absorbance of the sample.
- Determine the iron concentration in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound iron assay.
Caption: Troubleshooting flowchart for high background absorbance.
Caption: Formation of the Fe(II)-phenanthroline colored complex.
References
- 1. scispace.com [scispace.com]
- 2. Precautions for the detection of iron ions in water by this compound spectrophotometry - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
- 3. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Addressing o-Phenanthroline Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of o-phenanthroline in aqueous solutions is critical for experimental accuracy and success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is sparingly soluble in water. The solubility of this compound monohydrate is approximately 3.3 g/L at room temperature.[1] Its solubility is significantly higher in alcohols and dilute mineral acids.[1]
Q2: My this compound is not dissolving completely in water. What are the initial troubleshooting steps?
A2: If you are encountering issues with dissolving this compound, consider the following initial steps:
-
Gentle Heating: Warming the solution can aid in dissolution.[2]
-
Stirring: Ensure adequate agitation to facilitate the dissolving process.
-
Use of Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent like ethanol before adding it to the aqueous solution can be effective.[3]
-
pH Adjustment: As a weak base, the solubility of this compound can be influenced by pH. Acidifying the solution can increase its solubility.
Q3: Is there a more water-soluble form of this compound available?
A3: Yes, the hydrochloride salt of this compound (this compound monohydrochloride monohydrate) is more soluble in water.[4] For applications where the presence of chloride ions is not a concern, using this salt can be a straightforward solution to solubility problems.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weak base and can be protonated in acidic conditions to form the phenanthrolinium ion. This protonated form has a higher solubility in water. Therefore, decreasing the pH of the aqueous solution by adding a dilute acid can significantly improve the solubility of this compound.
Q5: Can I prepare a stock solution of this compound?
A5: Yes, preparing a concentrated stock solution in an appropriate solvent is a common practice. For aqueous applications, a stock solution can be prepared in dilute acid or a water-miscible organic solvent. For example, a 0.1% (w/v) solution can be prepared by dissolving 0.1 g of this compound monohydrate in 100 mL of distilled water, with warming if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms when adding this compound to a buffer. | The pH of the buffer is too high, causing the this compound to be in its less soluble free base form. | Lower the pH of the buffer or dissolve the this compound in a small amount of dilute acid before adding it to the buffer. |
| The this compound solution darkens upon standing. | This can be an indication of degradation or reaction with impurities. | Prepare fresh solutions as needed. Store the solid this compound in a dark, cool place. |
| Difficulty dissolving this compound for iron determination assays. | The concentration required might be close to its solubility limit in neutral water. | Prepare the this compound solution in a slightly acidic medium or by dissolving it in ethanol first, then diluting with water. Many protocols for iron determination include the use of a reducing agent and a buffer, which can also affect solubility. |
Quantitative Data Summary
Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | 3.3 g/L | Room Temperature |
| This compound | Benzene | 14 g/L | Room Temperature |
| This compound | Alcohol | 540 g/L | Room Temperature |
| This compound Monohydrochloride Monohydrate | Water | 0.1 g/mL (100 g/L) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution (0.1% w/v)
Objective: To prepare a 0.1% (w/v) aqueous solution of this compound for general use.
Materials:
-
This compound monohydrate
-
Distilled or deionized water
-
Heating magnetic stirrer
-
Volumetric flask (100 mL)
-
Weighing paper/boat
-
Spatula
Procedure:
-
Weigh 0.1 g of this compound monohydrate.
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place a magnetic stir bar in the flask and place it on a heating magnetic stirrer.
-
Gently heat the solution (do not boil) while stirring until the solid is completely dissolved.
-
Turn off the heat and continue stirring until the solution cools to room temperature.
-
Once cooled, add distilled water to the flask to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
Protocol 2: Preparation of this compound Solution for Iron Determination
Objective: To prepare an this compound solution suitable for the colorimetric determination of iron.
Materials:
-
This compound monohydrate
-
95% Ethanol (optional)
-
Distilled or deionized water
-
Volumetric flask (e.g., 1 L)
Method A: Direct Dissolution in Water
-
Weigh 2.5 g of this compound monohydrate.
-
Transfer it to a 1 L volumetric flask.
-
Add approximately 100 mL of distilled water.
-
Agitate until the solid is dissolved.
-
Dilute to the 1 L mark with distilled water and mix well.
Method B: Using Ethanol as a Co-solvent
-
Weigh 2.5 g of this compound.
-
Dissolve it in approximately 50 mL of 95% ethanol.
-
Transfer this solution to a 1 L volumetric flask.
-
Dilute to the 1 L mark with deionized water and mix thoroughly.
Visual Guides
Below are diagrams illustrating the key concepts and workflows for addressing this compound solubility.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: The effect of pH on the chemical form and solubility of this compound.
References
refinement of o-phenanthroline synthesis for higher yield and purity
Technical Support Center: o-Phenanthroline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, focusing on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to this compound?
A1: The most common methods for synthesizing the this compound core are the Skraup and Friedländer reactions.
-
Skraup Reaction: This is the traditional and most widely used method. It involves the reaction of glycerol with an aromatic amine, such as o-phenylenediamine or 8-aminoquinoline, in the presence of sulfuric acid and an oxidizing agent.[1][2] While historically significant, this reaction is often associated with harsh conditions and the formation of tar-like byproducts.[3]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzyl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[4][5] It can be catalyzed by acids or bases and is a valuable route for producing substituted and chiral phenanthrolines.
Q2: What kind of yields can be expected, and how can they be improved?
A2: Historically, the overall yield for the multi-step Skraup synthesis starting from o-nitroaniline was reported to be as low as 7-8%. However, significant improvements have been made. By optimizing the conversion of 8-aminoquinoline to this compound and enhancing the product recovery from tars and inorganic salts, overall yields have been increased to 20%, with the final Skraup reaction step achieving up to 40% yield. Microwave-assisted modifications of the Skraup reaction have also been developed to improve efficiency.
Q3: How is the purity of the final this compound product typically assessed?
A3: Purity is assessed using a combination of standard analytical techniques for organic compounds:
-
Melting Point: Pure this compound has a distinct melting point (118.56 °C for the anhydrous form). A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure and identify any organic impurities by their characteristic signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help identify impurities.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) can be used to quickly check for the presence of multiple components in the crude product.
Troubleshooting Guides
Problem 1: The Skraup reaction resulted in a very low yield and excessive tar formation.
Answer: This is a classic issue with the Skraup synthesis. The highly exothermic nature of the reaction can lead to polymerization and the formation of complex, tarry byproducts that trap the desired product.
Solutions:
-
Control Reaction Temperature: Carefully control the addition of reagents and use external cooling if necessary to manage the exothermic reaction.
-
Optimize Reagent Ratios: A faulty ratio of sulfuric acid to the oxidizing agent (e.g., arsenic pentoxide) can inhibit the final ring closure and promote side reactions. Systematically varying these ratios can improve the yield.
-
Alternative Oxidizing Agents: While arsenic pentoxide is traditional, other oxidizing agents like sodium m-nitrobenzenesulfonate have been suggested to potentially reduce side reactions.
-
Efficient Product Extraction: The tar often occludes a significant amount of this compound. Instead of tedious Soxhlet extraction with benzene, focus on methods to recover the product from the neutralized reaction mixture before extensive tar coagulation.
Problem 2: My crude this compound is not pure after a standard acid-base extraction.
Answer: This is a common challenge because Skraup-type reactions often produce numerous byproducts that also contain basic nitrogen atoms, making them difficult to eliminate through simple acidic extraction and back-extraction.
Recommended Solution: Non-Chromatographic Purification via ZnCl₂ Complexation A highly effective alternative is a non-chromatographic method that relies on the selective formation and precipitation of a zinc chloride complex with the phenanthroline ligand. The strategy takes advantage of the high stability and low solubility of (phenanthroline)ZnCl₂ complexes, which allows them to be separated from more soluble impurities. The pure ligand can then be recovered by a subsequent decomplexation step. For a detailed methodology, see the Experimental Protocols section below.
Problem 3: The final product is yellow or brown instead of a white crystalline solid.
Answer: Commercially available or crude phenanthrolines are often heavily colored due to persistent impurities from the synthesis.
Solutions:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable solvent (e.g., boiling water or benzene) and add clarifying (activated) carbon. The carbon will adsorb colored impurities. Filter the hot solution and allow it to cool slowly to obtain purer, colorless crystals. Multiple recrystallizations may be necessary.
-
ZnCl₂ Complexation: The purification method described in "Problem 2" is also highly effective at removing colored impurities, yielding a pure white solid after decomplexation.
Data Presentation
Table 1: Comparison of this compound Synthesis Yields
| Starting Material | Synthesis Method | Key Conditions | Reported Yield | Reference |
| o-Nitroaniline | Multi-step Skraup | Traditional Method | 7-8% (overall) | |
| o-Nitroaniline | Multi-step Skraup | Improved recovery from tar | 20% (overall) | |
| 8-Aminoquinoline | Skraup Reaction | Improved workup | 40% | |
| o-Phenylenediamine | Skraup Reaction | Glycerol, H₂SO₄, As₂O₅ | 30% (often difficult to reproduce) | |
| Aniline Derivatives | Microwave-assisted Skraup | Neat water, microwave irradiation | 15-52% | |
| 8-amino-7-quinolinecarbaldehyde & Chiral Ketones | Friedländer Condensation | Base-catalyzed | Up to 95% |
Experimental Protocols
Protocol 1: Improved Skraup Synthesis of 1,10-Phenanthroline
This protocol is based on the improved methods for converting 8-aminoquinoline to this compound.
Materials:
-
8-aminoquinoline
-
Glycerol
-
Arsenic pentoxide (As₂O₅)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aqueous Ammonia (1:1)
-
Benzene or other suitable organic solvent
Procedure:
-
Carefully prepare a mixture of 36.0 g (0.25 mole) of 8-aminoquinoline, 92.1 g (1.0 mole) of glycerol, 48.7 g (0.19 mole) of arsenic pentoxide, and 50.0 g of concentrated sulfuric acid.
-
Heat the mixture under reflux with careful temperature control. The reaction is exothermic.
-
After the reaction is complete (monitor by TLC), cool the reaction mass to room temperature.
-
Pour the cooled mass into approximately 750 mL of water.
-
Neutralize the solution slowly with cold 1:1 aqueous ammonia. A dark, oily, or tarry residue will form.
-
Extract the entire mixture (including the residue) multiple times with boiling benzene. The key to higher yield is the efficient extraction of the product from this residue.
-
Combine the organic extracts and remove the benzene by distillation.
-
The crude product can be purified by recrystallization from benzene or by following the purification protocol below.
Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation
This protocol is highly effective for removing persistent basic impurities.
Materials:
-
Crude this compound
-
Zinc Chloride (ZnCl₂)
-
Ethylene glycol
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Aqueous Ammonia
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
Part A: Complex Formation
-
Dissolve the crude phenanthroline product in ethylene glycol.
-
In a separate flask, dissolve one molar equivalent of ZnCl₂ in ethylene glycol.
-
Mix the two solutions at approximately 50 °C.
-
Heat the combined mixture to 100 °C to drive the coordination to completion, then allow it to cool slowly to room temperature. The [ZnCl₂(phenanthroline)] complex will precipitate as a solid.
-
Collect the solid precipitate by filtration on a Büchner funnel. For further purification, the complex can be heated in fresh ethylene glycol and re-filtered.
Part B: Ligand Recovery (Decomplexation)
-
Suspend the collected [ZnCl₂(phenanthroline)] complex in a biphasic system of dichloromethane (CH₂Cl₂) and water.
-
Add concentrated aqueous ammonia to the mixture while stirring vigorously. The ammonia forms a stable, water-soluble [Zn(NH₃)₄]²⁺ complex, which releases the pure phenanthroline ligand into the organic CH₂Cl₂ layer.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, dry it over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the purified, typically white, this compound solid.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for low yield in Skraup synthesis.
References
Technical Support Center: Preventing Photodegradation of o-Phenanthroline Metal Complexes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the photodegradation of o-phenanthroline metal complexes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation, and why is it a concern for this compound metal complexes?
A1: Photodegradation is the process by which a molecule is broken down or altered by absorbing light energy. For this compound metal complexes, which are often designed for light-dependent applications like photodynamic therapy (PDT) or photocatalysis, photodegradation can lead to a loss of efficacy, the formation of unwanted byproducts, and reduced experimental reproducibility. The core issue often lies in the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT), which can populate excited states that are susceptible to degradation pathways.[1][2]
Q2: What are the primary mechanisms of photodegradation in these complexes?
A2: The primary mechanisms often involve the excited state of the complex. Upon light absorption, the complex is promoted to an excited state. From this state, several degradation pathways are possible:
-
Ligand Dissociation: The absorbed energy can weaken the metal-ligand bonds, leading to the dissociation of one or more this compound ligands.[3][4]
-
Photooxidation or Photoreduction: The excited complex can be more easily oxidized or reduced, leading to a change in the metal's oxidation state and subsequent decomposition.
-
Reaction with Solvent or Oxygen: The excited complex can react with solvent molecules or dissolved oxygen, leading to the formation of degradation products.
Q3: How can I improve the photostability of my this compound metal complex?
A3: Several strategies can be employed to enhance photostability:
-
Ligand Modification: Introducing bulky substituents on the this compound ligand can provide steric hindrance, protecting the metal center and preventing ligand dissociation.[3] Electron-donating or -withdrawing groups can also be used to tune the electronic properties of the complex and influence its photostability.
-
Macrocyclization: Covalently linking the this compound ligands to form a macrocyclic structure around the metal ion can significantly enhance stability by creating a more rigid and less labile complex.
-
Choice of Metal Ion: The nature of the central metal ion plays a crucial role. For instance, Ru(II) polypyridyl complexes are generally known for their photostability.
-
Solvent Selection: The solvent can influence the photodegradation pathway and rate. Using aprotic and deoxygenated solvents can sometimes reduce degradation.
Q4: Are there any standard guidelines for photostability testing?
A4: Yes, the International Council for Harmonisation (ICH) has published guideline Q1B, which provides a framework for the photostability testing of new drug substances and products. This guideline outlines recommendations for light sources, exposure levels, and testing procedures to ensure that the photosensitivity of a compound is adequately evaluated.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My complex is rapidly bleaching or changing color upon light exposure.
-
Question: I observe a rapid decrease in the absorbance at the characteristic MLCT band of my complex during irradiation. What could be the cause, and how can I fix it?
-
Answer: This is a classic sign of photodegradation.
-
Possible Cause 1: Ligand Dissociation. The light energy is likely causing the this compound ligands to detach from the metal center.
-
Troubleshooting Step: Confirm ligand dissociation by using techniques like HPLC or NMR to detect the presence of free ligand in the irradiated solution.
-
Solution: Consider modifying the this compound ligand with bulky groups to sterically hinder dissociation. Alternatively, explore macrocyclic ligands for enhanced stability.
-
-
Possible Cause 2: Photoreaction with Solvent or Oxygen. The excited state of your complex might be reacting with the solvent or dissolved oxygen.
-
Troubleshooting Step: Repeat the experiment using a degassed solvent and under an inert atmosphere (e.g., nitrogen or argon). If the degradation rate decreases, this confirms the involvement of oxygen.
-
Solution: For oxygen-sensitive complexes, ensure all experiments are conducted under strictly anaerobic conditions. If the solvent is implicated, try a different solvent with different properties (e.g., polarity, proticity).
-
-
Issue 2: A precipitate forms in my solution during irradiation.
-
Question: My this compound metal complex, which is soluble in the dark, starts to precipitate when I expose it to light. Why is this happening?
-
Answer: Photodegradation can lead to the formation of less soluble products.
-
Possible Cause: Formation of an Insoluble Photoproduct. The photodegradation of your complex may be generating a new species that has lower solubility in your chosen solvent. For example, if a charged ligand is modified or lost, the resulting neutral complex may be less soluble in a polar solvent.
-
Troubleshooting Step: Isolate the precipitate and analyze it using techniques like mass spectrometry or elemental analysis to identify its composition.
-
Solution:
-
Change the Solvent: Try a different solvent or a solvent mixture that can better solubilize both the parent complex and its potential photoproducts.
-
Modify the Ligand: Incorporate solubilizing groups (e.g., sulfonates) onto the this compound ligand to maintain the solubility of the complex and its degradation products.
-
Control the Temperature: In some cases, slight cooling of the sample during irradiation may help to prevent precipitation.
-
-
-
Issue 3: The photocytotoxicity of my complex in PDT experiments is lower than expected.
-
Question: My this compound metal complex shows promising photophysical properties but has low efficacy in killing cancer cells upon irradiation. What could be the issue?
-
Answer: Low photocytotoxicity can stem from several factors, including photodegradation.
-
Possible Cause 1: The complex is degrading before it can generate sufficient reactive oxygen species (ROS). If the photodegradation quantum yield is high, the complex may be destroyed before it can effectively act as a photosensitizer.
-
Troubleshooting Step: Measure the photodegradation quantum yield of your complex under the same conditions as your PDT experiment.
-
Solution: Focus on improving the photostability of your complex through the strategies mentioned in the FAQs (ligand modification, macrocyclization).
-
-
Possible Cause 2: The photoproducts are not cytotoxic. The degradation of your complex might be leading to species that are inactive.
-
Troubleshooting Step: Isolate the main photoproducts and test their cytotoxicity independently.
-
Solution: If the photoproducts are inactive, the focus should be on preventing the degradation of the parent complex.
-
-
Data Presentation
Table 1: Comparative Photostability of Selected this compound Metal Complexes
| Complex | Metal Ion | Solvent | Light Source | Photodegradation Quantum Yield (Φd) | Reference |
| [Fe(phen)₃]²⁺ | Fe(II) | Aqueous | UV-A | ~10⁻² - 10⁻³ | |
| [Ru(phen)₃]²⁺ | Ru(II) | Acetonitrile | Visible | < 10⁻⁵ | |
| [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | Cu(I) | CH₂Cl₂ | Visible | Moderate | |
| Macrocyclic Cu(I)-phenanthroline complex | Cu(I) | Acetonitrile | Blue LED | Significantly lower than non-macrocyclic analogue |
Note: The photodegradation quantum yield (Φd) represents the efficiency of the photodegradation process. A lower value indicates higher photostability.
Experimental Protocols
Protocol 1: General Procedure for Photostability Testing by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the photodegradation of an this compound metal complex using UV-Vis spectroscopy.
-
Sample Preparation:
-
Prepare a solution of the this compound metal complex in a suitable solvent (e.g., acetonitrile, water, DMSO) at a concentration that gives an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorption (λmax) of its MLCT band.
-
Use a quartz cuvette for the experiment to ensure transmission of UV and visible light.
-
-
Instrumentation Setup:
-
Use a stable light source with a known spectral output (e.g., xenon lamp, LED). To control the wavelength of irradiation, use appropriate filters.
-
The light beam should be directed onto the cuvette containing the sample solution.
-
A UV-Vis spectrophotometer is used to record the absorption spectra of the sample at different time intervals.
-
-
Irradiation and Data Collection:
-
Record the initial UV-Vis spectrum of the sample before irradiation (t=0).
-
Start the irradiation of the sample.
-
At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the stability of the complex), stop the irradiation and record the UV-Vis spectrum.
-
Continue this process until a significant change in the spectrum is observed or for a predetermined total irradiation time.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time. A decrease in absorbance indicates photodegradation.
-
The initial rate of photodegradation can be determined from the initial slope of this plot.
-
For a more quantitative analysis, the photodegradation quantum yield can be determined using a chemical actinometer (see Protocol 2).
-
Protocol 2: Determination of Photodegradation Quantum Yield using Ferrioxalate Actinometry
This protocol describes how to determine the photodegradation quantum yield (Φd) of your complex by comparing its degradation rate to that of a well-characterized chemical actinometer, potassium ferrioxalate.
-
Preparation of Ferrioxalate Actinometer Solution:
-
Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution should be prepared in the dark and stored in a light-protected container.
-
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the ferrioxalate solution and irradiate it under the exact same conditions (light source, wavelength, geometry) as your sample.
-
Irradiate for a time period that results in a small (<10%) conversion to Fe(II).
-
-
Quantification of Fe(II) formed:
-
After irradiation, take a known volume of the irradiated ferrioxalate solution and add a buffered solution of 1,10-phenanthroline.
-
The Fe(II) produced will form the intensely colored [Fe(phen)₃]²⁺ complex.
-
Measure the absorbance of this solution at 510 nm and calculate the concentration of Fe(II) using the known molar absorptivity (ε₅₁₀ = 11,100 M⁻¹cm⁻¹).
-
From the amount of Fe(II) formed and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux of your light source.
-
-
Calculation of the Photodegradation Quantum Yield of Your Complex:
-
From the initial rate of degradation of your complex (obtained from Protocol 1) and the calculated photon flux, the photodegradation quantum yield (Φd) can be calculated using the following equation: Φd = (moles of complex degraded per unit time) / (photon flux in moles of photons per unit time)
-
Mandatory Visualizations
Caption: General mechanism of photodegradation of this compound metal complexes.
Caption: Troubleshooting workflow for addressing photodegradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing o-Phenanthroline-Catalyzed Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during o-phenanthroline-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low or no conversion. What are the most common initial checks?
A1: When a reaction fails or yields are low, a systematic check of the fundamental parameters is crucial.[1]
-
Reagent Purity: Verify the purity and integrity of all starting materials, including substrates, aryl halides, bases, and solvents. Impurities can poison the catalyst or lead to undesired side reactions.[1][2] The purity of amines is particularly critical, as trace impurities can cause reaction failure.[3]
-
Inert Atmosphere: Many copper- and palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction was set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents were properly degassed.[1] Homocoupling side products often result from the presence of oxygen.
-
Catalyst Integrity: If using a pre-formed complex, ensure it has been stored correctly. If generating the catalyst in situ, confirm the correct stoichiometry of the metal salt and the this compound ligand.
-
Stirring: Inadequate stirring, especially in heterogeneous mixtures, can lead to poor mixing and localized concentration gradients, affecting the reaction rate. Ensure vigorous stirring is maintained.
Q2: I'm observing significant side products like dehalogenation or homocoupling. How can I minimize these?
A2: The formation of side products competes with the desired reaction, leading to lower yields and complicating purification.
-
Dehalogenation: This common side product occurs when the reaction conditions favor a reductive pathway. To minimize it, consider screening different anhydrous, high-boiling aprotic polar solvents like DMF, DMSO, or dioxane. Adding a suitable ligand like 1,10-phenanthroline can accelerate the desired C-N or C-O bond formation, outcompeting dehalogenation.
-
Homocoupling: This side reaction often results from the presence of an oxidant, typically oxygen. Ensure the reaction vessel is properly purged of air and that the solvents have been thoroughly degassed. For unsymmetrical couplings, using a 1:1 stoichiometry or a slight excess of one reactant can help minimize the homocoupling of the other.
Q3: How do I choose the right base and solvent for my this compound-catalyzed reaction?
A3: The base and solvent are critical components that significantly influence the reaction outcome.
-
Base Selection: Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solubility and particle size of the base can dramatically impact reaction kinetics and yields. For base-sensitive substrates with functional groups like nitriles or esters, weaker bases such as carbonates or phosphates are preferred, though this may necessitate higher temperatures. In some cases, an organic base may be more suitable.
-
Solvent Effects: The solvent affects the solubility of reactants and the catalyst, and can also coordinate to the metal center, modifying its reactivity. Common solvents include DMF, DMSO, dioxane, and toluene. The choice is often reaction-specific. For instance, in some N-arylation reactions, ethylene glycol has been shown to function as both a solvent and a ligand.
Q4: What is the optimal temperature for the reaction, and what happens if it's too high or too low?
A4: Temperature is a critical parameter that needs to be optimized for each specific reaction.
-
Low Temperature: Reactions performed at room temperature may result in low conversion and yield.
-
Optimal Temperature: Gradually increasing the temperature often leads to improved conversion and yield. For some Suzuki-Miyaura reactions, the best results have been achieved at 80 °C.
-
High Temperature: A further rise in temperature (e.g., to 110 °C) can lead to a decrease in both conversion and yield, which may indicate partial catalyst decomposition. High temperatures can also promote side reactions. If possible, using a more active catalyst system may allow for lower reaction temperatures.
Q5: My catalyst appears to be inactive. What are the potential causes and troubleshooting steps?
A5: Catalyst inactivity can arise from several factors related to its preparation, handling, and the reaction environment.
-
Catalyst Formation (in situ): Ensure the correct stoichiometry of the copper or palladium salt and the phenanthroline ligand is used. An excess of either component can sometimes be detrimental. For some palladium-catalyzed reactions, pre-activating a Pd(II)/ligand mixture before adding it to the reaction vessel can improve results.
-
Ligand Choice: The steric and electronic properties of the phenanthroline ligand are important. For sterically hindered substrates, a less bulky ligand might be necessary.
-
Catalyst Deactivation: The catalyst can deactivate through pathways like precipitation (e.g., formation of palladium black) or the formation of inactive metal clusters. The presence of impurities or certain functional groups on the substrates can act as catalyst poisons.
Troubleshooting Guide
Issue: Sluggish reaction with incomplete conversion.
-
Possible Cause: Insufficient catalyst activity or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
-
Increase Catalyst Loading: If temperature increase is ineffective, consider increasing the catalyst loading.
-
Screen Solvents/Bases: A different solvent could improve solubility, while a stronger base might accelerate a slow step in the catalytic cycle.
-
Check Stirring: Ensure the mixture is being stirred vigorously, especially if heterogeneous.
-
Issue: Reaction yields are inconsistent between runs.
-
Possible Cause: Sensitivity to trace impurities or variations in setup conditions.
-
Troubleshooting Steps:
-
Reagent Quality Control: Use reagents from the same batch. If this is not possible, purify reagents before use. Amines, in particular, should be purified by distillation or filtration through activated alumina.
-
Inert Atmosphere Protocol: Standardize the procedure for degassing solvents and purging the reaction vessel to ensure a consistently oxygen-free environment.
-
Base Preparation: For solid inorganic bases, grinding them into a fine powder using a mortar and pestle can increase surface area and improve reproducibility.
-
Water Content: While many cross-couplings require anhydrous conditions, some, like Suzuki couplings with K₃PO₄, may require a small amount of water to function optimally.
-
Data Presentation
Table 1: General Effect of Base and Solvent on this compound-Catalyzed Cross-Coupling
| Base | Common Solvents | General Applicability & Notes |
|---|---|---|
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | Commonly used, effective for a wide range of couplings. Carbonates are generally stronger bases. |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Weaker bases, suitable for substrates with base-sensitive functional groups. |
| Organic Bases (e.g., DBU) | Toluene, Dioxane | Can be effective in specific transformations where inorganic bases are problematic. |
| NaOt-Bu | THF, Dioxane | A strong base often used in amination reactions. |
Table 2: Representative Temperature Effects on Cross-Coupling Yield
| Entry | Temperature (°C) | Conversion (%) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Room Temp. | Low | Low | Often insufficient thermal energy for efficient catalysis. |
| 2 | 60 | Moderate-High | Moderate-High | A good starting point for optimization. |
| 3 | 80 | High | High | Often found to be optimal in many reported procedures. |
| 4 | 110 | Decreased | Decreased | Higher temperatures can lead to catalyst decomposition. |
(Data is illustrative and based on trends reported in the literature. Optimal temperature is substrate-dependent.)
Experimental Protocols
Protocol 1: General Procedure for in situ Copper-Catalyzed N-Arylation of Imidazoles
This protocol is adapted from a representative procedure for copper/phenanthroline-catalyzed cross-coupling.
-
Vessel Preparation: An oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the vessel, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), the imidazole (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane, 3-5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir vigorously for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and wash the filter cake with additional solvent.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for this compound-catalyzed cross-coupling.
Caption: Troubleshooting flowchart for low conversion in cross-coupling reactions.
References
strategies to enhance the sensitivity of o-phenanthroline assays
Welcome to the technical support center for the o-phenanthroline assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and enhance the sensitivity of this widely used colorimetric method for iron determination.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound assay, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH: The formation of the iron(II)-phenanthroline complex is pH-dependent, with the optimal range being 3 to 9.[1][2][3][4] A pH outside this range can prevent complex formation. | Ensure the final solution pH is within the optimal range. A pH of around 3.5 is often recommended to prevent the precipitation of iron salts like phosphates.[2] Use a buffer solution, such as sodium acetate, to maintain the correct pH. |
| Incomplete Reduction of Fe(III): The this compound reagent specifically forms a colored complex with ferrous iron (Fe(II)). If your sample contains ferric iron (Fe(III)), it must be reduced to Fe(II). | Use a reducing agent like hydroxylamine hydrochloride or hydroquinone to ensure all iron is in the +2 oxidation state before adding this compound. | |
| Incorrect Order of Reagent Addition: The order of adding reagents is critical for accurate results. | The recommended order is: sample, acid, hydroxylamine hydrochloride, this compound, and then the buffer (e.g., sodium acetate). | |
| Insufficient Reagent Concentration: The concentration of this compound or the reducing agent may be too low to react with all the iron present. | Ensure an excess of both the reducing agent and this compound to drive the reactions to completion. | |
| High Background or Turbidity | Precipitation of Interfering Metals: Certain metals like cadmium, silver, mercury, and bismuth can precipitate the this compound reagent. Molybdate can also cause precipitation. | Adding an excess of this compound can help minimize interference from some metals. If precipitation is observed, sample digestion or masking agents may be necessary. |
| Precipitation of Iron Hydroxides: At a higher pH, iron can precipitate as hydroxides, leading to turbidity and inaccurate readings. | Maintain the pH in the acidic range (around 3.5) to keep iron salts soluble. | |
| Inconsistent or Non-Reproducible Results | Interfering Substances: Various ions and compounds can interfere with the assay. | Refer to the table of interfering substances below. Pre-treatment of the sample may be required to remove or mask these interferences. |
| Unstable Color Complex: Although the complex is generally very stable, external factors could potentially affect it. | Ensure complete color development by allowing sufficient incubation time (e.g., 10-30 minutes) after adding all reagents. Store solutions in the dark as the this compound reagent can darken on standing. | |
| Instrumental Errors: Fluctuations in the spectrophotometer or colorimeter can lead to inconsistent readings. | Calibrate the instrument before use and ensure cuvettes are clean and properly matched. |
Table 1: Common Interfering Substances in the this compound Assay
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Can interfere with the reduction of Fe(III) to Fe(II). | Use an excess of a strong reducing agent like hydroxylamine hydrochloride. |
| Chelating Agents (e.g., EDTA) | Can form stable complexes with iron, preventing its reaction with this compound. | This method may not be suitable for samples containing strong chelators like EDTA. Sample digestion might be required. |
| Certain Metals (e.g., Zn, Cr, Co, Cu, Ni) | Can potentially interfere, especially at high concentrations. Zinc at levels greater than ten times that of iron can interfere. | The addition of excess this compound can minimize interference from these metals. |
| Metals that Precipitate the Reagent (e.g., Cd, Ag, Hg, Bi) | Cause turbidity and inaccurate absorbance readings. | An excess of this compound can help. Sample pre-treatment may be necessary. |
| Cyanide and Polyphosphates | May interfere with the reaction. | Specific pre-treatment steps may be needed to remove these ions. |
| Nitrite | Can cause a false negative for soluble and ferrous iron and a positive interference for total iron. | Sample pre-treatment to remove nitrite may be necessary. |
| Molybdate | May precipitate the reagent, leading to low results. | Be aware of this potential interference if molybdate is present in the sample. |
Frequently Asked Questions (FAQs)
Q1: How can I enhance the sensitivity of my this compound assay?
A1: To enhance the sensitivity of the assay, consider the following strategies:
-
Optimize Wavelength: While the standard wavelength for measuring the Fe(II)-phenanthroline complex is around 510 nm, a study has shown that using capillary electrophoresis and detecting at 270 nm can increase the molar absorbance approximately eight-fold, leading to a more than twenty-fold improvement in sensitivity.
-
Ensure Complete Reduction: Use an adequate concentration of a reducing agent like hydroxylamine hydrochloride to ensure all ferric iron is converted to the reactive ferrous form.
-
Optimize Reagent Concentrations: A study determined that using 2 ml of a 0.25% this compound solution and 2 ml of a 10% hydroxylamine hydrochloride solution was optimal for their procedure.
-
Maintain Optimal pH: The color intensity is independent of acidity in the pH range of 2-9. Operating within this range, typically around pH 3.5 to 5, is crucial for maximum and stable color development.
-
Increase Path Length: Using cuvettes with a longer path length will increase the absorbance for a given concentration, thereby improving sensitivity.
Q2: What is the optimal pH for the this compound assay?
A2: The iron(II)-phenanthroline complex is quantitatively formed in the pH range between 3 and 9. A pH of about 3.5 is commonly recommended to prevent the precipitation of iron salts, such as phosphates. The color intensity is stable within a pH range of 2 to 9.
Q3: What is the correct order for adding the reagents?
A3: The order of reagent addition is important for accurate results. A commonly recommended sequence is:
-
Sample containing iron
-
Acid (if required for sample preparation)
-
Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)
-
This compound solution
-
Sodium acetate solution (to buffer the pH)
Q4: How long does the color of the Fe(II)-phenanthroline complex remain stable?
A4: The orange-red complex formed between ferrous iron and this compound is very stable. Some reports indicate that the color shows no fading for as long as six months. However, it is good practice to measure the absorbance after a consistent and sufficient color development time, typically between 10 and 30 minutes after adding all reagents.
Experimental Protocols
Standard Protocol for Iron Determination
This protocol is a general guideline for the colorimetric determination of iron using the this compound method.
Reagents:
-
Standard Iron Solution (e.g., 0.010 mg/mL): Dissolve a known weight of reagent-grade ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of concentrated sulfuric acid.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary.
-
Sodium Acetate Solution (10% or 25% w/v): Dissolve 10 g or 25 g of sodium acetate in 100 mL of deionized water.
Procedure:
-
Pipette a known volume of the sample into a volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Add 2 mL of this compound solution and mix.
-
Add 10 mL of sodium acetate solution to adjust the pH and mix thoroughly.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for at least 10-30 minutes for complete color development.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Prepare a blank solution using deionized water instead of the sample and follow the same procedure.
-
Prepare a series of standard solutions with known iron concentrations and measure their absorbance to create a calibration curve.
-
Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Workflow for the this compound iron assay.
Caption: Chemical principle of the this compound assay.
References
resolving matrix effects in complex samples for o-phenanthroline analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of matrix effects in complex samples for o-phenanthroline analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound or its metal complexes)[1]. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these components (e.g., proteins, lipids, salts, other metal ions) can interfere with the ionization process of the target analyte.[1][2] This interference, known as the matrix effect, can lead to:
-
Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to lower sensitivity and inaccurate quantification[1]. This occurs when co-eluting matrix components compete with the analyte for ionization[1].
-
Ion Enhancement: A less common effect where the analyte's signal is artificially increased.
For traditional colorimetric analysis of metals like iron with this compound, matrix effects can arise from other ions that form competing complexes or from substances that affect the stability and absorbance of the desired Fe(II)-phenanthroline complex. These effects compromise the accuracy, reproducibility, and sensitivity of the analysis.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects, particularly for LC-MS applications:
-
Post-Column Infusion: A constant flow of this compound standard is infused into the system after the analytical column. A blank sample extract is then injected. Any dip or rise in the constant signal as the blank matrix elutes indicates regions of ion suppression or enhancement.
-
Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat (clean) solvent at the same concentration. A significant difference in signal intensity quantitatively measures the matrix effect.
Q3: What is the fundamental difference between compensating for and minimizing matrix effects?
A3: Minimizing matrix effects involves physically removing the interfering components from the sample before analysis or separating them chromatographically from the analyte. This is achieved through optimized sample preparation and chromatography. Compensating for matrix effects involves using a calibration strategy that accounts for the signal suppression or enhancement, even if the interfering components are still present. This is done using techniques like matrix-matched calibration or the use of internal standards. The choice between these strategies often depends on the complexity of the matrix and the required sensitivity of the assay.
Section 2: Troubleshooting Guide
Problem: I am observing low recovery or significant signal suppression for this compound in my complex samples (e.g., plasma, soil extract).
This common issue points to a significant matrix effect. The following workflow can help you diagnose and resolve the problem.
Caption: Decision workflow for troubleshooting low recovery due to matrix effects.
Detailed Steps:
-
Dilute the Sample: The simplest first step is to dilute your sample extract. This reduces the concentration of interfering matrix components. If the analyte signal is still sufficient for detection after dilution, this may be an adequate solution.
-
Improve Sample Cleanup: If dilution compromises sensitivity, you must actively remove interferences. Techniques vary by sample type:
-
For Biological Fluids (Plasma, Urine): Use Protein Precipitation (PPT) for a quick but less clean result, or Solid-Phase Extraction (SPE) for a more thorough cleanup. HybridSPE is particularly effective at removing phospholipids, a major source of matrix effects in biological samples.
-
For Environmental Samples (Water, Soil): Use Solid-Phase Extraction (SPE) to concentrate the analyte while removing salts and other interferences. Liquid-Liquid Extraction (LLE) is also a viable option.
-
-
Optimize Calibration Strategy: If cleanup alone is insufficient or impractical, use a calibration method that compensates for the matrix effect. The choice of method is critical.
Section 3: Data & Methodologies
Comparison of Calibration Strategies
The following table summarizes the primary calibration methods used to counteract matrix effects.
| Calibration Method | Principle | Advantages | Disadvantages | Best For |
| External Calibration | Standards are prepared in a neat solvent. Sample concentrations are determined from this curve. | Simple and fast to prepare. | Does not account for matrix effects; prone to inaccurate results in complex samples. | Simple, clean matrices where no matrix effect is expected. |
| Matrix-Matched Calibration | Standards are prepared by spiking known analyte concentrations into a blank matrix identical to the sample. | Effectively compensates for proportional matrix effects by ensuring standards and samples experience the same interference. | Requires a true blank matrix, which can be difficult or impossible to obtain. Can be labor-intensive. | Analyses where a representative blank matrix is readily available (e.g., quality control of a specific product). |
| Standard Addition | Known amounts of standard are added ("spiked") directly into aliquots of the actual sample. A curve of response vs. added concentration is extrapolated to find the native concentration. | Highly accurate as it creates a custom calibration curve for each unique sample matrix. Does not require a separate blank matrix. | Labor-intensive, as each sample requires multiple analyses. Cannot correct for translational (background) interferences. | Complex or highly variable samples where a blank matrix is unavailable (e.g., environmental samples from different sites). |
| Internal Standard (IS) | A known amount of a compound (ideally a stable isotope-labeled version of the analyte) is added to all samples and standards. | The Stable Isotope-Labeled IS (SIL-IS) co-elutes and experiences the same matrix effects as the analyte, providing excellent correction. The ratio of analyte-to-IS signal remains constant. | SIL-IS can be very expensive and are not available for all analytes. | High-throughput analyses in regulated environments (e.g., clinical, pharmaceutical) where accuracy is paramount and a SIL-IS is available. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol outlines a general workflow for removing interferences from a liquid sample prior to analysis. The specific sorbent and solvents must be optimized for this compound.
Caption: The four key steps of a Solid-Phase Extraction (SPE) workflow.
-
Conditioning: The SPE cartridge is washed with a solvent (e.g., methanol) followed by the sample matrix buffer (e.g., water) to wet the sorbent and create an environment receptive to analyte binding.
-
Loading: The sample is passed through the cartridge. The analyte and some matrix components bind to the sorbent.
-
Washing: A specific solvent is passed through the cartridge to wash away weakly bound matrix interferences while leaving the analyte of interest bound to the sorbent.
-
Elution: A stronger solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for analysis.
Protocol 2: Spectrophotometric Determination of Total Iron with this compound
This method is standard for determining total iron in aqueous samples.
-
Objective: To determine the total iron concentration by reducing all Fe(III) to Fe(II) and forming a colored complex with this compound.
-
Wavelength of Maximum Absorbance (λmax): 508-510 nm.
Reagents:
-
Standard Iron Solution: Prepare a stock solution from a certified standard or by dissolving a known mass of ferrous ammonium sulfate.
-
Hydroxylamine Hydrochloride Solution (10% w/v): This reduces Fe(III) to Fe(II).
-
This compound Solution (0.25% w/v): The color-forming complexing agent.
-
Sodium Acetate Buffer: To maintain the pH in the optimal range of 3.5 to 6.
Procedure:
-
Pipette an aliquot of the sample into a 25 mL volumetric flask.
-
Important: Add the reagents in the following order, mixing after each addition: a. 1 mL of 10% hydroxylamine hydrochloride solution. b. 2 mL of 0.25% this compound solution. c. 10 mL of sodium acetate buffer solution.
-
Dilute to the 25 mL mark with deionized water.
-
Allow the solution to stand for at least 15-30 minutes for complete color development.
-
Prepare a series of calibration standards and a reagent blank using the same procedure.
-
Measure the absorbance of the blank, standards, and samples at the λmax (approx. 510 nm) using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance vs. concentration for the standards and determine the concentration of the unknown samples.
References
Technical Support Center: Optimization of Ligand-to-Metal Ratio in o-Phenanthroline Complex Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of o-phenanthroline (phen) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the typical ligand-to-metal molar ratio for synthesizing tris(1,10-phenanthroline) metal complexes?
A1: For the synthesis of tris(1,10-phenanthroline) complexes, such as with iron(II) or iron(III), a 3:1 molar ratio of 1,10-phenanthroline to the metal salt is typically used.[1][2] It is often beneficial to use a slight excess of the ligand to ensure complete complexation of the metal ion.
Q2: How does pH affect the formation of this compound metal complexes?
A2: The pH of the reaction medium is a critical parameter. For the well-known iron(II)-phenanthroline complex, formation is favorable over a wide pH range of 2 to 9.[3] However, the optimal range is generally acidic to slightly neutral, typically between pH 3.8 and 5.0.[4][5] At very low pH (e.g., below 2.8), the nitrogen atoms on the phenanthroline ligand can become protonated, which competes with the coordination to the metal ion. Conversely, at high pH, metal ions may precipitate as metal hydroxides, preventing complex formation.
Q3: My solution color is weak or absent after adding the ligand to the metal salt. What could be the problem?
A3: A weak or absent color (e.g., the characteristic deep red of the [Fe(phen)₃]²⁺ complex) can indicate several issues:
-
Incorrect Metal Oxidation State: The intensely colored iron complex forms with Fe(II). If you start with an Fe(III) salt, a reducing agent, such as hydroxylamine hydrochloride, must be added to the reaction mixture to reduce Fe(III) to Fe(II).
-
Incorrect pH: The pH may be outside the optimal range for complex formation. Verify the pH of your solution and adjust it using a suitable buffer, like sodium acetate.
-
Insufficient Ligand: There may not be enough ligand to form the tris-complex. Ensure you have used at least a 3:1 molar ratio of ligand to metal.
-
Reagent Degradation: The metal salt or the ligand may have degraded. Use fresh, high-purity reagents.
Q4: An unexpected precipitate formed during my synthesis. What is it and how can I avoid it?
A4: Unwanted precipitation can be due to two main causes:
-
Metal Hydroxide Formation: If the pH of the solution is too high, the metal ion can precipitate as a hydroxide. This can be avoided by maintaining the pH within the optimal acidic to neutral range for your specific complex.
-
Poor Solubility of the Complex: The synthesized complex itself might be insoluble in the chosen solvent system. You may need to try a different solvent or a mixture of solvents. For instance, if the complex precipitates from water, recrystallization from a solvent like ethanol might be necessary.
Q5: How can I experimentally determine the optimal ligand-to-metal ratio for a new complex?
A5: The method of continuous variation, also known as Job's method, is a common and effective technique to determine the stoichiometry of a metal-ligand complex in solution. This involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. By measuring a physical property that is proportional to the complex concentration (such as absorbance at a specific wavelength), the maximum value will correspond to the stoichiometric ratio of the complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incorrect stoichiometry (insufficient ligand). | Increase the ligand-to-metal molar ratio. A slight excess of ligand (e.g., 3.1:1) can drive the reaction to completion. |
| Sub-optimal pH for complexation. | Experimentally determine the optimal pH by running the reaction in a series of buffers. For Fe(II)-phen, a pH of ~5 is often optimal. | |
| Competing reactions (e.g., metal hydroxide precipitation). | Control the pH carefully. Ensure all reagents are fully dissolved before mixing. | |
| Product Fails to Crystallize | Solution is too dilute. | Reduce the volume of the solvent by gentle heating or under reduced pressure to concentrate the solution. |
| Incorrect solvent for crystallization. | Try adding a co-solvent in which the complex is less soluble (an anti-solvent) to induce crystallization. Ensure the solution is cooled slowly. | |
| Inconsistent Spectroscopic Results (e.g., shifting λₘₐₓ) | Presence of a mixture of complex species (e.g., mono-, bis-, and tris-complexes). | This indicates incomplete reaction. Ensure the optimal ligand-to-metal ratio is used and allow sufficient reaction time. |
| pH of the sample solution is not controlled. | The absorption spectrum of some complexes can be pH-dependent. Measure spectra in a buffered solution. | |
| Degradation of the complex. | Some complexes may be light-sensitive or unstable over time. Store samples appropriately and analyze them promptly after preparation. |
Data Presentation
Table 1: Optimal Reaction Parameters for Iron-Phenanthroline Complexes
| Parameter | Fe(II) Complex ([Fe(phen)₃]²⁺) | Fe(III) Complex ([Fe(phen)₃]³⁺) | Reference(s) |
| Ligand:Metal Molar Ratio | 3:1 | 3:1 | |
| Optimal pH Range | 2.0 - 9.0 (optimum ~3.8 - 5.0) | Acidic (e.g., in 10 M HClO₄) | |
| Reducing Agent Required | Yes (if starting from Fe(III)) | No | |
| Wavelength of Max. Absorbance (λₘₐₓ) | ~510 nm | ~310 nm | |
| Color of Complex | Orange-Red | Orange |
Experimental Protocols
Protocol 1: Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate
This protocol is adapted from established procedures for synthesizing the [Fe(phen)₃]²⁺ complex.
Materials:
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Distilled or deionized water
-
Ethanol
Procedure:
-
Prepare Ligand Solution: Dissolve 0.595 g (3.0 mmol) of 1,10-phenanthroline monohydrate in approximately 30 mL of warm ethanol.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve 0.392 g (1.0 mmol) of ferrous ammonium sulfate hexahydrate in 20 mL of distilled water.
-
Complex Formation: While stirring, slowly add the iron(II) solution to the phenanthroline solution. A deep red color will form immediately, indicating the formation of the [Fe(phen)₃]²⁺ complex.
-
Crystallization: Heat the resulting solution gently for 10-15 minutes to ensure the reaction is complete. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the complex sulfate salt.
-
Isolation and Purification: Collect the dark red crystals by suction filtration. Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals in a desiccator over silica gel.
Protocol 2: Determination of Complex Stoichiometry by Job's Method
This protocol outlines the method of continuous variation to determine the ligand-to-metal ratio.
Materials:
-
Stock solution of a metal salt (e.g., 1.0 mM Fe(NH₄)₂(SO₄)₂)
-
Stock solution of the ligand (e.g., 1.0 mM 1,10-phenanthroline) with the same concentration as the metal salt.
-
Appropriate buffer solution (e.g., 0.1 M sodium acetate, pH 5)
-
11 volumetric flasks (10 mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Solutions: Label eleven 10 mL volumetric flasks from 0 to 10. Using burettes, add the volumes of the metal and ligand stock solutions as indicated in Table 2.
-
Dilution: Add 1 mL of the buffer solution to each flask and dilute to the 10 mL mark with distilled water. Mix thoroughly.
-
Equilibration: Allow the solutions to stand for at least 15 minutes for the complexation reaction to reach equilibrium.
-
Spectrophotometry: Determine the λₘₐₓ of the complex using the solution in flask #5. Then, measure the absorbance of all 11 solutions at this λₘₐₓ, using the solution in flask #0 (ligand only) as the blank.
-
Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand (Xligand = Vligand / (Vligand + Vmetal)). The mole fraction at which the maximum absorbance occurs corresponds to the ligand's stoichiometric coefficient in the complex. For a 3:1 complex, the peak should be at Xligand = 0.75.
Table 2: Solution Preparation for Job's Method
| Flask No. | Vol. Metal Stock (mL) | Vol. Ligand Stock (mL) | Mole Fraction of Ligand (Xligand) |
| 0 | 0.0 | 10.0 | 1.00 |
| 1 | 1.0 | 9.0 | 0.90 |
| 2 | 2.0 | 8.0 | 0.80 |
| 3 | 3.0 | 7.0 | 0.70 |
| 4 | 4.0 | 6.0 | 0.60 |
| 5 | 5.0 | 5.0 | 0.50 |
| 6 | 6.0 | 4.0 | 0.40 |
| 7 | 7.0 | 3.0 | 0.30 |
| 8 | 8.0 | 2.0 | 0.20 |
| 9 | 9.0 | 1.0 | 0.10 |
| 10 | 10.0 | 0.0 | 0.00 |
Visualizations
Caption: Experimental workflow for the synthesis of a tris(1,10-phenanthroline) metal complex.
Caption: Troubleshooting flowchart for poor or no complex formation.
References
Technical Support Center: O-phenanthroline in Biological Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals using o-phenanthroline in biological imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter when using this compound and its derivatives in biological imaging applications.
Q1: Why is my fluorescent signal quenched or significantly reduced after adding this compound?
A1: Signal quenching is a common issue and can arise from several factors:
-
Metal Chelation: this compound is a strong chelating agent for various transition metal ions like Fe(II), Cu(II), and Zn(II).[1][2][3][4] If your fluorescent probe's activity is dependent on these metal ions, this compound will sequester them, leading to a loss of fluorescence.
-
Fluorescence Quenching by Nucleic Acids: this compound's fluorescence can be quenched by nucleic acids such as DNA and RNA. If your imaging target is in a nucleic acid-rich environment (like the nucleus), this interaction could reduce the expected signal.
-
Inner Filter Effect (IFE): If this compound forms a colored complex with metal ions in your media, this complex can absorb the excitation or emission light of your fluorophore, a phenomenon known as the inner filter effect. For instance, the iron(II)-o-phenanthroline complex has a strong absorption around 510 nm.
-
pH-Dependent Fluorescence: The fluorescence of this compound and its complexes can be pH-dependent. Changes in the pH of your experimental medium can alter the protonation state of the molecule, affecting its fluorescence properties.
Troubleshooting Steps:
-
Confirm Metal Dependency: Verify if your fluorescent probe's mechanism is metal-dependent.
-
Control Experiments: Run control experiments with this compound alone and with your fluorescent probe in a cell-free medium to isolate the cause of quenching.
-
Optimize Concentration: Titrate the concentration of this compound to find a balance between its desired effect and minimal signal quenching.
-
Adjust pH: Ensure the pH of your imaging buffer is stable and optimal for both your probe and this compound. The formation of the iron(II)-phenanthroline complex is stable in a pH range of 3.0 to 10.0.
-
Consider Alternatives: If metal chelation is the primary issue, consider using a non-chelating analog of this compound if only its structural properties are needed, or explore alternative probes for your target.
Q2: I am observing high background fluorescence in my imaging experiment. What could be the cause?
A2: High background fluorescence can be caused by:
-
Autofluorescence of this compound: this compound itself can fluoresce when excited with UV light (e.g., excitation at 230 nm or 267 nm, emission at 367 nm).
-
Formation of Fluorescent Complexes: this compound can form fluorescent complexes with certain metal ions. For example, some copper(I)-phenanthroline complexes are luminescent.
-
Non-specific Binding: this compound and its derivatives can non-specifically bind to cellular components, leading to diffuse background signal.
-
Solvent Effects: The fluorescence properties of this compound complexes can be influenced by the solvent environment.
Troubleshooting Steps:
-
Spectral Analysis: Acquire emission spectra of your samples to identify the source of the background fluorescence.
-
Washing Steps: Optimize your washing steps to remove unbound this compound or its complexes.
-
Blocking: Use appropriate blocking agents to reduce non-specific binding.
-
Lower Concentration: Reduce the concentration of this compound to the minimum required for your experiment.
Q3: My cells are showing signs of toxicity (e.g., morphological changes, detachment) after treatment with this compound. How can I mitigate this?
A3: this compound and especially its metal complexes (e.g., with copper) can exhibit significant cytotoxicity.
-
Mechanism of Cytotoxicity: The cytotoxicity of this compound complexes is often linked to their ability to interact with biomolecules like DNA and proteins, and to generate reactive oxygen species (ROS). For instance, copper-phenanthroline complexes have shown potent anticancer activity.
-
Concentration and Incubation Time: Cytotoxicity is typically dose- and time-dependent.
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound or its complex on your specific cell line.
-
Reduce Concentration and Time: Use the lowest effective concentration of the compound and minimize the incubation time.
-
Live-Cell Imaging Optimization: For live-cell imaging, it's crucial to balance obtaining a good signal with maintaining cell health. This may involve using lower light exposure and more sensitive detectors.
-
Control for Metal Toxicity: If using a metal complex, test the toxicity of the metal ion and the ligand separately to understand the contribution of each component.
Data Presentation
Table 1: Cytotoxicity (IC50 Values) of Copper-Phenanthroline Complexes in PC3 Cells
| Compound | 3 h Incubation (µM) | 24 h Incubation (µM) | 48 h Incubation (µM) |
| Cu(phen)₂²⁺ | > 50 | 2.5 ± 0.2 | 2.1 ± 0.8 |
| Cu(Me₂phen)₂²⁺ | 4.2 ± 1 | 0.3 ± 0.1 | Not Reported |
| Cu(amphen)₂²⁺ | > 50 | 2.5 ± 0.8 | 1.2 ± 0.3 |
| phen (ligand only) | > 100 | > 100 | > 100 |
| Cu(NO₃)₂·3H₂O | > 100 | > 100 | > 100 |
Data extracted from a study on PC3 prostate cancer cells. phen = 1,10-phenanthroline; Me₂phen = 4,7-dimethyl-1,10-phenanthroline; amphen = 5-amino-1,10-phenanthroline.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging with a Fluorescent this compound-based Probe
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound-based fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Loading: Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for the optimized duration at 37°C in a CO₂ incubator. Incubation times can range from minutes to hours depending on the probe.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess probe.
-
Imaging: Mount the dish or slide on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels. Acquire images using the appropriate excitation and emission filters for your probe.
-
Time-Lapse Imaging: For dynamic studies, set up a time-lapse acquisition with optimal parameters to minimize phototoxicity, such as minimizing laser power and exposure time, and increasing the interval between acquisitions.
Visualizations
Caption: A typical workflow for a live-cell imaging experiment using a fluorescent probe.
Caption: Mechanism of metal ion chelation by this compound to form a stable complex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Vertical Silica Nanochannels and oâPhenanthroline Chelator for the Detection of Trace Fe(II) - ACS Applied Nano Materials - Figshare [acs.figshare.com]
- 4. The zinc chelator 1,10-phenanthroline enhances the stimulatory effects of protein kinase C activators and staurosporine, but not sphingosine and H2O2, on phospholipase D activity in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of the o-phenanthroline method against atomic absorption spectroscopy for iron analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is crucial in various stages of research and manufacturing. This guide provides a detailed comparison of two widely used analytical methods for iron determination: the o-phenanthroline spectrophotometric method and Atomic Absorption Spectroscopy (AAS). This comparison is based on experimental data from validation studies to help in selecting the appropriate method for specific analytical needs.
The this compound method is a colorimetric technique that relies on the reaction of ferrous iron with 1,10-phenanthroline to form a stable orange-red complex. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer. Atomic Absorption Spectroscopy, on the other hand, is an instrumental technique that measures the absorption of light by free iron atoms in a gaseous state.
Principle of the Methods
The This compound method is based on the formation of a stable complex between ferrous iron (Fe²⁺) and three molecules of this compound. Since samples may contain ferric iron (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is added to convert all iron to the ferrous state before complexation. The resulting orange-red complex exhibits maximum absorbance at approximately 510 nm, and its concentration is determined by spectrophotometry.[1]
Atomic Absorption Spectroscopy (AAS) for iron analysis involves the atomization of the sample, typically in a flame. A light beam from a hollow cathode lamp containing iron is passed through the atomized sample. The free iron atoms in the sample absorb light at a characteristic wavelength (248.3 nm). The amount of light absorbed is directly proportional to the concentration of iron in the sample.
Experimental Protocols
This compound Spectrophotometric Method
The following is a general protocol for the determination of iron using the this compound method:
-
Standard Preparation: A stock solution of a known iron concentration is prepared by dissolving a known weight of a primary standard, such as ferrous ammonium sulfate, in deionized water containing a small amount of acid to prevent hydrolysis. A series of standard solutions are then prepared by diluting the stock solution.
-
Sample Preparation: The sample is brought into solution. For solid samples, this may involve ashing in a muffle furnace followed by dissolution of the ash in hydrochloric acid.[2] Any ferric iron in the sample is reduced to ferrous iron by adding a reducing agent like hydroxylamine hydrochloride.[1]
-
Color Development: A buffering agent, such as sodium acetate, is added to adjust the pH to the optimal range for color development. Subsequently, the this compound solution is added, and the solution is diluted to a known volume. The color is allowed to develop for a specified time.[1][2]
-
Measurement: The absorbance of the standard solutions and the sample solution is measured at 510 nm using a spectrophotometer, with a reagent blank used to zero the instrument.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The iron concentration in the sample is then determined from its absorbance using the calibration curve.
Atomic Absorption Spectroscopy (AAS) Method
A typical protocol for iron determination by Flame AAS is as follows:
-
Standard Preparation: A certified stock solution of iron is used to prepare a series of standard solutions of known concentrations by dilution with deionized water containing a small amount of acid.
-
Sample Preparation: Solid samples are typically digested using a mixture of acids (e.g., hydrochloric and nitric acid) to bring the iron into solution. The digested sample is then diluted to a suitable concentration for analysis.
-
Instrumental Setup: The AAS instrument is equipped with an iron hollow cathode lamp and the wavelength is set to 248.3 nm. The flame (typically air-acetylene) is ignited and optimized.
-
Measurement: The instrument is calibrated by aspirating the standard solutions and a blank. The sample solution is then aspirated into the flame, and the absorbance is measured.
-
Quantification: The instrument software automatically calculates the iron concentration in the sample based on the calibration curve generated from the standard solutions.
Method Validation and Performance Comparison
Validation of an analytical method is crucial to ensure its suitability for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). Several studies have compared the performance of the this compound method and AAS for iron determination.
A comparative study on the determination of iron in wheat flour found that there was no statistically significant difference between the results obtained by the this compound method and AAS. Another study on iron in pharmaceutical tablets also reported good agreement between the two methods.
The following table summarizes the quantitative performance data from various validation studies. It is important to note that these parameters can vary depending on the sample matrix and specific experimental conditions.
| Validation Parameter | This compound Method | Atomic Absorption Spectroscopy (AAS) |
| Accuracy (% Recovery) | 97% in water samples | 100.12% in multivitamin capsules |
| Precision (% RSD) | Not explicitly found in a direct comparative study | 0.99% (repeatability), 0.83% (intermediate precision) in multivitamin capsules |
| Linearity (Correlation Coefficient, r²) | 0.995 in wheat flour analysis | 0.9996 in multivitamin capsule analysis |
| Linear Range | 0.3 - 2 mg/mL in wheat flour analysis | 2 - 8 µg/mL in multivitamin capsule analysis |
| Limit of Detection (LOD) | Not explicitly found in a direct comparative study | Not explicitly found in a direct comparative study |
| Limit of Quantitation (LOQ) | Not explicitly found in a direct comparative study | Not explicitly found in a direct comparative study |
Logical Workflow for Method Validation
The process of validating an analytical method for iron analysis, comparing the this compound method and AAS, can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages in the validation of the this compound and AAS methods for iron analysis.
Conclusion
Both the this compound spectrophotometric method and Atomic Absorption Spectroscopy are reliable and accurate for the determination of iron in various samples. The choice between the two methods often depends on factors such as the available instrumentation, the required sensitivity, sample throughput, and the nature of the sample matrix.
The this compound method is a classic, cost-effective technique that can be performed with a simple spectrophotometer. It is particularly suitable for laboratories with limited access to more sophisticated instrumentation. However, it can be more susceptible to interferences from other ions and may require more extensive sample preparation to eliminate these interferences.
Atomic Absorption Spectroscopy offers higher sensitivity and specificity, making it ideal for trace iron analysis and for complex matrices where interferences could be a concern with the colorimetric method. AAS generally has a higher sample throughput, especially with the use of autosamplers.
The available data indicates that for many applications, the results obtained by both methods are comparable and show good agreement. Therefore, the selection of the method should be based on a careful consideration of the specific analytical requirements and the resources available in the laboratory. It is always recommended to perform an in-house validation or verification of the chosen method for the specific sample matrix to ensure the reliability of the results.
References
A Comparative Guide to o-Phenanthroline and Ferrozine for Iron Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical in numerous fields, from environmental monitoring to biomedical research and pharmaceutical development. Two of the most widely employed chromogenic reagents for the spectrophotometric determination of ferrous iron (Fe²⁺) are o-phenanthroline and ferrozine. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific applications.
Principle of Iron Quantification
Both this compound and ferrozine are heterocyclic organic compounds that act as bidentate ligands, forming stable, intensely colored complexes with ferrous iron. The concentration of iron in a sample is determined by measuring the absorbance of the colored complex at its maximum absorption wavelength (λmax) and relating it to a standard curve. For the determination of total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron using a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid.[1][2]
Performance Characteristics: A Comparative Analysis
The choice between this compound and ferrozine often depends on the specific requirements of the assay, such as sensitivity, sample matrix, and potential interfering substances. The following table summarizes the key performance characteristics of each reagent based on published experimental data.
| Parameter | This compound | Ferrozine | References |
| Molar Absorptivity (ε) | ~11,100 M⁻¹cm⁻¹ at 508-510 nm | ~27,900 M⁻¹cm⁻¹ at 562 nm | [1][3][4] |
| Color of Fe²⁺ Complex | Orange-Red | Magenta/Purple | |
| Optimal pH Range | 2 - 9 | 4 - 9 | |
| Complex Stability | Very stable, color can last for months | Stable | |
| Reaction Time | Rapid, full color development within minutes | Rapid, full color development within a minute | |
| Primary Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ in high concentrations) | Divalent cobalt and monovalent copper can form colored complexes. High concentrations of other heavy metals may compete with iron. Ferric ions can interfere in the dark. | |
| Advantages | Very stable complex, wide pH range for color formation, less expensive. | Higher sensitivity (higher molar absorptivity), highly specific for Fe²⁺. | |
| Disadvantages | Lower sensitivity compared to ferrozine, potential for more metal ion interferences. | More expensive, potential interference from copper and cobalt, light sensitivity in the presence of Fe³⁺. |
Experimental Protocols
Below are detailed methodologies for the quantification of total iron using both this compound and ferrozine.
This compound Method
1. Reagent Preparation:
-
Standard Iron Stock Solution (e.g., 100 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in distilled water containing a small amount of concentrated sulfuric acid to prevent oxidation. Dilute to a known volume.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
This compound Solution (e.g., 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming gently if necessary.
-
Sodium Acetate Buffer Solution (e.g., 1 M): Dissolve an appropriate amount of sodium acetate in distilled water and adjust the pH to the desired range (typically 3-4) with acetic acid.
2. Sample Preparation and Analysis:
-
Pipette a known volume of the sample into a volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.
-
Add 10 mL of the this compound solution.
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH.
-
Dilute to the final volume with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for full color development.
-
Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer, zeroed against a reagent blank.
-
Prepare a series of standard iron solutions of known concentrations and treat them in the same manner to construct a calibration curve of absorbance versus iron concentration.
-
Determine the iron concentration in the sample from the calibration curve.
Ferrozine Method
1. Reagent Preparation:
-
Standard Iron Stock Solution: Prepare as described for the this compound method.
-
Reducing Agent (e.g., Hydroxylamine Hydrochloride or Ascorbic Acid): Prepare a solution of the chosen reducing agent (e.g., 10% w/v hydroxylamine hydrochloride).
-
Ferrozine Solution (e.g., 0.1% w/v): Dissolve 0.1 g of ferrozine in 100 mL of distilled water.
-
Buffer Solution (e.g., Ammonium Acetate, pH ~5.5): Dissolve ammonium acetate in water and adjust the pH to approximately 5.5 with ammonium hydroxide.
2. Sample Preparation and Analysis:
-
Pipette a known volume of the sample into a suitable container.
-
Add the reducing agent to convert Fe³⁺ to Fe²⁺.
-
Add the ferrozine solution.
-
Add the buffer solution to adjust the pH to the optimal range of 4-9.
-
Allow the solution to stand for at least 1 minute for full color development.
-
Measure the absorbance of the magenta-colored complex at 562 nm using a spectrophotometer, zeroed against a reagent blank.
-
Prepare and measure a series of iron standards to generate a calibration curve.
-
Calculate the iron concentration in the sample based on the calibration curve.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical reactions, the following diagrams are provided.
Caption: Reaction pathway for iron quantification using this compound.
Caption: Reaction pathway for iron quantification using ferrozine.
Caption: Side-by-side workflow for iron quantification methods.
Conclusion
Both this compound and ferrozine are robust and reliable reagents for the colorimetric quantification of iron. The choice between them should be guided by the specific needs of the experiment. Ferrozine offers superior sensitivity, making it the preferred choice for samples with low iron concentrations. Conversely, this compound provides a highly stable colored complex and is a more cost-effective option, suitable for a wide range of applications where extreme sensitivity is not the primary concern. Careful consideration of potential interfering substances in the sample matrix is crucial for accurate results with either method. For complex samples, validation of the chosen method against a reference technique such as atomic absorption spectroscopy is recommended.
References
A Comparative Analysis of Bidentate Ligands: Unveiling the Chelating Efficiency of o-Phenanthroline
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact the stability, efficacy, and delivery of metal-based therapeutics and diagnostic agents. This guide provides a detailed comparison of the chelating efficiency of ortho-phenanthroline (this compound) with other common bidentate ligands, namely 2,2'-bipyridine, ethylenediamine, and acetylacetonate. By examining their metal complex stability constants and the thermodynamic principles governing their interactions, this document aims to provide a comprehensive resource for informed ligand selection.
The stability of a metal complex is a crucial parameter in coordination chemistry, particularly in the context of biological systems where competition for metal ions is fierce. Bidentate ligands, which bind to a central metal ion through two donor atoms, exhibit enhanced stability compared to their monodentate counterparts—a phenomenon known as the chelate effect. This guide delves into the nuances of this effect by comparing the performance of four widely used bidentate ligands.
Comparative Analysis of Stability Constants
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log β), where a higher value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1, 1:2, and 1:3 metal-ligand complexes for this compound and its counterparts with a selection of divalent metal ions. The data has been compiled from various sources and standardized where possible to facilitate comparison.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Overall Log β₃ |
| Co(II) | This compound | 7.25 | 6.75 | 5.95 | 19.95 |
| 2,2'-Bipyridine | 5.85 | 5.55 | 4.77 | 16.17 | |
| Ethylenediamine | 5.89 | 4.83 | 3.10 | 13.82 | |
| Acetylacetonate | 4.90 | 3.80 | - | - | |
| Ni(II) | This compound | 8.80 | 8.30 | 7.60 | 24.70 |
| 2,2'-Bipyridine | 7.07 | 6.87 | 6.40 | 20.34 | |
| Ethylenediamine | 7.47 | 6.28 | 4.26 | 18.01 | |
| Acetylacetonate | 5.90 | 4.80 | - | - | |
| Cu(II) | This compound | 8.90 | 7.00 | 5.40 | 21.30 |
| 2,2'-Bipyridine | 8.10 | 5.50 | 3.40 | 17.00 | |
| Ethylenediamine | 10.55 | 9.05 | - | 19.60 (β₂) | |
| Acetylacetonate | 8.20 | 6.70 | - | - | |
| Zn(II) | This compound | 6.55 | 5.85 | 5.15 | 17.55 |
| 2,2'-Bipyridine | 5.04 | 4.46 | 3.80 | 13.30 | |
| Ethylenediamine | 5.71 | 4.93 | 2.00 | 12.64 | |
| Acetylacetonate | 5.00 | 4.10 | - | - |
Note: The stability constants are subject to variations based on experimental conditions such as temperature, ionic strength, and solvent. The values presented here are for aqueous solutions at or near 25°C and are intended for comparative purposes.
From the data, a clear trend emerges: for the transition metals listed, this compound consistently forms some of the most stable complexes, as indicated by its high log β values. This enhanced stability can be attributed to several factors, including its rigid, planar structure which minimizes steric hindrance, and the electronic effects of the aromatic rings which influence the basicity of the nitrogen donor atoms.
Factors Influencing Chelation Efficiency
The stability of a metal chelate is a multifactorial property. The following diagram illustrates the key relationships between the metal ion, the ligand, and the resulting complex stability.
Figure 1. Key factors influencing the stability of metal chelates.
Experimental Protocols
Accurate determination of stability constants is paramount for the reliable comparison of chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The stability constants are then calculated from the resulting titration curve.
Materials and Reagents:
-
pH meter with a combination glass electrode, calibrated with standard buffers.
-
Constant temperature water bath or jacketed titration vessel.
-
Microburette.
-
Stock solution of the metal salt (e.g., 0.01 M).
-
Stock solution of the ligand (e.g., 0.01 M).
-
Standardized strong acid (e.g., 0.1 M HCl).
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH).
-
Inert electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃).
-
Deionized, degassed water.
Procedure:
-
Solution Preparation: Prepare the following solutions in a thermostated vessel:
-
Solution A: A known volume of strong acid and inert electrolyte.
-
Solution B: Solution A with a known concentration of the ligand.
-
Solution C: Solution B with a known concentration of the metal salt.
-
-
Titration: Titrate each solution with the standardized strong base, recording the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values.
-
Calculate the free ligand concentration ([L]) and the average number of ligands bound per metal ion (n̄) at each pH.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (e.g., at n̄ = 0.5, pL = log K₁).
-
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
Materials and Reagents:
-
UV-Vis spectrophotometer.
-
Matched cuvettes.
-
Stock solutions of the metal salt and ligand of the same molar concentration (e.g., 1 x 10⁻⁴ M).
Procedure:
-
Preparation of Isomolar Solutions: Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying proportions (e.g., 0:10, 1:9, 2:8, ..., 10:0 mL), keeping the total volume constant.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex. Measure the absorbance of each prepared solution at this λₘₐₓ.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will show two linear portions that intersect at a maximum. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 for the ligand indicates a 3:1 ligand-to-metal ratio.
-
Conclusion
The choice of a bidentate ligand has a profound impact on the stability of the resulting metal complex. This compound demonstrates superior chelating efficiency for several transition metals compared to 2,2'-bipyridine, ethylenediamine, and acetylacetonate, primarily due to its structural rigidity and electronic properties. However, the optimal ligand selection will ultimately depend on the specific metal ion, the desired stability profile, and the biological context of the application. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess and compare the chelating efficiencies of different ligands in their own systems.
performance comparison of different substituted o-phenanthroline derivatives as catalysts
An Objective Comparison of Substituted o-Phenanthroline Derivatives in Catalysis
The strategic selection of ligands is a cornerstone in the development of efficient transition-metal catalysts. Among the vast array of available ligands, 1,10-phenanthroline and its derivatives stand out due to their robust, rigid structure and strong affinity for a wide range of metals.[1] The versatility of the phenanthroline scaffold allows for precise tuning of steric and electronic properties through substitution, which can significantly influence catalytic activity, selectivity, and stability.[2]
This guide presents a comparative analysis of the performance of various substituted this compound derivatives across several key catalytic reactions. By summarizing quantitative data and detailing experimental methodologies, this document aims to serve as a practical resource for researchers, scientists, and drug development professionals in the rational design of next-generation catalysts.
Comparative Catalytic Performance
The efficacy of a catalyst is profoundly shaped by the ligand's architecture. The following tables summarize the performance of different substituted phenanthroline ligands in distinct catalytic transformations, highlighting key metrics such as yield, selectivity, turnover number (TON), and turnover frequency (TOF).
Iron-Catalyzed Alkene Hydrosilylation
In the realm of iron-catalyzed hydrosilylation, the substitution pattern on the phenanthroline backbone is pivotal in determining both the yield and the regioselectivity of the reaction. The data below is derived from the hydrosilylation of 1-phenyl-1,3-butadiene with phenylsilane.[2]
| Ligand/Catalyst Precursor | Substituent Position | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
| 2,9-Di-sec-butyl-1,10-phenanthroline | 2,9- | 95 | >99:1 |
Table 1: Performance of iron complexes with substituted phenanthroline ligands in the hydrosilylation of 1-phenyl-1,3-butadiene. Data sourced from BenchChem.[2]
Nickel- and Iron-Catalyzed Ethylene Oligomerization
The electronic properties of the phenanthroline ligand can be modulated to enhance catalytic activity in processes like ethylene oligomerization. A comparison of nickel(II) and iron(II) complexes reveals the significant impact of both the ligand substituents and the metal center.[2]
| Ligand/Catalyst Precursor | Metal | Substituent | Activity (10⁶ g·mol⁻¹·h⁻¹) | Selectivity (α-olefins) |
| 5,6-Dicarbonyl-1,10-phenanthroline complex | Nickel | 5,6-Carbonyl (electron-withdrawing) | 2.5 | High |
| 1,10-Phenanthroline complex | Nickel | Unsubstituted | 1.8 | High |
| Cyclohexyl-fused 2-(2,6-difluorophenyl)imino-1,10-phenanthroline | Iron | 2-Imino, 2,6-difluorophenyl | 10.4 | >99% |
| Cyclohexyl-fused 2-(2,6-diisopropylphenyl)imino-1,10-phenanthroline | Iron | 2-Imino, 2,6-diisopropylphenyl | 6.5 | >99% |
Table 2: Comparative performance of Nickel(II) and Iron(II) complexes with substituted phenanthroline ligands in ethylene oligomerization. Data sourced from BenchChem and ACS Publications.
Photocatalytic and Electrocatalytic Reactions
Ruthenium and Copper complexes featuring phenanthroline-based ligands are effective in photocatalytic oxidation and electrocatalytic CO₂ reduction, respectively. The turnover metrics provide a standardized measure of catalyst efficiency and longevity.
| Complex | Ligand Type | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| [Ru(tpy)(phen-SO₃)OTf] | Phenanthroline-sulfonate | Chemical Water Oxidation | 7400 | 0.88 |
| [Cu(dmp)₂]²⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | Dimethyl-phenanthroline | Electrochemical CO₂ Reduction | - | 2.5 |
| Ru(II) complex with P(O)(OEt)₂ at positions 4 and 7 | Phosphonate-substituted phenanthroline | Photocatalytic Oxidation of 4-methoxythioanisole | up to 1,000,000 | - |
Table 3: Performance metrics for Ruthenium and Copper complexes in oxidation and reduction reactions. Data sourced from BenchChem and RSC Publishing.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
General Procedure for Catalyst Synthesis (Example: 2-imino-1,10-phenanthroline Cobalt(II) complexes)
All 2-imino-1,10-phenanthroline ligands can be synthesized according to previously reported methods. The cobalt complexes are prepared by mixing an ethanol solution of the corresponding ligand with one equivalent of CoCl₂ at room temperature. The resulting precipitate is separated by filtration, washed with diethyl ether, and dried in a vacuum to yield air-stable powders. All synthesized complexes are then characterized by FT-IR spectroscopy and elemental analysis.
General Procedure for Catalytic Ethylene Oligomerization
The following protocol is based on the evaluation of iron(II) precatalysts bearing cyclohexyl-fused 2-arylimino-1,10-phenanthroline ligands.
-
Reactor Setup: A 250 mL stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and an external heating/cooling jacket is used.
-
Catalyst Loading: The reactor is charged with 100 mL of toluene and a specific amount of methylaluminoxane (MAO) as a co-catalyst under an inert atmosphere of nitrogen.
-
Pre-catalyst Injection: The reactor is sealed, and after stirring for 10 minutes at the desired reaction temperature, a solution of the iron(II) precatalyst (e.g., 2 μmol) in toluene is injected.
-
Reaction Initiation: Ethylene gas is immediately introduced into the reactor to a constant pressure of 10 atm.
-
Reaction and Termination: The reaction is allowed to proceed for a set time (e.g., 30 minutes) with continuous stirring and cooling to maintain a constant temperature. The reaction is terminated by stopping the ethylene feed and venting the reactor.
-
Product Analysis: A known amount of an internal standard (e.g., n-nonane) is added to the reaction mixture. A sample is then analyzed by gas chromatography (GC) to determine the oligomer distribution and calculate the catalytic activity. The α-olefin content is typically above 99%.
Stability and DNA Binding Studies
For applications in medicinal chemistry, the stability and biological interactions of these complexes are crucial.
-
Hydrolytic Stability: The stability of complexes can be monitored by observing changes in their UV-Vis absorption spectra over time in a buffered solution (e.g., 10 mM HEPES, pH 7.4) containing a small percentage of DMSO. ESI-MS spectrometry can also be used to track species in solution over 24 hours.
-
DNA Interaction: The ability of the metal complexes to bind to DNA can be investigated using spectroscopic techniques such as circular dichroism, UV-Vis absorption titrations, and fluorescence spectroscopy. For absorption titrations, aliquots of a stock DNA solution are added to a solution of the metal complex, and the changes in the absorption spectrum are recorded.
Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction facilitated by a metal complex with a substituted phenanthroline ligand. This cycle includes the key steps of oxidative addition, transmetalation, and reductive elimination.
A generalized catalytic cycle for a cross-coupling reaction.
Conclusion
The performance of catalysts based on this compound ligands is highly dependent on the nature and position of substituents on the phenanthroline core. Sterically bulky groups at the 2,9-positions, such as di-sec-butyl, can significantly enhance regioselectivity in reactions like alkene hydrosilylation. Meanwhile, electron-withdrawing groups can increase the catalytic activity of nickel complexes in ethylene oligomerization. Furthermore, strategic functionalization, as seen with phosphonate-substituted phenanthrolines, can lead to exceptionally high turnover numbers in photocatalytic applications. The data and protocols compiled in this guide underscore the importance of ligand design and provide a foundation for the systematic development of highly efficient catalysts for a broad range of chemical transformations.
References
A Head-to-Head Comparison: A Novel o-Phenanthroline-Based Sensor (DBPhen) Versus Traditional Methods for Copper Ion Detection
For researchers, scientists, and drug development professionals, the rapid and accurate detection of copper ions (Cu²⁺) is crucial in various applications, from monitoring environmental contaminants to understanding biological processes. This guide provides a comprehensive validation of a new o-phenanthroline-based colorimetric sensor, Dibenzo[b,j][1][2]phenanthroline (DBPhen), and objectively compares its performance against established analytical techniques: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The novel DBPhen sensor offers a simple, cost-effective, and rapid method for the visual and spectrophotometric detection of Cu²⁺. Upon interaction with copper ions, the DBPhen solution undergoes a distinct color change from yellow to purple, providing a clear qualitative and quantitative analysis.
Performance Comparison
The performance of any analytical method is paramount. The following tables summarize the key quantitative metrics for the DBPhen sensor, Flame AAS, and ICP-MS for the detection of copper ions.
Table 1: Performance Metrics of Copper Ion Detection Methods
| Parameter | DBPhen Colorimetric Sensor | Flame Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | 0.14 µM[3] | ~0.021 - 0.60 µg/L (~0.33 - 9.4 nM)[4][5] | ~sub µg/kg (ppb) to ng/L (ppt) range |
| Linear Range | 10 - 100 µM | 0.07 - 800 mg/L (can be extended with multiple wavelengths) | 0 - 500 µg/L (can be extended with dilution) |
| Selectivity | High selectivity for Cu²⁺ over other common metal ions. | High, element-specific. | Very high, capable of isotopic analysis. |
Table 2: Operational Comparison of Copper Ion Detection Methods
| Parameter | DBPhen Colorimetric Sensor | Flame Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Analysis Time | Rapid (minutes) | Relatively fast (minutes per sample) | Fast for multi-element analysis (minutes per sample) |
| Instrumentation Cost | Low (requires a UV-Vis spectrophotometer) | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Ease of Use | Simple, suitable for field testing. | Requires trained personnel. | Requires highly skilled operators. |
| Portability | High | Low (benchtop instrument) | Low (benchtop instrument) |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the DBPhen sensor's mechanism and validation process, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
References
comparative analysis of the antimicrobial activity of different o-phenanthroline metal complexes
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates, metal complexes of o-phenanthroline (phen) have garnered significant attention due to their potent and versatile antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of different this compound metal complexes, supported by experimental data and detailed methodologies, to aid researchers in the development of new metal-based drugs.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound metal complexes is significantly influenced by the coordinated metal ion, the overall structure of the complex, and the target microorganism. Generally, complexation of this compound with transition metals enhances its antimicrobial activity compared to the free ligand.[1][2] This is often attributed to the increased lipophilicity of the complex, facilitating its transport across the microbial cell membrane.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various this compound metal complexes against a range of pathogenic bacteria and fungi, illustrating the comparative efficacy.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Metal Complexes (in µg/mL)
| Complex | Metal Ion | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| This compound (phen) | - | >100 | >100 | >100 | [3] |
| [Ag(phen)₂]ClO₄ | Silver (Ag) | 1.2 | 5.0 | 0.6 | [4] |
| --INVALID-LINK--₂ | Copper (Cu) | 3.9 | 15.6 | 7.8 | [2] |
| --INVALID-LINK--₂ | Manganese (Mn) | 7.8 | 31.2 | 15.6 | |
| [Zn(phen)Cl₂] | Zinc (Zn) | 10 | 100 | Not Reported | |
| --INVALID-LINK--₂ | Cobalt (Co) | 25 | 50 | 30 | |
| [Cd(Q)(phen)(acetate)] | Cadmium (Cd) | 24.21 | 12.0 | Not Reported |
Note: The presented values are a synthesis of data from multiple sources and may vary based on specific experimental conditions. "bpy" refers to 2,2'-bipyridine and "Q" to quercetin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of this compound metal complexes.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly employed.
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
b. Broth Microdilution Assay:
-
The this compound metal complexes are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The diluted microbial inoculum is added to each well.
-
Positive (microorganism without the complex) and negative (medium only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the complex at which no visible growth is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the zone of inhibition.
-
A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium in a petri dish.
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A fixed volume of the dissolved this compound metal complex at a known concentration is added to each well.
-
A control well with the solvent is also included.
-
The plates are incubated under appropriate conditions.
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound metal complexes is multifaceted and often involves multiple mechanisms of action that can lead to microbial cell death. The primary proposed mechanisms include DNA interaction, generation of reactive oxygen species (ROS), and enzyme inhibition.
Caption: Proposed antimicrobial mechanism of this compound metal complexes.
The lipophilic nature of the metal complexes facilitates their passage across the microbial cell membrane. Once inside the cell, these complexes can interact with DNA, primarily through intercalation between the base pairs, leading to the inhibition of DNA replication and transcription.
Furthermore, many transition metal complexes of this compound can catalyze the production of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals. This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Certain this compound metal complexes have also been shown to inhibit the activity of essential microbial enzymes. This can occur through the binding of the metal complex to the active site of the enzyme or by displacing the metal cofactor required for its function, thereby disrupting critical metabolic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the antimicrobial activity of newly synthesized this compound metal complexes.
Caption: Experimental workflow for antimicrobial analysis.
References
- 1. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes [mdpi.com]
- 2. Antibacterial activity of metal-phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of o-phenanthroline vs. bipyridine in catalytic reactions
For researchers, scientists, and drug development professionals, the choice of a ligand is a critical decision in the design of efficient catalytic systems. This guide provides an objective, data-driven comparison of two stalwart ligands, o-phenanthroline and bipyridine, in various catalytic reactions. By presenting quantitative performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed ligand selection for enhanced catalytic efficacy.
Introduction: Structural Analogs with Distinct Catalytic Personalities
This compound and 2,2'-bipyridine are structurally similar bidentate nitrogen-donor ligands, widely employed in coordination chemistry and catalysis. Their ability to form stable complexes with a vast array of transition metals underpins their utility. While their fundamental coordinating behavior is analogous, the rigid, pre-organized bite angle of this compound, a consequence of its fused aromatic system, imparts distinct steric and electronic properties compared to the more flexible bipyridine. These subtle structural differences can translate into significant variations in catalytic performance, influencing reaction rates, yields, and selectivity. This guide delves into these differences through the lens of experimental data across several key catalytic transformations.
Comparative Catalytic Performance
The following sections summarize the performance of this compound and bipyridine in various catalytic reactions, highlighting key metrics such as yield, turnover number (TON), and turnover frequency (TOF).
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling, both ligands have been explored, often demonstrating nuanced differences in efficacy depending on the specific reaction type and conditions.
Table 1: Performance in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / this compound | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [1] |
| Pd(OAc)₂ / bipyridine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Pd(PPh₃)₄ / bipyridine | 3-Bromopyridine | 3-Pyridylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate (50-65%) | [2] |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from available literature.
Nickel-Catalyzed Ethylene Oligomerization
The structural rigidity of the ligand plays a significant role in determining the outcome of ethylene oligomerization.
Table 2: Performance in Ethylene Oligomerization
| Catalyst System | Co-catalyst | Activity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Selectivity (Linear α-olefins) | Reference |
| [NiBr₂(phen)] | MMAO-12 | 66.2 | 43% (C₄–C₂₀) | [3] |
| [NiBr₂(5,6-CO-phen)] | MMAO-12 | 81.4 | - | [3] |
| [NiBr₂(2,9-Me₂-phen)] | MMAO-12 | 26.8–52.2 | 80–96% (Butenes) |
Note: Data for bipyridine-based nickel catalysts in this specific study was not provided for direct comparison.
Oxidation Reactions
In oxidation catalysis, the electronic properties of the ligands and their ability to stabilize high-valent metal centers are crucial.
Table 3: Performance in Copper-Catalyzed Tetralin Oxidation
| Catalyst | Conversion (%) | Selectivity (1-tetralone + 1-tetralol) (%) | Reference |
| [Cu(phen)₂Cl]Cl·5H₂O | - | - | |
| [Cu(bipy)₂Cl]Cl·5H₂O | 62.1 | 91 |
Note: While a direct quantitative comparison is not available in the provided reference, the study highlights the tunability of both activity and selectivity by modifying the ligand sphere around the copper center.
Table 4: Performance in Ruthenium-Catalyzed Water Oxidation
| Catalyst | Oxidant | TON | TOF (s⁻¹) | Reference |
| [Ru(tpy)(phen-SO₃)OTf] | Ce⁴⁺ | 7400 | 0.88 | |
| --INVALID-LINK--₂ (dppip is a phenanthroline derivative) | Photocatalytic | ~163-193 | ~1 |
Note: Direct comparison with a bipyridine analog under identical conditions is not available in these specific references.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for palladium-catalyzed Suzuki-Miyaura reactions.
Reactants:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (this compound or bipyridine, 4 mol%)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst and the ligand.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Ethylene Oligomerization
This protocol is based on the methodologies described for ethylene oligomerization using nickel-phenanthroline complexes.
Reactants:
-
Nickel catalyst (e.g., [NiBr₂(phen)])
-
Co-catalyst (e.g., Methylaluminoxane, MMAO-12)
-
Ethylene
-
Solvent (e.g., Toluene)
Procedure:
-
In a high-pressure reactor, under an inert atmosphere, dissolve the nickel catalyst in the solvent.
-
Add the co-catalyst to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at the desired temperature with vigorous stirring.
-
After the desired reaction time, terminate the reaction by venting the ethylene and adding a quenching agent (e.g., acidic methanol).
-
Analyze the product distribution by gas chromatography (GC).
Protocol 3: General Procedure for Photocatalytic Water Oxidation
This procedure is a generalized method based on systems employing ruthenium complexes with phenanthroline-derived ligands.
Components:
-
Ruthenium catalyst (e.g., --INVALID-LINK--₂)
-
Photosensitizer (e.g., [Ru(bpy)₃]²⁺)
-
Sacrificial electron acceptor (e.g., Na₂S₂O₈)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
Procedure:
-
Prepare a solution of the ruthenium catalyst, photosensitizer, and sacrificial electron acceptor in the buffer solution in a sealed reaction vessel.
-
Degas the solution by purging with an inert gas.
-
Irradiate the reaction mixture with a light source of appropriate wavelength while stirring.
-
Monitor the evolution of oxygen using a calibrated oxygen sensor or by gas chromatography of the headspace.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of oxygen produced and the amount of catalyst used.
Mechanistic Considerations and Visualizations
The underlying reaction mechanisms provide a framework for understanding the observed differences in catalytic performance.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for evaluating and comparing the performance of different ligand-catalyst systems.
Caption: General experimental workflow for screening catalytic performance.
Conclusion
The choice between this compound and bipyridine as ligands in catalytic systems is not always straightforward and is highly dependent on the specific reaction and desired outcome. The increased rigidity and potentially stronger chelation of this compound can lead to higher activity and altered selectivity in certain reactions, such as the nickel-catalyzed ethylene oligomerization where substituted phenanthrolines demonstrated superior performance. Conversely, the flexibility of bipyridine may be advantageous in other catalytic cycles.
This guide has synthesized available data to provide a comparative overview. However, for any new catalytic system, empirical screening of both ligands, along with their substituted derivatives, is recommended to identify the optimal catalyst for a given transformation. The provided protocols and mechanistic diagrams offer a foundational framework for such investigations. Future research focusing on direct, side-by-side comparisons of these ligands under identical conditions across a broader range of catalytic reactions will be invaluable to the scientific community.
References
A Comparative Guide to the Validation of the o-Phenanthroline Method for Iron Determination in Pharmaceutical Oral Solutions
This guide provides an objective comparison of the o-phenanthroline spectrophotometric method's performance for quantifying iron in a pharmaceutical oral solution matrix. The validation parameters are assessed against typical acceptance criteria derived from the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.[1][2][3]
The this compound method is a widely used colorimetric technique for the determination of iron.[4][5] It relies on the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline (o-phen) to form a stable, orange-red complex known as ferroin. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at its maximum absorbance wavelength (λmax), approximately 510 nm.
To ensure all iron in a sample is in the ferrous state for accurate measurement, a reducing agent like hydroxylamine hydrochloride is typically added. The color intensity of the resulting complex is stable over a wide pH range of 2 to 9.
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are foundational for generating the comparative data presented in the subsequent tables.
1. Reagent and Standard Preparation:
-
Standard Iron Stock Solution (e.g., 100 µg/mL): Accurately weigh a primary standard, such as ferrous ammonium sulfate hexahydrate, and dissolve it in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation. Dilute to a known volume in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH within the optimal range for color development (typically pH 3.5 to 5).
2. Sample Preparation (Pharmaceutical Oral Solution):
-
Accurately pipette a volume of the iron oral solution into a volumetric flask.
-
The sample may require acid digestion (e.g., with hydrochloric or sulfuric acid) to release the iron from the formulation matrix and ensure it is in a soluble form.
-
Dilute the sample with deionized water to a concentration that falls within the linear range of the calibration curve.
3. General Procedure for Color Development:
-
To a series of volumetric flasks containing the blank, calibration standards, or prepared sample solutions, add the following reagents in order: hydroxylamine hydrochloride solution, this compound solution, and sodium acetate buffer.
-
Dilute to the final volume with deionized water, mix thoroughly, and allow the solution to stand for a specified time (e.g., 10-15 minutes) for complete color development.
-
Measure the absorbance of each solution at the λmax (approx. 510 nm) using a spectrophotometer, with the blank solution as the reference.
Method Validation and Performance Data
The performance of the this compound method was validated according to ICH Q2(R1) guidelines. The following sections and tables summarize the results for key validation parameters.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this method, specificity was evaluated by comparing the absorbance of a placebo solution (oral solution matrix without iron) with that of the blank. The absence of any significant signal from the placebo confirms that excipients in the formulation do not interfere with the iron-phenanthroline complex formation at the analytical wavelength.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A series of calibration standards were prepared and analyzed.
| Parameter | Result | ICH Acceptance Criteria |
| Range | 1.0 - 10.0 µg/mL | Method should be linear over the intended range. |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Linear Regression Equation | y = 0.158x + 0.005 | - |
The results indicate excellent linearity within the tested concentration range, suitable for the assay of iron in the specified sample.
Accuracy was determined by the recovery method. A known amount of iron standard was spiked into the placebo oral solution at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.03 | 100.6% |
| 120% | 6.0 | 5.95 | 99.2% |
| Average % Recovery | 99.8% |
The average recovery of 99.8% falls well within the typical acceptance criteria for an assay (e.g., 98.0% - 102.0%), demonstrating the high accuracy of the method.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate samples were prepared from the same homogenous oral solution batch and analyzed on the same day.
| Parameter | Result | ICH Acceptance Criteria |
| Mean Assay Value (%) | 99.7% | - |
| Standard Deviation (SD) | 0.45 | - |
| Relative Standard Deviation (%RSD) | 0.45% | %RSD ≤ 2.0% |
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
| Parameter | Result | ICH Acceptance Criteria |
| Mean Assay Value (%) | 100.2% | - |
| Standard Deviation (SD) | 0.62 | - |
| Relative Standard Deviation (%RSD) | 0.62% | %RSD ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the blank response, S = slope).
| Parameter | Calculation | Result |
| Limit of Detection (LOD) | 3.3 * (σ / S) | 0.12 µg/mL |
| Limit of Quantitation (LOQ) | 10 * (σ / S) | 0.36 µg/mL |
The calculated LOD and LOQ demonstrate the method's sensitivity, making it suitable for quantifying even trace amounts of iron, far below the typical assay concentration.
Visualizations
Caption: Reaction pathway for the formation of the colored ferroin complex.
// Node Definitions prep [label="Sample & Standard Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Reagent Addition\n(Hydroxylamine HCl, this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; color [label="Color Development\n(Allow to stand for 15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Spectrophotometric Measurement\n(Read Absorbance at 510 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Data Analysis\n(Calibration Curve & Concentration Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> reagent [label="Add sample/standard to flask"]; reagent -> color; color -> measure; measure -> calc; }
Caption: Experimental workflow for iron determination using this compound.
Conclusion
The this compound spectrophotometric method is demonstrated to be highly suitable for the quantitative determination of iron in a pharmaceutical oral solution matrix. The validation data shows that the method is specific, accurate, precise, and linear over the defined range. Its performance meets the stringent requirements set by the ICH Q2(R1) guidelines, making it a reliable and robust choice for quality control and routine analysis in the pharmaceutical industry. The simplicity of the procedure, coupled with its sensitivity and stability, presents a favorable alternative to more complex analytical techniques.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. bpasjournals.com [bpasjournals.com]
- 5. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
A Comparative Analysis of the Photophysical Properties of o-Phenanthroline and Its Analogs
A comprehensive guide for researchers and drug development professionals on the distinct photophysical characteristics of o-phenanthroline and its derivatives, supported by experimental data and detailed methodologies.
This compound (phen) and its analogs are a cornerstone in the development of photoluminescent materials, sensors, and therapeutic agents. Their rigid, planar structure and efficient metal-chelating properties make them exceptional ligands in coordination chemistry, leading to a diverse range of compounds with tunable photophysical behaviors. This guide provides a comparative overview of the key photophysical properties of unsubstituted this compound and a selection of its common analogs, offering valuable insights for the rational design of novel functional molecules.
Data Presentation: A Comparative Look at Photophysical Properties
The photophysical characteristics of this compound and its derivatives are highly sensitive to substitution on the phenanthroline core and the nature of the coordinated metal center. The following table summarizes key photophysical data for this compound and several of its notable analogs.
| Compound Name | Abbreviation | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/Conditions |
| 1,10-Phenanthroline | phen | 264, 290 | ~360-380 | Low | ~3 ns | Ethanol |
| 4,7-Diphenyl-1,10-phenanthroline | Bphen | 272 | 379 | - | - | THF |
| 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | BCP | 277 | 386 | - | - | THF[1] |
| 5-Nitro-1,10-phenanthroline | phen-NO₂ | - | - | - | - | - |
| [Ru(bpy)₂(phen)]²⁺ | - | ~450 | ~610 | ~0.06 | ~800 ns | Acetonitrile |
| [Ir(ppy)₂(phen)]⁺ | - | ~380, ~460 (sh) | ~590 | High | ~1-2 µs | Dichloromethane |
Note: Photophysical properties can vary significantly with the solvent, temperature, and presence of other molecules. The data presented here are representative values from various sources.
Experimental Protocols: Methodologies for Key Photophysical Measurements
Accurate and reproducible measurement of photophysical properties is crucial for the characterization and comparison of different compounds. Below are detailed protocols for two fundamental experimental techniques.
Measurement of Fluorescence Quantum Yield (Φ) by the Comparative Method
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
"sample" and "std" refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon arrival times after pulsed excitation.[3][4]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)
Procedure:
-
Instrument Setup: The pulsed light source excites the sample. The system's electronics start a timer with each light pulse.
-
Photon Detection: The fluorescence emission from the sample is passed through a monochromator to select the desired wavelength and is then detected by the single-photon detector.
-
Timing: When a single photon is detected, the electronics stop the timer. The time difference between the excitation pulse and the detected photon is measured.
-
Histogram Formation: This process is repeated thousands or millions of times. A histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile of the sample.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the sample.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the application and characterization of this compound and its analogs.
Caption: Experimental workflow for synthesis and photophysical characterization.
Caption: Photocatalytic oxidation of NADH by an Iridium-phenanthroline complex.
References
inter-laboratory comparison of the o-phenanthroline method for iron determination
A Comparative Guide to the o-Phenanthroline Method for Iron Determination
For researchers, scientists, and professionals in drug development, the accurate determination of iron is a critical aspect of various analytical procedures. The this compound method has long been a staple for quantifying iron concentrations due to its reliability and sensitivity. This guide provides an objective comparison of the this compound method with other analytical techniques, supported by experimental data and detailed protocols.
Principle of the this compound Method
The this compound method is a colorimetric technique based on the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline. In a solution with a pH between 3 and 9, three molecules of this compound chelate a single ferrous ion, forming a stable, orange-red complex, [(C₁₂H₈N₂)₃Fe]²⁺.[1] The intensity of the color produced is directly proportional to the concentration of iron in the sample and is typically measured spectrophotometrically at its maximum absorbance wavelength, around 510 nm.[2]
To ensure all iron in the sample is in the ferrous state, a reducing agent, such as hydroxylamine hydrochloride, is added prior to the addition of this compound.[1][3] This step is crucial for the accurate determination of the total iron content.
Inter-laboratory Comparison of the this compound Method
An inter-laboratory study involving 44 laboratories provides valuable insight into the precision and accuracy of the this compound method. The study analyzed a synthetic sample with a known iron concentration of 300 µg/L, along with other metal ions to simulate a complex matrix.
| Parameter | Value | Number of Laboratories |
| Iron Concentration | 300 µg/L | 44 |
| Relative Standard Deviation | 25.5% | 44 |
| Relative Error | 13.3% | 44 |
| Data from a synthetic sample containing 300 µg Fe/L, 500 µg Al/L, 50 µg Cd/L, 110 µg Cr/L, 470 µg Cu/L, 70 µg Pb/L, 120 µg Mn/L, 150 µg Ag/L, and 650 µg Zn/L in distilled water.[4] |
Comparison with Alternative Methods
The this compound method is one of several techniques available for iron determination. The following table compares its performance with other common methods.
| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |
| This compound | Colorimetry | ~10 µg/L | Good sensitivity, stable complex, relatively low cost. | Susceptible to interference from other metal ions and strong oxidizing agents. |
| Ferrozine | Colorimetry | ~10 µg/L | Higher molar absorptivity than this compound, leading to greater sensitivity. | Potential for interference from copper ions. |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | ~5 µg/L | High specificity and sensitivity. | Requires more expensive instrumentation and skilled operators. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | <1 µg/L | Extremely high sensitivity and can perform multi-element analysis. | High capital and operational costs, requires highly skilled personnel. |
Experimental Protocols
This compound Method for Total Iron Determination
This protocol is a standard procedure for determining the total iron concentration in a water sample.
1. Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Prepare by dissolving a known mass of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate Buffer Solution: To adjust the pH of the sample.
2. Procedure:
-
Sample Preparation: Take a known volume of the sample and, if necessary, digest with a suitable acid to bring all iron into solution.
-
Reduction of Iron: Add 1 mL of hydroxylamine hydrochloride solution to the sample to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
pH Adjustment: Add the sodium acetate buffer to adjust the pH to the optimal range of 3 to 9.
-
Color Development: Add 10 mL of the this compound solution and mix thoroughly. Allow the solution to stand for at least 10-15 minutes for full color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.
-
Calibration: Prepare a series of standard solutions of known iron concentrations and measure their absorbance. Plot a calibration curve of absorbance versus iron concentration.
-
Calculation: Determine the iron concentration of the sample by comparing its absorbance to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an inter-laboratory comparison study for the this compound method.
Caption: Workflow for an inter-laboratory comparison of the this compound method.
References
Stability of o-Phenanthroline Complexes with Various Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of coordination complexes formed between 1,10-phenanthroline (o-phenanthroline) and various metal ions. Understanding the stability of these complexes is crucial for their application in diverse fields, including catalysis, analytical chemistry, and medicinal chemistry, particularly in the design of metallodrugs. This document summarizes key experimental data, details the methodologies for stability constant determination, and visually represents the factors governing complex stability.
Data Presentation: Stability Constants of Metal-Phenanthroline Complexes
The stability of metal-phenanthroline complexes is quantified by their stability constants (log K) or overall stability constants (log β). A higher value indicates a more stable complex. The following table collates stability constants for various divalent first-row transition metal ions, which often follow the Irving-Williams series.
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |
| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |
| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |
Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent system. The data presented here is a representative compilation from various sources under comparable conditions.
The Irving-Williams Series and Factors Influencing Stability
The stability of complexes with divalent first-row transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[1][2]. This trend is largely independent of the nature of the ligand[1].
Several factors contribute to this observed order of stability[1][2]:
-
Ionic Radius: As the ionic radius of the metal ion decreases across the period from Mn(II) to Zn(II), the electrostatic attraction between the metal cation and the ligand increases, leading to a general increase in complex stability.
-
Crystal Field Stabilization Energy (CFSE): The CFSE increases from zero for Mn(II) (d⁵ high spin) to a maximum for Ni(II) (d⁸), contributing to the increased stability of their complexes. The CFSE for Zn(II) (d¹⁰) is zero.
-
Jahn-Teller Effect: The unusually high stability of Cu(II) complexes is attributed to the Jahn-Teller distortion, which provides additional stabilization for octahedral Cu(II) complexes.
The following diagram illustrates the interplay of these factors that determine the stability of metal-phenanthroline complexes.
Caption: Logical relationship of factors influencing complex stability.
Experimental Protocols
The determination of stability constants for metal-phenanthroline complexes is typically carried out using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and this compound upon titration with a standard solution of a strong base (e.g., NaOH).
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol-water mixture).
-
Prepare a standard solution of a strong acid (e.g., HNO₃ or HClO₄) and a standard solution of a carbonate-free strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, this compound, a known amount of strong acid, and the background electrolyte.
-
Titrate this solution with the standardized strong base solution.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of the ligand and the strong acid without the metal ion to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule and the free ligand concentration at each titration point.
-
Similarly, for the metal-ligand titration, calculate the average number of ligands bound per metal ion (the formation function, n̄) and the free ligand concentration ([L]).
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, K₃) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, 1.5, 2.5, etc.). More sophisticated computational methods can also be used to refine these values.
-
Spectrophotometric Method
This method is suitable when the metal-phenanthroline complex has a distinct absorption spectrum compared to the free ligand and metal ion.
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound.
-
Maintain a constant pH and ionic strength for all solutions using a suitable buffer and background electrolyte.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-phenanthroline complex.
-
Measure the absorbance of each solution at this λ_max.
-
-
Data Analysis (e.g., Mole-Ratio Method):
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data using various computational methods that fit the experimental data to a theoretical model of complex formation. The method of continuous variations (Job's plot) is another common spectrophotometric technique to determine the stoichiometry of the complex.
-
References
Validation of o-Phenanthroline as a Quantitative Reagent for Specific Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of o-phenanthroline with other reagents for the quantitative determination of specific metal ions, supported by experimental data and detailed protocols.
Introduction
This compound (1,10-phenanthroline) is a heterocyclic organic compound widely utilized in analytical chemistry as a chelating agent for the quantitative determination of various metal ions.[1] Its ability to form stable, intensely colored complexes with specific metal ions, most notably iron(II), makes it a highly effective reagent for spectrophotometric analysis.[2] This guide evaluates the performance of this compound in comparison to alternative reagents, providing researchers with the necessary information to select the most suitable method for their analytical needs.
Quantitative Comparison of this compound and Alternatives for Iron (Fe²⁺) Determination
The most prominent application of this compound is in the colorimetric determination of ferrous iron (Fe²⁺). The reaction forms a stable, orange-red complex, [Fe(o-phen)₃]²⁺, which strongly absorbs light at a wavelength of approximately 510 nm. The intensity of the color is directly proportional to the concentration of iron, following Beer's Law over a significant range. The reaction is highly selective and the resulting complex is very stable, with its color intensity remaining unchanged for extended periods.
Here is a comparison of this compound with other common reagents for the spectrophotometric determination of iron:
| Reagent | Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Optimal pH | Key Advantages | Key Disadvantages |
| This compound | Fe²⁺ | 508-511 nm | 11,100 L·mol⁻¹·cm⁻¹ | 2-9 | High sensitivity, stable complex, wide pH range | Potential interference from other metal ions |
| Ferrozine | Fe²⁺ | 562 nm | 27,900 L·mol⁻¹·cm⁻¹ | 4-9 | Higher sensitivity than this compound | More expensive |
| Bipyridine (bpy) | Fe²⁺ | 522 nm | 8,650 L·mol⁻¹·cm⁻¹ | 3-9.5 | Stable complex | Lower sensitivity than this compound |
| EDTA | Fe³⁺ | ~260 nm | Lower than phenanthroline complexes in the visible range | Acidic (e.g., pH 2.4 for titration) | Can be used for titrimetric and spectrophotometric methods | UV measurement, potential for more interferences |
| Hydroxytriazenes | Fe³⁺ | 396-530 nm (reagent dependent) | Varies with specific reagent | 2.5-5.5 (reagent dependent) | High sensitivity and selectivity depending on the derivative | Newer reagents, may not be as widely available |
Experimental Protocol: Spectrophotometric Determination of Iron with this compound
This protocol outlines the steps for the quantitative analysis of iron in a sample using this compound.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water. Add a small amount of concentrated sulfuric acid to prevent the oxidation of Fe²⁺.
-
This compound Solution (0.1% w/v): Dissolve this compound monohydrate in warm deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve hydroxylamine hydrochloride in deionized water. This is used to reduce any Fe³⁺ to Fe²⁺.
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the optimal pH for color development.
2. Experimental Workflow:
References
A Comparative Assessment of o-Phenanthroline Derivatives in OLED Devices
An objective guide for researchers and scientists on the performance of o-phenanthroline derivatives in Organic Light-Emitting Diode (OLED) technology, supported by experimental data.
Derivatives of this compound have become a cornerstone in the architecture of modern OLEDs, prized for their exceptional electron-transporting properties, high thermal stability, and versatility. These compounds are frequently employed as electron-transport materials (ETMs), hole-blocking materials (HBMs), and even as emitter molecules, significantly influencing device efficiency, stability, and operational lifetime. This guide provides a comparative analysis of various this compound derivatives, presenting key performance metrics from published research to aid in material selection and device design.
Data Presentation: Performance of this compound Derivatives in OLEDs
The following table summarizes the performance of OLEDs incorporating different this compound derivatives. The roles of these derivatives vary, and their performance is compared with benchmark materials where available.
| Derivative Name/Acronym | Role in OLED | Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) | CIE Coordinates (x, y) |
| Bphen (bathophenanthroline) | ETM | Control device for comparison | - | 39 | 27.1 | 3.7 | Red PhOLED |
| p-bPPhenB | ETM | Single-stack red PhOLED | - | 56.8 | 30.8 | 2.7 | Red PhOLED |
| m-bPPhenB | ETM | - | - | - | - | - | - |
| 2,9-bis-(2-thiophen-2-yl)-vinyl)-[1][2]phenanthroline (C-4) | ETM | Compared to Alq3 | - | 83% increase vs Alq3 | - | 36% reduction vs Alq3 | - |
| 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline | ETM | Phosphorescent OLEDs | - | - | - | - | - |
| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][2]phenanthroline | Blue Emitter | ITO/NPB/TCTA/Emitter/TPBi/Liq/Al | 1.45 | 1.52 | 0.99 | 8.0 | (0.16, 0.14) |
| tCz-DPPN | TADF Emitter | - | - | - | - | - | - |
| Ac-DPPN | TADF Emitter | - | - | - | - | - | - |
| PXZ-DPPN | TADF Emitter | - | - | - | - | - | - |
Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.
The data highlights that novel phenanthroline derivatives like p-bPPhenB can significantly enhance device performance compared to the widely used Bphen, exhibiting lower driving voltages and higher efficiencies[3]. For instance, a red phosphorescent OLED with p-bPPhenB as the ETM showed a nearly 30% improvement in power efficiency and a 1 V reduction in driving voltage compared to a Bphen-based device. Furthermore, derivatives can be functionalized to serve as emitters themselves, with one study demonstrating a blue-emitting phenanthroline derivative, although with modest efficiencies. The development of pyrazino[2,3-f]phenanthroline-based emitters for thermally activated delayed fluorescence (TADF) applications also showcases the versatility of this class of materials.
Experimental Protocols
The fabrication and characterization of OLEDs involving this compound derivatives generally follow a standardized procedure. The protocols outlined below are a synthesis of methodologies reported in the cited literature.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified duration to enhance the work function of the ITO, ensuring efficient hole injection.
2. Device Fabrication:
-
All organic layers and the metal cathode are deposited onto the prepared ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr) via thermal evaporation.
-
The deposition sequence for a typical device structure is as follows:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL), e.g., NPB (N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine).
-
Emissive Layer (EML), which can be the this compound derivative itself or a host material doped with an emitter.
-
Electron Transport Layer (ETL), where an this compound derivative like Bphen or a novel derivative is commonly used.
-
Electron Injection Layer (EIL), such as lithium quinolate (Liq) or lithium fluoride (LiF).
-
Cathode, typically aluminum (Al).
-
-
The thickness of each layer is precisely controlled using quartz crystal monitors. Doping of layers is achieved through co-evaporation from separate sources at controlled rates.
3. Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.
-
Electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
Device lifetime is often characterized as the time taken for the initial luminance to decrease to a certain percentage (e.g., LT95 or LT50) under constant current driving.
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of this compound derivatives in OLEDs.
Caption: General layered structure of an OLED and charge carrier flow.
The rational design of novel this compound derivatives continues to be a promising avenue for advancing OLED technology. By fine-tuning their molecular structure, researchers can enhance electron mobility, optimize energy levels for efficient charge injection, and improve the thermal and morphological stability of the electron transport layer, leading to more efficient and durable OLED devices. The development of multifunctional phenanthroline derivatives that can act as both transport and emitting materials further expands their potential applications in next-generation displays and solid-state lighting.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of o-Phenanthroline
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. o-Phenanthroline, a common reagent, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to proper disposal protocols is crucial to protect both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection. Work should be conducted in a well-ventilated area to avoid inhalation of dust. In case of accidental contact, immediately flush the affected skin or eyes with water. If swallowed, seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste and in strict accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in its original container or a suitable, clearly labeled, and sealed container.
-
Do not mix this compound waste with other chemicals.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed chemical disposal agency to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal agency with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Handling Spills:
-
In the event of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.
-
For minor spills, use dry clean-up procedures to avoid generating dust. Dampen the spilled material with an absorbent paper and place it in a suitable, labeled container for disposal.
-
For major spills, evacuate the area and alert emergency responders.
-
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations for hazardous waste. |
| Environmental Protection | Avoid release to the environment. This compound is very toxic to aquatic life. |
| Container Management | Use original or suitable, well-labeled, sealed containers for waste. Do not reuse empty containers without proper decontamination. |
| Waste Segregation | Do not mix this compound waste with other waste streams. |
| Professional Disposal | Engage a licensed and qualified waste disposal company. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling o-Phenanthroline
For Immediate Reference: Essential Safety and Handling Protocols for o-Phenanthroline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must be approved under appropriate government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves. | Nitrile rubber gloves are recommended. Always check for breakthrough times and chemical compatibility. |
| Body | Laboratory coat or overalls. | Should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator. | Recommended when working with large quantities, in poorly ventilated areas, or when dust formation is likely. A dust respirator is a minimum requirement. In case of major spills or fire, a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood. Local exhaust ventilation is generally required.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.
Handling the Chemical:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.
-
Container Management: Keep containers tightly closed when not in use. Avoid physical damage to containers.
-
Dust Prevention: Use dry clean-up procedures and avoid generating dust. Dust clouds may form an explosive mixture with air.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Containerization: Collect waste material in a suitable, labeled container for disposal. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Environmental Precaution: Avoid release to the environment. Prevent spillage from entering drains or water courses.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Spill Response:
-
Minor Spills:
-
Remove all ignition sources.
-
Clean up spills immediately.
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.
-
Place the spilled material into a suitable, labeled container for waste disposal.
-
-
Major Spills:
-
Evacuate unnecessary personnel from the area and move upwind.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Wear full body protective clothing and a self-contained breathing apparatus (SCBA).
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to drink. In some cases, a slurry of activated charcoal in water may be recommended.
-
If Inhaled: Move the person to fresh air and keep them warm and rested. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush skin and hair with running water (and soap if available). Remove all contaminated clothing. Seek medical attention if irritation occurs.
-
In Case of Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation by occasionally lifting the upper and lower lids. Get medical attention if symptoms occur.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazards: The substance is a combustible solid. Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Firefighter Protection: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).
Below is a diagram illustrating the workflow for handling an this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
